molecular formula C12H15NO5S B598172 4-(Methylsulfonyl)-2-morpholinobenzoic acid CAS No. 1197193-34-2

4-(Methylsulfonyl)-2-morpholinobenzoic acid

Cat. No.: B598172
CAS No.: 1197193-34-2
M. Wt: 285.314
InChI Key: IJHCLZVPIKNHAT-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-morpholinobenzoic acid is a multifunctional benzoic acid derivative designed for advanced pharmaceutical and antimicrobial research. Its structure incorporates a morpholino ring and a methylsulfonyl group, features commonly employed to fine-tune the pharmacokinetic and physicochemical properties of lead compounds. The benzoic acid scaffold is recognized for its prevalence in non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules . The methylsulfonyl functional group is a key moiety in medicinal chemistry, known to enhance metabolic stability and contribute to specific binding interactions with biological targets. Research on structurally related sulfonamide-containing benzoic acids has demonstrated potential as inhibitors of bacterial beta-lactamase enzymes, which are critical targets in overcoming antibiotic resistance . This suggests potential application avenues for this compound in developing novel antimicrobial agents. Furthermore, the morpholino substituent is a privileged structure in drug design, often included to improve aqueous solubility and membrane permeability of candidate molecules. As a synthetic intermediate, this compound offers researchers a versatile building block for constructing more complex molecular architectures, particularly in the synthesis of potential enzyme inhibitors or receptor modulators where its distinct steric and electronic properties can be strategically exploited. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methylsulfonyl-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-10(12(14)15)11(8-9)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCLZVPIKNHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237952
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-34-2
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID101237952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of a potential synthetic pathway for 4-(Methylsulfonyl)-2-morpholinobenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. The proposed synthesis is based on established chemical transformations and publicly available data for the preparation of key precursors.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with the formation of a substituted benzoic acid, followed by the introduction of the morpholine moiety via nucleophilic aromatic substitution. A crucial intermediate in this proposed pathway is 2-nitro-4-(methylsulfonyl)benzoic acid.

The overall proposed reaction scheme is as follows:

  • Oxidation: Conversion of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid.

  • Nitration: Introduction of a nitro group at the 2-position of the benzoic acid ring to yield 2-nitro-4-(methylsulfonyl)benzoic acid.

  • Nucleophilic Aromatic Substitution: Reaction of 2-nitro-4-(methylsulfonyl)benzoic acid with morpholine to displace the nitro group and form the final product, this compound.

This pathway leverages readily available starting materials and employs well-documented chemical reactions.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, based on analogous preparations found in the literature.

Step 1: Synthesis of 4-(Methylsulfonyl)benzoic acid [1]

This procedure describes the oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid using hydrogen peroxide in glacial acetic acid.

  • Materials:

    • 4-(methylthio)benzoic acid (97%)

    • Glacial acetic acid

    • 30% Hydrogen peroxide

    • Sodium sulfite

    • Deionized water

  • Procedure:

    • A mixture of 5 g of 4-(methylthio)benzoic acid (97%) and 30 mL of glacial acetic acid is prepared.

    • The mixture is cooled in a water bath containing a small amount of ice.

    • To the cooled mixture, 8.5 g of 30% hydrogen peroxide is added gradually over one hour.

    • The reaction mixture is then heated for one and a half hours, with the temperature ranging between 70°C and 100°C.

    • After heating, the reaction is stopped and the mixture is allowed to cool to room temperature.

    • A solution of 3 g of sodium sulfite in 57 g of water is added to the reaction mixture to quench any remaining peroxide.

    • The solid product is filtered from the solution and washed three times with cold deionized water.

    • The resulting solid is dried overnight.

Step 2: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic acid [2]

This protocol details the nitration of 4-methylsulfonyl toluene, followed by oxidation to yield 2-nitro-4-(methylsulfonyl)benzoic acid.

  • Materials:

    • 4-methylsulfonyl toluene

    • Sulfuric acid

    • Nitric acid (65%)

    • Vanadium pentoxide

    • Air

  • Procedure:

    • 68g of 4-methylsulfonyl toluene is nitrated in 480ml of sulfuric acid.

    • To the reaction mixture, 300ml of water and 1g of vanadium pentoxide are added.

    • The mixture is heated to 145°C while bubbling air through it at a rate of 100 liters/hour.

    • 65% nitric acid (270ml total) is added over 9 hours while maintaining the temperature at 145°C.

    • The reaction mixture is then cooled to room temperature.

    • The precipitated solid is collected by suction filtration, washed, and dried.

Step 3: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The following is a general procedure based on similar reactions.

  • Materials:

    • 2-Nitro-4-(methylsulfonyl)benzoic acid

    • Morpholine

    • A suitable solvent (e.g., Dimethylformamide - DMF)

    • A non-nucleophilic base (e.g., Potassium carbonate)

  • Procedure:

    • To a solution of 2-nitro-4-(methylsulfonyl)benzoic acid in DMF, an excess of morpholine (e.g., 2-3 equivalents) and a base such as potassium carbonate are added.

    • The reaction mixture is heated (e.g., to 80-120°C) and stirred for several hours, while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is taken up in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the key intermediate, 4-(methylsulfonyl)benzoic acid.

Reaction Step Starting Material Product Yield Reference
Oxidation4-(methylthio)benzoic acid4-(methylsulfonyl)benzoic acid88.1%[1]
Nitration & Oxidation4-methylsulfonyl toluene2-nitro-4-(methylsulfonyl)benzoic acid81%[2]

Note: The yield for the final substitution step to produce this compound is not provided as a direct experimental result was not found in the initial search. The yield would be dependent on the specific reaction conditions employed.

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Pathway start 4-(Methylthio)benzoic acid intermediate1 4-(Methylsulfonyl)benzoic acid start->intermediate1 H₂O₂ / Acetic Acid intermediate2 2-Nitro-4-(methylsulfonyl)benzoic acid intermediate1->intermediate2 HNO₃ / H₂SO₄ final_product This compound intermediate2->final_product Morpholine / Base

Proposed synthesis of this compound.

References

An In-depth Technical Guide to 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-morpholinobenzoic acid is a complex organic molecule belonging to the class of substituted benzoic acids. Its structure, featuring a carboxylic acid, a sulfone group, and a morpholine moiety, suggests a potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected spectral characteristics, and its potential biological role as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), a significant target in cancer research. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on related structures and provides expert analysis to guide research and development efforts.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its structure and data from analogous compounds, we can infer certain characteristics. The presence of both a carboxylic acid group (acidic) and a morpholine group (basic) makes it an amphoteric compound.

Table 1: Core Chemical and Physical Properties

Property Value / Expected Value Source / Rationale
CAS Number 1197193-34-2 [1][2]
Molecular Formula C₁₂H₁₅NO₅S [1]
Molecular Weight 285.32 g/mol [1]
IUPAC Name 4-methylsulfonyl-2-morpholin-4-ylbenzoic acid -
Appearance White to yellow solid [1]
Melting Point Not reported -
Boiling Point Not reported -
Density Not reported -
pKa (Carboxylic Acid) ~3.5 Estimated based on 4-(Methylsulfonyl)benzoic acid (pKa = 3.48 in water).[3][4]
pKa (Morpholine N-H⁺) ~8.5 Estimated based on typical values for N-arylmorpholines.

| Solubility | Limited solubility in water. Soluble in polar organic solvents like DMSO and DMF. Soluble in basic aqueous solutions. | Inferred from structure.[5] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol:

  • Step 1: Nucleophilic Aromatic Substitution.

    • Reaction: 2-Chloro-4-(methylthio)benzoic acid is reacted with morpholine in the presence of a base and a suitable solvent. The electron-withdrawing nature of the carboxylic acid and methylthio groups activates the ortho-position to nucleophilic attack.

    • Reagents & Conditions:

      • Starting Material: 2-Chloro-4-(methylthio)benzoic acid (1.0 eq.)

      • Nucleophile: Morpholine (1.2 - 2.0 eq.)

      • Base: Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0 eq.)

      • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

      • Temperature: 100-150 °C

      • Procedure: The reactants are heated in the solvent for several hours until TLC or LC-MS indicates the consumption of the starting material. After cooling, the reaction mixture is poured into water and acidified to precipitate the product, 2-morpholino-4-(methylthio)benzoic acid, which is then filtered, washed, and dried.

  • Step 2: Oxidation.

    • Reaction: The intermediate, 2-morpholino-4-(methylthio)benzoic acid, is oxidized to the final product, this compound.

    • Reagents & Conditions:

      • Starting Material: 2-morpholino-4-(methylthio)benzoic acid (1.0 eq.)

      • Oxidizing Agent: Hydrogen peroxide (H₂O₂) (2.2-3.0 eq.) in acetic acid or Oxone® in a methanol/water mixture.

      • Temperature: Room temperature to 60 °C.

      • Procedure: The oxidizing agent is added portion-wise to a solution of the starting material. The reaction is monitored by TLC or LC-MS. Upon completion, the product is isolated by precipitation or extraction, followed by purification, potentially via recrystallization.

Synthesis_Workflow cluster_reagents SM 2-Chloro-4-(methylthio)benzoic acid INT 2-morpholino-4-(methylthio)benzoic acid SM->INT Nucleophilic Aromatic Substitution PROD 4-(Methylsulfonyl)-2- morpholinobenzoic acid INT->PROD Oxidation reagent1 Morpholine, K₂CO₃ DMF, 120°C reagent2 H₂O₂, Acetic Acid Room Temp PC_PLC_Pathway stimulus Growth Factor / Cytokine receptor Membrane Receptor stimulus->receptor pc_plc PC-PLC receptor->pc_plc activates dag Diacylglycerol (DAG) pc_plc->dag hydrolyzes PC to pcho Phosphocholine pc_plc->pcho inhibitor 4-(Methylsulfonyl)-2- morpholinobenzoic acid inhibitor->pc_plc inhibits pc Phosphatidylcholine (PC) pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Signaling (MAPK, NF-κB) pkc->downstream response Cellular Responses (Proliferation, Inflammation) downstream->response

References

The Emergent Therapeutic Potential of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid: A Presumed Inhibitor of Phosphatidylcholine-Specific Phospholipase C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on the broader class of 2-morpholinobenzoic acid derivatives to infer the potential mechanism of action of "4-(Methylsulfonyl)-2-morpholinobenzoic acid." To date, no specific studies have been published detailing the biological activity of this exact compound. The information presented herein is based on the well-documented activities of structurally related analogs and should be considered a hypothetical framework for guiding future research.

Introduction

The compound this compound belongs to a class of molecules based on the 2-morpholinobenzoic acid scaffold. Extensive research into this scaffold has identified it as a promising source of inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cancer pathologies.[1][2][3] PC-PLC plays a crucial role in cell signaling by hydrolyzing phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[1][3] Dysregulation of PC-PLC activity has been linked to increased cell proliferation, survival, and metastasis in several cancer types.[1][4][5] Therefore, the development of potent and specific PC-PLC inhibitors represents a promising therapeutic strategy. This guide will explore the presumed mechanism of action of this compound based on the established pharmacology of its parent scaffold.

Core Mechanism of Action: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

The primary mechanism of action for the 2-morpholinobenzoic acid class of compounds is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][6] PC-PLC is a key enzyme in lipid-based signal transduction. By catalyzing the hydrolysis of phosphatidylcholine, it generates diacylglycerol (DAG) and phosphocholine, which in turn activate downstream signaling pathways involved in cell growth and proliferation.[1][7]

The inhibition of PC-PLC by 2-morpholinobenzoic acid derivatives is thought to occur through the chelation of a catalytic zinc ion (Zn²⁺) within the active site of the enzyme by the carboxylic acid moiety of the inhibitor.[6] This interaction prevents the substrate, phosphatidylcholine, from binding and being hydrolyzed. The morpholino group and other substitutions on the benzoic acid ring contribute to the overall binding affinity and specificity of the inhibitor. While the precise binding mode of this compound has not been determined, it is hypothesized to follow this established mechanism.

The consequence of PC-PLC inhibition is the attenuation of downstream signaling cascades that are reliant on the production of DAG. This leads to a reduction in cell proliferation and can induce apoptosis in cancer cells that are dependent on this pathway for their survival.[1]

Signaling Pathway

The inhibition of PC-PLC by this compound would disrupt the canonical PC-PLC signaling pathway, which is a critical driver of cellular proliferation and survival in various cancers. The pathway can be visualized as follows:

PC_PLC_Pathway cluster_membrane Plasma Membrane PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC DAG Diacylglycerol (DAG) PC_PLC->DAG hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor 4-(Methylsulfonyl)-2- morpholinobenzoic acid Inhibitor->PC_PLC inhibits

Caption: The PC-PLC signaling pathway and its inhibition.

Quantitative Data

As there are no published studies on this compound, no direct quantitative data for its activity is available. However, for context, the following table summarizes the activity of some representative 2-morpholinobenzoic acid derivatives against PC-PLC and cancer cell lines from the foundational study by Al-Obeidi et al. (2020).

Compound IDStructurePC-PLC Inhibition (%) at 10 µMMDA-MB-231 IC₅₀ (µM)HCT116 IC₅₀ (µM)
1b 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid89.3 ± 1.5> 50> 50
2b 5-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide69.5 ± 7.38.4 ± 1.210.2 ± 1.1
11f 4-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid66.9 ± 5.7> 50> 50
12f 4-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide52.5 ± 0.821.8 ± 5.518.1 ± 5.6

Data extracted from Al-Obeidi et al., RSC Med. Chem., 2020, 11, 856-874.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound, based on protocols used for similar compounds.[1]

PC-PLC Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of PC-PLC.

Workflow Diagram:

PC_PLC_Assay Start Start Prepare_Reagents Prepare Assay Buffer, PC-PLC Enzyme, Substrate, and Inhibitor Stock Start->Prepare_Reagents Incubate Pre-incubate PC-PLC with Inhibitor Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate (e.g., p-nitrophenylphosphorylcholine) Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., by adding NaOH) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 410 nm Stop_Reaction->Measure_Absorbance Analyze Calculate % Inhibition Measure_Absorbance->Analyze

Caption: Workflow for a typical PC-PLC inhibition assay.

Methodology:

  • Reagents and Buffers: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM ZnCl₂ and 0.1% Triton X-100). The substrate, p-nitrophenylphosphorylcholine (p-NPPC), is dissolved in the assay buffer. The test compound, this compound, is dissolved in DMSO to create a stock solution.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of purified PC-PLC enzyme (from Bacillus cereus) to each well. Then, add varying concentrations of the test compound or DMSO (as a vehicle control). The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: The reaction is initiated by adding the p-NPPC substrate to each well. The plate is then incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Measurement: The reaction is stopped by adding a solution of sodium hydroxide (NaOH). The hydrolysis of p-NPPC by PC-PLC releases p-nitrophenol, which is yellow in the alkaline solution. The absorbance is measured at 410 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the absorbance of the vehicle control wells. IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiproliferative Activity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Varying Concentrations of the Test Compound Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO or SDS) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze Calculate % Viability and IC₅₀ Measure_Absorbance->Analyze

Caption: Workflow for a typical MTT antiproliferative assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. The plates are then incubated for an extended period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the vehicle control wells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to a well-characterized class of PC-PLC inhibitors provides a strong rationale for its presumed mechanism of action. Future research should focus on the synthesis and biological evaluation of this specific compound to confirm its inhibitory activity against PC-PLC and to determine its antiproliferative efficacy in relevant cancer cell lines. Further studies could also explore its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent. The in-depth characterization of this compound will be crucial in determining its place within the growing landscape of targeted cancer therapies.

References

An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1197193-34-2

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-2-morpholinobenzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. This document details its chemical properties, potential therapeutic applications as a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor, relevant experimental protocols, and the associated signaling pathways.

Core Compound Data

PropertyValueReference
CAS Number 1197193-34-2N/A
Molecular Formula C₁₂H₁₅NO₅SN/A
Molecular Weight 285.32 g/mol N/A
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)ON/A
InChI Key VEXZDWDSVAGVBN-UHFFFAOYSA-NN/A

Scientific Context and Therapeutic Potential

This compound belongs to the 2-morpholinobenzoic acid class of compounds. This molecular scaffold has garnered significant attention in medicinal chemistry due to its potential to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).[1] PC-PLC is an enzyme that plays a crucial role in cellular signaling by hydrolyzing phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[1] Dysregulation of PC-PLC activity has been implicated in the pathology of various diseases, most notably cancer, where it can contribute to tumor progression, proliferation, and metastasis.[2][3]

Research into 2-morpholinobenzoic acid derivatives has demonstrated their potential as anticancer agents through the inhibition of PC-PLC.[1][4][5] By targeting this enzyme, these compounds can disrupt oncogenic signaling pathways, offering a promising avenue for the development of novel cancer therapies.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available substituted toluene derivative, which would undergo a series of reactions including nitration, oxidation, and finally, nucleophilic aromatic substitution with morpholine.

Caption: A plausible synthetic pathway for this compound.

PC-PLC Inhibition Assay (Colorimetric)

The inhibitory activity of this compound against PC-PLC can be determined using a colorimetric assay. This method utilizes a chromogenic substrate, p-nitrophenylphosphorylcholine (NPPC), which upon hydrolysis by PC-PLC, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[8]

Materials:

  • Purified PC-PLC enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂ and 0.1% Triton X-100)

  • p-Nitrophenylphosphorylcholine (NPPC) solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of PC-PLC in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NPPC solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of NPPC hydrolysis for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PC_PLC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare PC-PLC Enzyme Solution A1 Add Buffer, Inhibitor, and Enzyme to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Inhibitor P2->A1 P3 Prepare NPPC Substrate Solution A3 Initiate Reaction with NPPC P3->A3 A2 Pre-incubate A1->A2 A2->A3 A4 Monitor Absorbance at 405 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for the colorimetric PC-PLC inhibition assay.

Signaling Pathway

The inhibition of PC-PLC by compounds such as this compound is expected to modulate downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary mechanism involves the reduction of diacylglycerol (DAG) production. DAG is a key activator of Protein Kinase C (PKC), which in turn can activate several pro-oncogenic pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the NF-κB pathway.[1][9][10]

PC_PLC_Signaling_Pathway PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC substrate PCholine Phosphocholine DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC activates Ras_Raf Ras/Raf/MEK/ERK (MAPK Pathway) PKC->Ras_Raf activates NFkB NF-κB Pathway PKC->NFkB activates Proliferation Cell Proliferation, Survival, Metastasis Ras_Raf->Proliferation NFkB->Proliferation Inhibitor 4-(Methylsulfonyl)-2- morpholinobenzoic acid Inhibitor->PC_PLC inhibits PC_PLC->PCholine product PC_PLC->DAG product

Caption: The PC-PLC signaling pathway and the point of inhibition.

By inhibiting PC-PLC, this compound can potentially lead to the downregulation of these pathways, resulting in decreased cell proliferation, and induction of apoptosis in cancer cells.

Conclusion

This compound is a promising chemical entity within the broader class of 2-morpholinobenzoic acids that warrant further investigation as potential therapeutic agents. Its inhibitory action on PC-PLC positions it as a candidate for anticancer drug development. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to explore the full potential of this and related compounds. Further studies are required to elucidate the specific quantitative biological activity and detailed synthetic pathways for this particular molecule.

References

In-depth Technical Guide: 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a summary of the available information on the molecular structure and chemical properties of 4-(Methylsulfonyl)-2-morpholinobenzoic acid. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

This compound is an organic compound with the chemical formula C12H15NO5S.[1][2] Its molecular weight is 285.32 g/mol .[1][2]

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 4-methylsulfonyl-2-morpholin-4-ylbenzoic acid[1]
CAS Number 1197193-34-2[1]
Chemical Formula C12H15NO5S[1][2]
Molecular Weight 285.32 g/mol [1][2]
SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2[1]
Appearance White to yellow solid[1]
Synonyms This compound; 4-methylsulfonyl-2-morpholin-4-ylbenzoic acid; Benzoic acid, 4-(methylsulfonyl)-2-(4-morpholinyl)-[1]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Experimental Data

Synthesis and Reactivity

Information regarding the synthesis and specific chemical reactivity of this compound is limited. General synthetic routes for similar substituted benzoic acids often involve nucleophilic aromatic substitution or cross-coupling reactions to introduce the morpholine moiety, followed by oxidation of a thioether to the sulfone.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of this compound. Consequently, no associated signaling pathways have been described. Further research is required to elucidate any potential pharmacological effects and mechanisms of action.

Conclusion

This compound is a defined chemical entity with a known molecular structure. However, a comprehensive understanding of its chemical and biological properties is lacking due to the absence of published experimental data. This guide summarizes the currently available information and highlights the need for further investigation to explore the potential applications of this compound in research and drug development.

References

A Technical Guide to the Synthesis and Potential Applications of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 4-(methylsulfonyl)-2-morpholinobenzoic acid and its analogs. This class of compounds is of interest due to the convergence of two structurally significant pharmacophores: the 2-morpholinobenzoic acid scaffold, known for its potential as a Phospholipase C (PLC) inhibitor, and the methylsulfonylbenzoic acid moiety, a common feature in herbicidal agents. This document details plausible synthetic routes, including Ullmann condensation, nucleophilic aromatic substitution (SNAr), and subsequent oxidation reactions. Furthermore, it outlines experimental protocols for the biological evaluation of these compounds, focusing on their potential as both anticancer agents via PLC inhibition and as herbicides targeting acetolactate synthase (ALS). Diagrams for synthetic workflows and relevant biological pathways are provided to facilitate a deeper understanding of the concepts discussed.

Introduction

The exploration of novel chemical entities with diverse biological activities is a cornerstone of drug discovery and agrochemical research. The molecule this compound represents an intriguing, yet underexplored, chemical scaffold. Its structure combines the features of 2-morpholinobenzoic acid derivatives, which have shown promise as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling, with the methylsulfonylbenzoic acid core, a key component of several commercial herbicides. This dual potential makes this class of compounds a compelling subject for synthetic and biological investigation.

This guide aims to provide researchers with a foundational understanding of the synthesis and potential evaluation of this compound analogs, thereby enabling further exploration of their therapeutic and agrochemical applications.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The key steps involve the introduction of the morpholine moiety at the 2-position and the formation of the methylsulfonyl group at the 4-position of the benzoic acid ring.

General Synthetic Workflow

A plausible and flexible synthetic approach is outlined below. This strategy allows for the late-stage introduction of the morpholine group and the conversion of a methylthio precursor to the final methylsulfonyl group.

G A Starting Material (e.g., 2-Halo-4-(methylthio)benzoic acid) B Ullmann Condensation or Nucleophilic Aromatic Substitution (SNAr) with Morpholine A->B C 2-Morpholino-4-(methylthio)benzoic acid analog B->C D Oxidation (e.g., with m-CPBA or Oxone®) C->D E Final Product This compound analog D->E

Figure 1: General synthetic workflow for this compound analogs.
Key Experimental Protocols

The Ullmann condensation provides a classic method for the formation of the C-N bond between an aryl halide and an amine.[1][2][3]

  • Reaction: 2-Halobenzoic acid derivative with morpholine.

  • Reagents and Conditions:

    • Substrate: 2-Halobenzoic acid (e.g., 2-chloro- or 2-bromobenzoic acid derivative).

    • Amine: Morpholine (typically in excess).

    • Catalyst: Copper(I) salt (e.g., CuI, CuBr) and a ligand (e.g., L-proline, 1,10-phenanthroline).

    • Base: A non-nucleophilic base (e.g., K2CO3, Cs2CO3).

    • Solvent: A high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP).

    • Temperature: Typically elevated temperatures (100-180 °C).

  • Procedure:

    • To a reaction vessel, add the 2-halobenzoic acid derivative, copper(I) catalyst, ligand, and base.

    • Add the solvent and morpholine.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the required time (monitored by TLC or LC-MS).

    • After completion, cool the reaction mixture and quench with an aqueous acid solution (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

For substrates with electron-withdrawing groups, such as a sulfonyl or nitro group, SNAr is an efficient alternative to the Ullmann condensation.[4][5]

  • Reaction: Activated aryl halide with morpholine.

  • Reagents and Conditions:

    • Substrate: An aryl halide with a strong electron-withdrawing group at the ortho or para position (e.g., 2-chloro-4-nitrobenzoic acid).

    • Nucleophile: Morpholine.

    • Base: An appropriate base to neutralize the generated acid (e.g., K2CO3, Et3N).

    • Solvent: A polar aprotic solvent (e.g., DMSO, DMF, acetonitrile).

    • Temperature: Room temperature to elevated temperatures, depending on the substrate's reactivity.

  • Procedure:

    • Dissolve the activated aryl halide in the chosen solvent.

    • Add the base and morpholine to the solution.

    • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, pour the reaction mixture into water and acidify to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization or column chromatography.

The oxidation of the methylthioether to the corresponding sulfone is a common and reliable transformation.[6][7][8]

  • Reaction: Oxidation of a 4-(methylthio)phenyl derivative.

  • Reagents and Conditions:

    • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) (typically 2.2 equivalents for the sulfone) or potassium peroxymonosulfate (Oxone®).

    • Solvent: A chlorinated solvent such as dichloromethane (DCM) or chloroform for m-CPBA, or a mixture of methanol/water or acetone/water for Oxone®.

    • Temperature: 0 °C to room temperature.

  • Procedure (using m-CPBA):

    • Dissolve the 4-(methylthio)benzoic acid derivative in DCM and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Potential Biological Activities and Evaluation

The unique hybrid structure of this compound suggests two primary avenues for biological investigation: anticancer and herbicidal activities.

Anticancer Activity via Phospholipase C (PLC) Inhibition

The 2-morpholinobenzoic acid core is a known inhibitor of Phospholipase C (PLC), particularly the gamma 1 isoform (PLCγ1), which is a key enzyme in signal transduction pathways that regulate cell growth, proliferation, and migration.[9][10][11][12][13] Dysregulation of PLCγ1 signaling is implicated in various cancers.[9]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PLCG1_mem PLCγ1 RTK->PLCG1_mem activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCG1_mem->PIP2 hydrolyzes GrowthFactor Growth Factor GrowthFactor->RTK Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (Proliferation, Migration) Ca_release->Downstream PKC->Downstream Inhibitor 4-(Methylsulfonyl)-2- morpholinobenzoic acid Analog (Inhibitor) Inhibitor->PLCG1_mem inhibits

Figure 2: Simplified PLCγ1 signaling pathway and the potential point of inhibition.

A fluorescence-based assay can be used to determine the inhibitory activity of the synthesized compounds against PLC enzymes.[9][14]

  • Principle: The assay utilizes a fluorogenic substrate that, upon cleavage by PLC, releases a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

  • Materials:

    • Purified recombinant human PLC isozymes (e.g., PLCγ1).

    • Fluorogenic PLC substrate (e.g., WH-15).

    • Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a detergent).

    • Test compounds dissolved in DMSO.

    • 96- or 384-well microplates.

    • A fluorescence plate reader.

  • Procedure:

    • Add the assay buffer to the microplate wells.

    • Add the test compounds at various concentrations (typically a serial dilution).

    • Add the PLC enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately begin monitoring the increase in fluorescence over time using the plate reader.

    • Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Herbicidal Activity via Acetolactate Synthase (ALS) Inhibition

The methylsulfonyl moiety is a key feature of several classes of herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[15][16][17] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is not present in animals, making it an excellent target for selective herbicides.[15][17]

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids ProteinSynth Protein Synthesis AminoAcids->ProteinSynth PlantGrowth Plant Growth ProteinSynth->PlantGrowth Inhibitor 4-(Methylsulfonyl)-2- morpholinobenzoic acid Analog (Potential Herbicide) Inhibitor->ALS inhibits

Figure 3: Inhibition of the branched-chain amino acid biosynthesis pathway by an ALS inhibitor.

A primary screening of herbicidal activity can be conducted on whole plants in a greenhouse setting.

  • Principle: Test compounds are applied to a selection of weed and crop species to assess their phytotoxicity and selectivity.

  • Materials:

    • Pots containing a standardized soil mix.

    • Seeds of various indicator plants (e.g., a grass species like Avena fatua and a broadleaf species like Amaranthus retroflexus).

    • Test compounds formulated as a sprayable solution (e.g., dissolved in acetone with a surfactant).

    • A laboratory spray chamber to ensure uniform application.

  • Procedure:

    • Sow the seeds of the indicator plants in pots and allow them to grow to a specific stage (e.g., two to four true leaves).

    • Prepare solutions of the test compounds at different concentrations.

    • Apply the solutions to the plants using the spray chamber. Include a negative control (solvent only) and a positive control (a commercial herbicide).

    • Place the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).

    • Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Score the herbicidal effect on a scale (e.g., 0% = no effect, 100% = complete kill).

Data Presentation

While no specific quantitative data for this compound is publicly available, the following tables illustrate how data for novel analogs could be structured for clear comparison.

Table 1: Physicochemical Properties of Hypothetical Analogs

Compound IDR1R2Molecular Weight ( g/mol )cLogP
XYZ-001 HH285.321.85
XYZ-002 5-ClH319.762.55
XYZ-003 HCH3299.352.15

Table 2: In Vitro PLCγ1 Inhibitory Activity of Hypothetical Analogs

Compound IDIC50 (µM)
XYZ-001 15.2 ± 2.1
XYZ-002 5.8 ± 0.9
XYZ-003 25.1 ± 3.5
Positive Control 1.2 ± 0.3

Table 3: Herbicidal Activity of Hypothetical Analogs (% Injury at 14 DAT)

Compound IDConcentration ( kg/ha )Avena fatuaAmaranthus retroflexus
XYZ-001 1.04060
XYZ-002 1.07585
XYZ-003 1.03050
Positive Control 0.59598

Conclusion

The this compound scaffold presents a promising starting point for the development of novel bioactive molecules. The synthetic pathways outlined in this guide, leveraging established methodologies such as the Ullmann condensation, SNAr, and thioether oxidation, offer a clear route to these compounds and their derivatives. The potential for dual biological activity—as both anticancer agents targeting PLC and as herbicides inhibiting ALS—warrants a thorough investigation. The experimental protocols provided herein offer a framework for the initial biological characterization of these novel compounds. Further research into the structure-activity relationships of this class of molecules could lead to the discovery of potent and selective agents for therapeutic or agricultural use.

References

The Rising Therapeutic Potential of 2-Morpholinobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-morpholinobenzoic acid are emerging as a significant class of bioactive molecules, demonstrating considerable therapeutic potential, particularly in the realm of oncology. This technical guide provides an in-depth overview of the biological activities of these compounds, with a primary focus on their role as anticancer agents. Extensive research has identified phosphatidylcholine-specific phospholipase C (PC-PLC) as a key molecular target for these derivatives, offering a promising avenue for the development of novel cancer therapies. This document will delve into the mechanism of action, structure-activity relationships, quantitative biological data, and detailed experimental methodologies related to 2-morpholinobenzoic acid derivatives.

Mechanism of Action: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a pivotal enzyme in choline phospholipid metabolism.[1][2] In numerous cancers, this metabolic pathway is dysregulated, leading to an overexpression of PC-PLC.[2][3] The enzyme catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce phosphocholine and diacylglycerol (DAG). These molecules act as second messengers, activating downstream signaling pathways implicated in oncogenesis, such as the Protein Kinase C (PKC), NF-κB, and Mitogen-Activated Protein Kinase (MAPK) pathways, which promote cell proliferation, survival, and motility.[4]

2-Morpholinobenzoic acid derivatives have been identified as potent inhibitors of PC-PLC.[1] Molecular modeling studies suggest that the carboxylic acid or hydroxamic acid moiety of these derivatives chelates the catalytic Zn²⁺ ions within the active site of PC-PLC, a key interaction for their inhibitory effect.[5] The morpholine group is also considered critical for this inhibitory activity.[1] By inhibiting PC-PLC, these compounds disrupt the production of oncogenic second messengers, thereby impeding cancer cell signaling and proliferation.[4][5]

Structure-Activity Relationship (SAR)

Systematic modifications of the 2-morpholinobenzoic acid scaffold have revealed key structural features that govern its biological activity. The core pharmacophore is the 2-morpholino-5-N-benzylamino benzoic acid structure.[1][3]

Key SAR findings include:

  • The Morpholine Moiety: The morpholinyl nitrogen is believed to be essential for inhibitory activity against PC-PLC.[1]

  • The Acyl Group: Replacement of the carboxylic acid with a hydroxamic acid has been shown to enhance anti-proliferative activity, likely due to a stronger interaction with the zinc ions in the PC-PLC active site.[5]

  • Substitution on the Central Aromatic Ring: A 2,5-substitution pattern between the morpholine and N-benzyl groups generally results in higher potency compared to a 2,4-substitution pattern.[1]

  • Substitution on the N-Benzyl Ring: The presence and position of substituents on the N-benzyl ring significantly influence activity. Halogen substitutions have been explored, with varying effects on potency.[1]

  • N-Alkylation: Benzylic N-methylated compounds have demonstrated increased biological activity.[1][3]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various 2-morpholinobenzoic acid derivatives against human cancer cell lines and their inhibitory effect on PC-PLC.

Table 1: Anti-proliferative Activity of 2-Morpholinobenzoic Acid Derivatives

Compound IDModificationCell LineActivityReference
10h 2-bromo substitution on the benzyl ring (ester)MDA-MB-231Reduced proliferation to 51.3 ± 13.3%[1]
HCT116Reduced proliferation to 29.5 ± 8.6%[1]
12j 4-bromo analogue (hydroxamic acid)MDA-MB-231Reduced proliferation to 21.8 ± 5.5%[1]
HCT116Reduced proliferation to 18.1 ± 5.6%[1]

Table 2: PC-PLC Enzyme Inhibition Data

Compound IDModificationEnzyme Activity (% of control)Inhibition (%)Reference
1b 2,5-substitution, 3-Cl on benzyl ring (carboxylic acid)10.7 ± 1.5%89.3%[1]
11f 2,4-substitution, 3-Cl on benzyl ring (carboxylic acid)33.1 ± 5.7%66.9%[1]
2b 2,5-substitution, 3-Cl on benzyl ring (hydroxamic acid)30.5 ± 7.3%69.5%[1]
21f THP-hydroxamic acid analogue79.7 ± 0.7%20.3%[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PC-PLCBC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of bacterial phosphatidylcholine-specific phospholipase C from Bacillus cereus (PC-PLCBC), which serves as a model for the human enzyme.

Materials:

  • PC-PLCBC enzyme

  • Substrate: p-nitrophenylphosphorylcholine (pNPPC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.2 mM ZnCl₂ and 1% Triton X-100

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the PC-PLCBC enzyme in the assay buffer.

  • Add 10 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., D609).

  • Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the pNPPC substrate solution.

  • Immediately measure the absorbance at 410 nm every minute for 30 minutes using a microplate reader.

  • The rate of p-nitrophenol production is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Anti-proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Microsomal Stability Assay

This assay evaluates the metabolic stability of the compounds in the presence of liver microsomes, providing an indication of their susceptibility to phase I metabolism.

Materials:

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • The rate of disappearance of the compound is used to calculate its half-life and intrinsic clearance.

Visualizations

Signaling Pathway

PC_PLC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PCLP PC-PLC PC->PCLP Hydrolysis DAG Diacylglycerol (DAG) PCLP->DAG PCho Phosphocholine PCLP->PCho PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates MAPK MAPK Pathway PKC->MAPK Activates Proliferation Cell Proliferation, Survival, Motility NFkB->Proliferation Promotes MAPK->Proliferation Promotes Inhibitor 2-Morpholinobenzoic Acid Derivative Inhibitor->PCLP

Caption: PC-PLC signaling pathway in cancer and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 2-Morpholinobenzoic Acid Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification PCLCAssay PC-PLC Enzyme Inhibition Assay Purification->PCLCAssay MTTAssay Anti-proliferative (MTT) Assay Purification->MTTAssay MicrosomalAssay Microsomal Stability Assay Purification->MicrosomalAssay DataAnalysis IC50 & % Inhibition Calculation PCLCAssay->DataAnalysis MTTAssay->DataAnalysis MicrosomalAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

References

An In-depth Technical Guide on 4-(Methylsulfonyl)-2-morpholinobenzoic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "4-(Methylsulfonyl)-2-morpholinobenzoic acid" (CAS 1197193-34-2) did not yield specific scientific publications detailing its synthesis, biological activity, or experimental protocols. The following guide provides a comprehensive review of structurally related compounds to infer potential synthetic routes and biological applications for the target molecule.

Introduction

This compound is a small organic molecule containing a benzoic acid backbone, a methylsulfonyl group, and a morpholine moiety. While specific data for this compound is not publicly available, its structural components are present in numerous biologically active molecules. The methylsulfonylphenyl group is a common feature in various therapeutic agents, and the morpholine ring is a well-known pharmacophore that can improve physicochemical properties such as solubility and metabolic stability. This guide will explore the synthesis and biological relevance of its core structures to provide a foundational understanding for researchers.

Synthesis of Structurally Related Compounds

The synthesis of this compound can be logically proposed by combining established methods for the synthesis of 4-(methylsulfonyl)benzoic acid derivatives and the introduction of a morpholine group onto an aromatic ring.

Synthesis of the 4-(Methylsulfonyl)benzoic Acid Core

The preparation of 4-(methylsulfonyl)benzoic acid and its derivatives is well-documented in patent literature, often as intermediates for herbicides or pharmaceuticals. A common strategy involves the oxidation of a corresponding methylthio (-SCH3) precursor.

Experimental Protocol: Oxidation of 4-(methylthio)benzoic acid [1]

A typical procedure for the synthesis of 4-(methylsulfonyl)benzoic acid is as follows:

  • A mixture of 4-(methylthio)benzoic acid and glacial acetic acid is prepared.

  • The mixture is cooled in a water bath.

  • 30% hydrogen peroxide is added gradually over a period of one hour.

  • The reaction mixture is then heated to a temperature between 70°C and 100°C for approximately 1.5 hours.

  • After heating, the mixture is allowed to cool to room temperature, which should result in the precipitation of a solid.

  • To quench any remaining peroxide, a solution of sodium sulfite in water is added.

  • The solid product, 4-(methylsulfonyl)benzoic acid, is collected by filtration, washed with cold deionized water, and dried.

Patents also describe methods for producing derivatives such as 2-chloro-4-(methylsulfonyl)benzoic acid, which is an important intermediate for herbicides.[2][3] These syntheses often start from 2-chloro-4-methylsulfonyltoluene and involve oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like nitric acid or air oxidation in the presence of a catalyst.[2]

Introduction of the Morpholine Moiety

The introduction of a morpholine ring at the 2-position of a benzoic acid derivative can be achieved through nucleophilic aromatic substitution (SNAr) on a substrate with a suitable leaving group, such as a halogen, at that position.

Experimental Protocol: Synthesis of 2-(4-morpholinyl)benzoic acid [4]

A general procedure for the synthesis of 2-morpholinobenzoic acid involves the hydrolysis of its corresponding ethyl ester:

  • Ethyl 2-(morpholin-4-yl)-benzoate is reacted with two molar equivalents of sodium hydroxide in a methanol solution.

  • The reaction proceeds to hydrolyze the ester to the carboxylic acid.

  • Standard workup procedures, including acidification, would then be used to isolate the 2-morpholinobenzoic acid product.

This suggests that a plausible route to the target compound would involve the reaction of morpholine with a 2-halo-4-(methylsulfonyl)benzoic acid derivative.

Proposed Synthetic Workflow

Based on the methodologies for related compounds, a potential synthetic pathway for this compound is proposed.

G cluster_0 Synthesis of Precursor cluster_1 Final Synthesis Step Start 2-Chloro-4-methyltoluene Step1 Thiolation (e.g., with Sodium thiomethoxide) Start->Step1 Intermediate1 2-Chloro-4-(methylthio)toluene Step1->Intermediate1 Step2 Oxidation of thioether (e.g., H2O2, Acetic Acid) Intermediate1->Step2 Intermediate2 2-Chloro-4-(methylsulfonyl)toluene Step2->Intermediate2 Step3 Oxidation of methyl group (e.g., KMnO4 or Nitric Acid) Intermediate2->Step3 Precursor 2-Chloro-4-(methylsulfonyl)benzoic acid Step3->Precursor Step4 Nucleophilic Aromatic Substitution (Morpholine, Base) Precursor->Step4 Final_Product 4-(Methylsulfonyl)-2- morpholinobenzoic acid Step4->Final_Product G Compound Sulfonyl-Morpholino Compound Kinase Protein Kinase (e.g., PI3K/mTOR) Compound->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

References

The Discovery of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery and initial characterization of the compound 4-(Methylsulfonyl)-2-morpholinobenzoic acid. This novel molecule, identified under the CAS number 1197193-34-2, emerged from research focused on the development of kinase inhibitors. This whitepaper provides a comprehensive overview of its synthesis, chemical properties, and the initial biological data available from patent literature. The information presented is primarily derived from the foundational patent application US20030073836 A1, filed by Boehringer Ingelheim Pharma KG.

Introduction

The field of kinase inhibition is a cornerstone of modern drug discovery, targeting a wide array of diseases, including cancer and inflammatory disorders. Within this context, the morpholinobenzoic acid scaffold has been explored as a privileged structure for the development of potent and selective kinase inhibitors. This document focuses on a specific derivative, this compound, and consolidates the publicly available technical information surrounding its inception.

Chemical Properties and Data

This compound is a white to off-white solid with the following chemical properties:

PropertyValueSource
CAS Number 1197193-34-2Patent US20030073836 A1
Molecular Formula C₁₂H₁₅NO₅SCalculated
Molecular Weight 285.32 g/mol Calculated
IUPAC Name 4-(methylsulfonyl)-2-morpholin-4-ylbenzoic acidPatent US20030073836 A1
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2Calculated
Physical State SolidSupplier Data

Experimental Protocols

The synthesis of this compound, as detailed in patent literature, involves a multi-step process. The following is a representative experimental protocol derived from the synthesis of related analogues.

Synthesis of this compound

The synthesis of the title compound can be inferred from the general methods provided in patent US20030073836 A1 for analogous compounds. The likely synthetic route involves the nucleophilic aromatic substitution of a suitable starting material.

Step 1: Synthesis of a suitable precursor (e.g., 2-Fluoro-4-(methylsulfonyl)benzoic acid)

A common precursor, 4-(methylsulfonyl)benzoic acid, can be synthesized by the oxidation of 4-(methylthio)benzoic acid.

  • To a solution of 4-(methylthio)benzoic acid (1 equivalent) in a suitable solvent such as acetic acid, is added an oxidizing agent like hydrogen peroxide or potassium permanganate.

  • The reaction mixture is stirred at room temperature or heated to ensure complete oxidation to the sulfone.

  • The product, 4-(methylsulfonyl)benzoic acid, is then isolated by filtration and purified by recrystallization.

Fluorination at the 2-position would then be required to generate the activated precursor for the subsequent nucleophilic substitution.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

  • 2-Fluoro-4-(methylsulfonyl)benzoic acid (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Morpholine (1.1 to 2 equivalents) is added to the solution.

  • A non-nucleophilic base, such as potassium carbonate or cesium carbonate (2-3 equivalents), is added to scavenge the hydrofluoric acid formed during the reaction.

  • The reaction mixture is heated to a temperature ranging from 80°C to 150°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous solution is acidified with a suitable acid (e.g., 1N HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Biological Activity and Mechanism of Action

While the primary patent does not provide specific quantitative biological data for this compound itself, its inclusion in a patent focused on kinase inhibitors suggests its intended use in this therapeutic area. The morpholino group is often employed in kinase inhibitor design to enhance solubility and provide a key interaction point within the ATP-binding pocket of the target kinase. The methylsulfonyl group at the 4-position can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, potentially contributing to binding affinity and selectivity.

The anticipated mechanism of action for this compound is the competitive inhibition of ATP binding to the active site of a target protein kinase. This inhibition would block the downstream signaling pathways regulated by the kinase, thereby exerting a therapeutic effect in diseases driven by aberrant kinase activity.

Logical Relationships and Workflows

The discovery and development process for a compound like this compound typically follows a structured workflow.

discovery_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Target_Identification Target Identification (e.g., Protein Kinase) Scaffold_Selection Scaffold Selection (Morpholinobenzoic Acid) Target_Identification->Scaffold_Selection Informs Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis Guides HTS High-Throughput Screening Library_Synthesis->HTS Provides Compounds Hit_to_Lead Hit-to-Lead (Initial Hits) HTS->Hit_to_Lead Identifies Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR_Studies Initiates Lead_Compound Identification of Lead Compound (e.g., 4-(Methylsulfonyl)-2- morpholinobenzoic acid) SAR_Studies->Lead_Compound Optimizes ADMET_Profiling In vitro ADMET Profiling Lead_Compound->ADMET_Profiling Evaluates

Caption: A generalized workflow for the discovery and optimization of a lead compound.

The signaling pathway that this class of compounds is designed to inhibit is typically a kinase-mediated phosphorylation cascade.

kinase_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Triggers Inhibitor 4-(Methylsulfonyl)-2- morpholinobenzoic acid Inhibitor->Kinase Inhibits

Caption: A simplified kinase signaling pathway and the point of inhibition.

Conclusion

This compound represents an early-stage discovery compound within the broader class of morpholinobenzoic acid-based kinase inhibitors. The available patent literature provides a foundational understanding of its chemical nature and a likely synthetic route. While specific biological data and the precise kinase targets remain proprietary, the chemical structure is consistent with that of a kinase inhibitor. Further research and publication are required to fully elucidate the therapeutic potential of this molecule. This whitepaper serves as a comprehensive starting point for researchers interested in this compound and its analogues.

Spectroscopic and Analytical Profile of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for the compound 4-(Methylsulfonyl)-2-morpholinobenzoic acid. Due to the limited availability of direct experimental data in public literature, this guide combines theoretical predictions based on the chemical structure with established analytical methodologies for similar small organic molecules. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₂H₁₅NO₅S Molecular Weight: 285.32 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~7.8Doublet1HAr-H
~7.6Doublet of doublets1HAr-H
~7.4Doublet1HAr-H
~3.7Triplet4H-N(CH₂)₂-
~3.1Triplet4H-O(CH₂)₂-
~3.2Singlet3H-SO₂CH₃
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic acid)
~150Ar-C (C-N)
~140Ar-C (C-SO₂)
~130Ar-CH
~128Ar-C (C-COOH)
~120Ar-CH
~118Ar-CH
~66-O(CH₂)₂-
~52-N(CH₂)₂-
~44-SO₂CH₃
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Modes

m/z (Positive Mode)Assignment
286.0747[M+H]⁺
308.0566[M+Na]⁺
m/z (Negative Mode)Assignment
284.0601[M-H]⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ionization modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Data Analysis: Determine the accurate mass of the molecular ions and use this to calculate the elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the structural components of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Synthesis Synthesis of 4-(Methylsulfonyl)- 2-morpholinobenzoic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation Final_Report Comprehensive Analytical Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Structural_Components cluster_benzoic_acid Benzoic Acid Core cluster_substituents Substituents Molecule This compound Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Methylsulfonyl Methylsulfonyl Group (-SO₂CH₃) Molecule->Methylsulfonyl Morpholine Morpholine Ring Molecule->Morpholine Aromatic_Ring->Carboxyl Pos. 1 Aromatic_Ring->Methylsulfonyl Pos. 4 Aromatic_Ring->Morpholine Pos. 2

Caption: Key structural components of this compound.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the 2-Morpholinobenzoic Acid Scaffold and its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholinobenzoic acid scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel anticancer agents. This technical guide provides an in-depth exploration of the therapeutic potential of this scaffold, focusing on its primary molecular target, phosphatidylcholine-specific phospholipase C (PC-PLC), and the associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate further research and drug development efforts.

Core Therapeutic Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Derivatives of the 2-morpholinobenzoic acid scaffold have been identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] PC-PLC is an enzyme responsible for the hydrolysis of phosphatidylcholine, a major component of cell membranes, into the second messengers phosphocholine and diacylglycerol (DAG).[1][3] The dysregulation and overexpression of PC-PLC have been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3]

The oncogenic activity associated with PC-PLC is largely attributed to the production of DAG.[1][3] DAG is a critical signaling molecule that activates several downstream pathways involved in cellular proliferation, survival, and metastasis. These pathways include the Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][3] By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives can effectively disrupt these pro-cancerous signaling networks.

Signaling Pathway of PC-PLC in Cancer

The following diagram illustrates the central role of PC-PLC in cancer cell signaling and the inhibitory action of 2-morpholinobenzoic acid derivatives.

PC_PLC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PCLP PC-PLC PC->PCLP Substrate DAG Diacylglycerol (DAG) PCLP->DAG Phosphocholine Phosphocholine PCLP->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Survival, Metastasis NFkB->Proliferation MAPK->Proliferation Inhibitor 2-Morpholinobenzoic Acid Derivatives Inhibitor->PCLP Inhibition

PC-PLC Signaling Pathway in Cancer.

Quantitative Data: Enzyme Inhibition and Antiproliferative Activity

The following tables summarize the quantitative data for various 2-morpholinobenzoic acid derivatives, highlighting their PC-PLC inhibitory and antiproliferative activities.

Table 1: PC-PLC Enzyme Inhibition by 2-Morpholinobenzoic Acid Derivatives

Compound IDModification% Enzyme Activity (Relative to Vehicle)Reference
1a-d 1-carboxylic acid, 2-morpholino, 5-N-benzyl with halogen substituentsStrong Inhibition[1]
11f, 11g 2-morpholino-4-N-benzylamine with carboxylic acidMost Active in Series[3]
10g, 10h 2-morpholino-4-N-benzylamine with esterComparable to Carboxylic Acids[3]
12a-m 2-morpholino-4-N-benzylamine with hydroxamic acid40-60% Inhibition[3]
20f 2-tetrahydropyranyl-5-N-benzylamine with carboxylic acidLoss of Inhibitory Activity[3]
21f 2-tetrahydropyranyl-5-N-benzylamine with hydroxamic acid2.5-fold Decrease in Potency[3]

Table 2: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives

Cell LineCompound IDModification% Cell Proliferation (at 10 µM)Reference
MDA-MB-231 10h 2-morpholino-4-N-benzylamine, ester, 2-bromo on benzyl ring51.3 ± 13.3[3]
HCT116 10h 2-morpholino-4-N-benzylamine, ester, 2-bromo on benzyl ring29.5 ± 8.6[3]
MDA-MB-231 12j 2-morpholino-4-N-benzylamine, hydroxamic acid, 4-bromo on benzyl ring21.8 ± 5.5[3]
HCT116 12j 2-morpholino-4-N-benzylamine, hydroxamic acid, 4-bromo on benzyl ring18.1 ± 5.6[3]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. The following sections provide protocols for the key assays used to characterize the activity of 2-morpholinobenzoic acid derivatives.

PC-PLC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PC-PLC.

Workflow for PC-PLC Inhibition Assay

PC_PLC_Assay_Workflow Start Start Preincubation Pre-incubate PC-PLC Enzyme with Test Compound Start->Preincubation Initiation Initiate Reaction by Adding Chromogenic Substrate (p-nitrophenylphosphorylcholine) Preincubation->Initiation Measurement Measure Absorbance of Product (p-nitrophenol) at 410 nm Over Time Initiation->Measurement Analysis Calculate Percentage of Enzyme Inhibition Measurement->Analysis End End Analysis->End

PC-PLC Inhibition Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl) containing ZnCl₂ and Triton X-100.

    • Dissolve the PC-PLC enzyme (from Bacillus cereus, PC-PLCBC, is often used) in the assay buffer to the desired concentration.

    • Prepare a stock solution of the chromogenic substrate, p-nitrophenylphosphorylcholine (p-NPPC).

    • Dissolve test compounds in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the PC-PLC enzyme solution to each well.

    • Add the test compound solution (or DMSO for control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the p-NPPC substrate solution to each well.

    • Immediately begin measuring the absorbance at 410 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the DMSO control.

    • If applicable, calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells (e.g., MDA-MB-231, HCT116) in a 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24 hours to allow cell attachment Cell_Seeding->Incubation1 Treatment Treat Cells with Various Concentrations of Test Compounds Incubation1->Treatment Incubation2 Incubate for a specified period (e.g., 48-72 hours) Treatment->Incubation2 MTT_Addition Add MTT Reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization Add Solubilization Solution (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement Analysis Calculate Percentage of Cell Viability and IC50 Values Measurement->Analysis End End Analysis->End

MTT Assay Workflow.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., MDA-MB-231, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds (or vehicle control, typically DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add a specific volume of the MTT solution (e.g., 10-20 µL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 2-morpholinobenzoic acid scaffold represents a valuable starting point for the development of novel PC-PLC inhibitors with potent anticancer activity. The structure-activity relationship studies summarized in this guide indicate that modifications to the N-benzyl ring and the acyl group significantly impact the inhibitory and antiproliferative efficacy of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them towards clinical development. Further exploration of their effects on other cancer-related signaling pathways and their potential for combination therapies is also warranted. This in-depth technical guide provides a solid foundation for researchers to build upon in the quest for more effective cancer treatments.

References

In Silico Modeling of 4-(Methylsulfonyl)-2-morpholinobenzoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for "4-(Methylsulfonyl)-2-morpholinobenzoic acid," a novel compound within the broader class of 2-morpholinobenzoic acid derivatives. Drawing upon existing research on similar scaffolds, this document outlines a structured approach to investigate its potential as an anticancer agent by targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC). This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It details experimental protocols for key in silico techniques, presents data in a structured format, and utilizes Graphviz diagrams to visualize complex biological pathways and experimental workflows.

Introduction

The 2-morpholinobenzoic acid scaffold has emerged as a promising pharmacophore in the development of novel antiproliferative agents.[1][2] Research has demonstrated that derivatives of this scaffold can effectively inhibit Phosphatidylcholine-Specific Phospholipase C (PC-PLC), an enzyme implicated in various cancers due to its role in aberrant choline phospholipid metabolism.[1][2] PC-PLC catalyzes the hydrolysis of phosphatidylcholine into the second messengers phosphocholine and 1,2-diacylglycerol (DAG), which subsequently activate signaling pathways involved in cellular proliferation, such as those mediated by Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPK).[1]

This whitepaper presents a hypothetical, yet scientifically grounded, in silico investigation of "this compound." The objective is to delineate a systematic computational workflow to assess its potential as a PC-PLC inhibitor and to predict its drug-like properties.

Target Identification and Signaling Pathway

The primary molecular target for the in silico analysis of "this compound" is Phosphatidylcholine-Specific Phospholipase C (PC-PLC). The rationale for this selection is based on the established activity of the 2-morpholinobenzoic acid scaffold against this enzyme.[1][3] The signaling cascade initiated by PC-PLC is a critical pathway in cancer cell proliferation and survival.

PC_PLC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC Hydrolysis DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation 4_M_2_MBA 4-(Methylsulfonyl)- 2-morpholinobenzoic acid 4_M_2_MBA->PC_PLC Inhibition

Figure 1: PC-PLC Signaling Pathway and Proposed Inhibition.

In Silico Modeling Workflow

A multi-step in silico workflow is proposed to evaluate the potential of "this compound" as a PC-PLC inhibitor. This workflow integrates ligand and protein preparation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

In_Silico_Workflow start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (PC-PLC Crystal Structure) start->protein_prep docking Molecular Docking ligand_prep->docking protein_prep->docking analysis Binding Affinity & Pose Analysis docking->analysis admet ADMET Prediction analysis->admet lead_optimization Lead Optimization admet->lead_optimization end End lead_optimization->end

Figure 2: Proposed In Silico Modeling Workflow.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Ligand and Protein Preparation

4.1.1. Ligand Preparation

  • 2D Structure Generation: The 2D structure of "this compound" will be drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Structure Generation and Optimization: The 2D structure will be converted to a 3D structure. Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The optimized 3D structure will be saved in a format suitable for docking studies (e.g., .mol2 or .pdbqt).

4.1.2. Protein Preparation

  • Protein Structure Retrieval: The 3D crystal structure of PC-PLC from Bacillus cereus (PDB ID: 1AH7) will be downloaded from the Protein Data Bank. To date, the human PC-PLC gene has not been identified, making the bacterial homolog the current standard for structural studies.

  • Preparation for Docking: The protein structure will be prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogens.

    • Assigning atomic charges (e.g., Gasteiger charges).

    • The prepared protein structure will be saved in a .pdbqt file format.

Molecular Docking

Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of "this compound" with the active site of PC-PLC.

  • Grid Box Generation: A grid box will be defined around the active site of PC-PLC, encompassing the key catalytic residues.

  • Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock Vina, will be employed for the docking calculations.

  • Docking Parameters:

    • Number of binding modes to generate: 10

    • Exhaustiveness of the search: 8

  • Analysis of Results: The docking results will be analyzed based on the predicted binding energy (kcal/mol) and the interaction of the ligand with the amino acid residues in the active site. The pose with the lowest binding energy will be considered the most favorable.

ADMET Prediction

The ADMET properties of "this compound" will be predicted using in silico models to assess its drug-likeness.

  • Physicochemical Properties: Prediction of properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.

  • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

  • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

  • Toxicity: Prediction of potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Data Presentation

All quantitative data from the in silico analyses will be summarized in the following tables for clear comparison and interpretation.

Table 1: Molecular Properties of this compound
PropertyPredicted Value
Molecular FormulaC12H15NO5S
Molecular Weight ( g/mol )285.32
logPValue to be determined
Hydrogen Bond DonorsValue to be determined
Hydrogen Bond AcceptorsValue to be determined
Polar Surface Area (Ų)Value to be determined
Table 2: Molecular Docking Results against PC-PLC
LigandBinding Energy (kcal/mol)Key Interacting Residues
This compoundValue to be determinedResidues to be identified
Reference Inhibitor (e.g., D609)Value to be determinedResidues to be identified
Table 3: Predicted ADMET Properties
ParameterPrediction
Absorption
Human Intestinal Absorption (%)Value to be determined
Caco-2 Permeability (nm/s)Value to be determined
Distribution
Blood-Brain Barrier PenetrationHigh/Medium/Low
Plasma Protein Binding (%)Value to be determined
Metabolism
CYP2D6 InhibitorYes/No
CYP3A4 InhibitorYes/No
Toxicity
Ames MutagenicityMutagen/Non-mutagen
hERG InhibitionInhibitor/Non-inhibitor

Conclusion

This technical guide outlines a comprehensive in silico strategy for the preliminary evaluation of "this compound" as a potential inhibitor of PC-PLC for cancer therapy. The proposed workflow, from target identification and pathway analysis to molecular docking and ADMET prediction, provides a robust framework for assessing the therapeutic potential of this novel compound. The successful execution of these computational studies would generate critical data to guide further experimental validation and lead optimization efforts in the drug discovery pipeline. By leveraging in silico modeling, researchers can accelerate the identification and development of new, effective, and safer anticancer agents.

References

Methodological & Application

Application Notes and Protocols: 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-(Methylsulfonyl)-2-morpholinobenzoic acid" is a synthetic organic compound featuring a benzoic acid backbone substituted with a morpholine ring and a methylsulfonyl group. While specific biological data for this exact molecule is not extensively available in peer-reviewed literature, its structural motifs, particularly the 2-morpholinobenzoic acid scaffold, are prominently featured in a class of molecules investigated as inhibitors of key signaling enzymes in cancer and inflammatory pathways. The morpholine moiety is a well-established pharmacophore in numerous approved drugs and clinical candidates, often contributing to favorable pharmacokinetic properties and target engagement. Notably, the morpholino group is a key structural feature of potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer.

These application notes provide a comprehensive overview of the potential applications of "this compound" as a putative inhibitor of the PI3K signaling pathway. Detailed experimental protocols for its synthesis and subsequent in vitro evaluation are provided to guide researchers in exploring its biological activities.

Potential Application: PI3K Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention. The presence of the morpholino group in "this compound" suggests its potential to interact with the ATP-binding pocket of PI3K isoforms, a mechanism shared by several known morpholino-containing PI3K inhibitors. The methylsulfonyl group, being a strong electron-withdrawing group, can influence the electronic properties of the benzoic acid ring and may contribute to specific interactions within the target's active site.

Hypothetical Quantitative Data

The following table presents hypothetical data for "this compound" to illustrate how experimental results for PI3K inhibition and anti-proliferative activity could be summarized. Note: This data is for illustrative purposes only and is not based on published experimental results for this specific compound.

ParameterValueAssay Condition
PI3Kα IC50 50 nMADP-Glo™ Kinase Assay
PI3Kβ IC50 200 nMADP-Glo™ Kinase Assay
PI3Kδ IC50 150 nMADP-Glo™ Kinase Assay
PI3Kγ IC50 300 nMADP-Glo™ Kinase Assay
MCF-7 Cell Viability IC50 1.5 µM72-hour MTT Assay
PC-3 Cell Viability IC50 2.8 µM72-hour MTT Assay

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for the preparation of "this compound" based on established organic chemistry principles.

Materials:

  • 2-Fluoro-4-(methylsulfonyl)benzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to dissolve the reagents.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis and Purification

G start Start reagents Combine 2-fluoro-4-(methylsulfonyl)benzoic acid, morpholine, and K₂CO₃ in DMSO start->reagents reaction Heat and stir at 100-120 °C for 4-6 hours reagents->reaction workup Aqueous workup and acidification reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification characterization Characterize by NMR and MS purification->characterization end End characterization->end

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of "this compound" against PI3K isoforms using a commercially available luminescent kinase assay.[1]

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • "this compound" stock solution in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of "this compound" in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the PI3K enzyme and PIP2 substrate in the kinase assay buffer.

  • Add 4 µL of the enzyme/substrate master mix to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to evaluate the effect of "this compound" on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • "this compound" stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the putative point of inhibition by "this compound".

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4-(Methylsulfonyl)-2- morpholinobenzoic acid Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of the compound.

References

Application Notes and Protocols for PC-PLC Inhibitor Screening Using 2-Morpholinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[1] Dysregulation of PC-PLC activity has been implicated in the pathophysiology of numerous diseases, most notably in cancer, where it contributes to oncogenic processes such as proliferation, cell-cycle activation, differentiation, and motility.[2][3] This makes PC-PLC a compelling target for the development of novel therapeutics.

The traditional PC-PLC inhibitor, D609 (tricyclodecan-9-yl-potassium xanthate), suffers from poor stability in aqueous media, limiting its therapeutic potential.[2][4] In contrast, derivatives of "2-morpholinobenzoic acid" have emerged as a promising class of PC-PLC inhibitors with improved potency and drug-like properties.[2][4] These compounds are thought to exert their inhibitory effect through chelation of the catalytic Zn2+ ions in the active site of PC-PLC.[2]

This document provides detailed application notes and protocols for screening 2-morpholinobenzoic acid derivatives as potential PC-PLC inhibitors. It includes a colorimetric-based assay protocol, along with an alternative fluorescence-based method, data presentation guidelines, and visualizations of the relevant biological and experimental workflows.

Signaling Pathway of PC-PLC in Cancer

PC-PLC activation is an upstream event in a signaling cascade that promotes cancer cell proliferation and survival. Upon activation by various stimuli, including growth factors and cytokines, PC-PLC cleaves phosphatidylcholine (PC) at the cell membrane. This reaction generates diacylglycerol (DAG) and phosphocholine. DAG, a key second messenger, activates several downstream pathways, including the Protein Kinase C (PKC) and NF-κB pathways, which in turn regulate the transcription of genes involved in cell growth, proliferation, and survival.[3]

PC_PLC_Signaling_Pathway PC Phosphatidylcholine (PC) PC_PLC PC-PLC DAG Diacylglycerol (DAG) PC_PLC->DAG hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes

PC-PLC Signaling Pathway in Cancer.

Experimental Workflow for PC-PLC Inhibitor Screening

The screening of potential PC-PLC inhibitors, such as 2-morpholinobenzoic acid derivatives, typically follows a systematic workflow. The process begins with the preparation of the enzyme and test compounds. The core of the workflow is the enzymatic assay, where the inhibitor's effect on PC-PLC activity is measured. This is followed by data acquisition and analysis to determine the inhibitory potency of the compounds.

Experimental_Workflow A 1. Reagent Preparation - PC-PLC Enzyme - Test Compounds (2-morpholinobenzoic acid derivatives) - Assay Buffer - Substrate (p-NPPC) B 2. Assay Setup - Add enzyme, buffer, and inhibitor to microplate wells A->B C 3. Pre-incubation - Allow inhibitor to bind to the enzyme B->C D 4. Reaction Initiation - Add substrate to start the reaction C->D E 5. Incubation - Allow enzymatic reaction to proceed D->E F 6. Data Acquisition - Measure absorbance at 405 nm (colorimetric) or fluorescence E->F G 7. Data Analysis - Calculate % inhibition - Determine IC50 values F->G

References

Application Notes and Protocols for Cell-Based Assays of GSK2194069, a Potent Fatty Acid Synthase (FASN) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Methylsulfonyl)-2-morpholinobenzoic acid is a chemical structure related to a class of potent inhibitors of human Fatty Acid Synthase (FASN). A key example from this class is GSK2194069, a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[1][2][3] FASN is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[4] Inhibition of FASN, therefore, presents a promising therapeutic strategy for cancer treatment. GSK2194069 has demonstrated potent inhibition of FASN with an IC50 of 7.7 nM.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of GSK2194069 and similar FASN inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of GSK2194069.

ParameterValueCell Line/SystemReference
hFASN IC50 7.7 nMEnzyme Assay (CoA release)[1][2][3]
KR Domain IC50 29 nMIn vitro domain-specific assay[3]
KS Domain IC50 >10,000 nMIn vitro domain-specific assay[3]
A549 EC50 15 nMCell Proliferation Assay[3]
A549 EC50 15.5 ± 9 nMPhosphatidylcholine level decrease[1]
SARS-CoV-2 EC50 0.9 nMIn vitro infection assay

Experimental Protocols

Cell Proliferation Assay

This assay determines the effect of the test compound on the proliferation of cancer cell lines known to express high levels of FASN, such as A549 (non-small cell lung cancer), KATO-III, MKN-45 (gastric cancer), and SNU-1 (gastric cancer).[1][3]

Workflow for Cell Proliferation Assay:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Viability Measurement seed Seed cells in 96-well plates (e.g., 5,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of GSK2194069 in culture medium treat Add compound dilutions to cells prepare->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add viability reagent (e.g., CellTiter-Glo®) measure Measure luminescence add_reagent->measure analyze Analyze data and calculate EC50 measure->analyze

Caption: Workflow for a typical cell proliferation assay.

Materials:

  • FASN-expressing cancer cell line (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • GSK2194069 (or test compound)

  • DMSO (for compound dilution)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of GSK2194069 in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is less than 0.1%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and no-cell control (medium only) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 100 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Fatty Acid Synthesis Inhibition Assay (13C-Acetate Incorporation)

This assay directly measures the inhibition of de novo fatty acid synthesis in cells by tracking the incorporation of a stable isotope-labeled precursor, 13C-acetate, into cellular lipids.[3]

Signaling Pathway and Assay Principle:

cluster_pathway De Novo Fatty Acid Synthesis Pathway cluster_inhibition Inhibition Acetate ¹³C-Acetate (extracellular) AcetylCoA ¹³C-Acetyl-CoA Acetate->AcetylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN Palmitate ¹³C-Palmitate FASN->Palmitate Lipids ¹³C-Cellular Lipids (e.g., Phosphatidylcholine) Palmitate->Lipids GSK GSK2194069 GSK->FASN

References

Application Notes and Protocols for 4-(Methylsulfonyl)-2-morpholinobenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound "4-(Methylsulfonyl)-2-morpholinobenzoic acid" is a specific chemical entity for which public domain data regarding its direct application in drug discovery is limited. However, extensive research exists on structurally related analogs, particularly those sharing the methylsulfonylbenzoic acid and morpholinobenzoic acid scaffolds. These related compounds have shown promise in various therapeutic areas, including oncology and infectious diseases. This document provides a detailed overview of the potential applications and experimental protocols derived from research on these closely related molecules. The methodologies and insights presented here can serve as a valuable guide for researchers and scientists investigating the potential of "this compound" and its derivatives in drug development.

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, "this compound" could be investigated for the following applications:

  • Anticancer Agents: Derivatives of 2-morpholinobenzoic acid have been explored as antiproliferative agents. These compounds may act as inhibitors of key signaling pathways involved in cancer cell growth and survival.

  • Antimicrobial Agents: The sulfonamide group, a key feature of the "4-(Methylsulfonyl)" moiety, is a well-established pharmacophore in antimicrobial drugs. It is plausible that this compound could exhibit antibacterial or antifungal properties.

  • Enzyme Inhibitors: Benzoic acid derivatives are known to interact with various enzymes. Depending on the overall structure, "this compound" could be a candidate for screening against a range of enzymatic targets.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~271.3 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP~1.5 - 2.5Indicates moderate lipophilicity, often correlated with good absorption and distribution.
pKa (acidic)~3.5 - 4.5The carboxylic acid moiety will be ionized at physiological pH, impacting solubility and target interaction.
pKa (basic)~5.0 - 6.0The morpholine nitrogen can be protonated, influencing solubility and cell permeability.
Hydrogen Bond Donors1 (from carboxylic acid)Contributes to target binding and solubility.
Hydrogen Bond Acceptors5 (from sulfonyl and morpholine oxygens, and carboxylic acid)Important for molecular recognition and solubility.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of compounds related to "this compound." These can be adapted for the investigation of the title compound.

General Synthesis of Substituted Benzoic Acids

The synthesis of "this compound" would likely involve a multi-step process. Below is a generalized protocol based on the synthesis of related compounds.

Protocol 1: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic acid

This protocol describes a key intermediate in the synthesis of related compounds and can be adapted.

Materials:

  • 4-(Methylsulfonyl)toluene

  • Sulfuric acid (concentrated)

  • Nitric acid (concentrated)

  • Potassium permanganate or other oxidizing agent

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvents (e.g., dichloromethane, ethanol)

Procedure:

  • Nitration: Dissolve 4-(methylsulfonyl)toluene in concentrated sulfuric acid at 0°C. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C. Stir for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Oxidation: The resulting 2-nitro-4-(methylsulfonyl)toluene is then oxidized to the corresponding benzoic acid. This can be achieved using a strong oxidizing agent like potassium permanganate in a basic solution. The reaction mixture is heated under reflux for several hours.

  • Work-up: After cooling, the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the 2-nitro-4-(methylsulfonyl)benzoic acid. The solid is collected by filtration, washed with cold water, and dried.

Protocol 2: Nucleophilic Aromatic Substitution to Introduce the Morpholine Moiety

This protocol outlines the introduction of the morpholine group, which would be a subsequent step.

Materials:

  • A suitable 2-substituted-4-(methylsulfonyl)benzoic acid derivative (e.g., 2-fluoro or 2-chloro)

  • Morpholine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the 2-substituted-4-(methylsulfonyl)benzoic acid derivative in the chosen solvent.

  • Add the base and morpholine to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the solvent and excess reagents. This typically involves partitioning between an organic solvent and water, followed by acidification to precipitate the product.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Evaluation Protocols

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • 96-well microtiter plates

  • Positive control (known antibiotic/antifungal) and negative control (medium only)

Procedure:

  • Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the drug discovery process for "this compound" and its analogs.

G cluster_0 Synthetic Pathway Start Starting Materials Step1 Functional Group Interconversion Start->Step1 Step2 Introduction of Methylsulfonyl Group Step1->Step2 Step3 Introduction of Morpholine Moiety Step2->Step3 Final This compound Step3->Final

Caption: Generalized synthetic workflow for the target compound.

G Compound Test Compound InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) Compound->InVitro InVitro->Compound Inactive Lead Lead Optimization InVitro->Lead Active InVivo In Vivo Models (e.g., Animal Models of Disease) Candidate Drug Candidate InVivo->Candidate Efficacious ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET->Candidate Favorable Profile Lead->InVivo Lead->ADMET

Caption: A typical drug discovery cascade for a novel compound.

G cluster_0 Potential Anticancer Mechanism Receptor Growth Factor Receptor Kinase Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase TF Transcription Factors Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Analog Inhibitor->Kinase Inhibition

Caption: Hypothetical signaling pathway inhibition by an analog.

Disclaimer: The information provided in these application notes and protocols is based on published research for structurally related compounds. The synthesis and biological evaluation of "this compound" should be conducted by qualified professionals in a controlled laboratory setting. All necessary safety precautions should be taken when handling chemicals and conducting experiments.

Application Notes and Protocols for High-Throughput Screening of "2-Morpholinobenzoic Acid" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent research has identified analogs of 2-morpholinobenzoic acid as promising inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3][4] Dysregulation of PC-PLC is implicated in various cancers, making it a compelling target for novel anti-cancer therapeutics.[1][5] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-morpholinobenzoic acid analogs, focusing on both enzymatic and cell-based assays to identify and characterize potential drug candidates.

The core scaffold of interest is the 2-morpholino-5-N-benzylamino benzoic acid, which has been demonstrated to be the optimal pharmacophore for anti-proliferative activity and PC-PLC inhibition.[1] These compounds are thought to exert their effect by chelating to the catalytic Zn2+ ions in the active site of PC-PLC.[3][4]

Signaling Pathway of Interest: PC-PLC in Cancer

PC-PLC is a key enzyme in choline phospholipid metabolism, catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[3][6] In cancer cells, the overexpression and activation of PC-PLC lead to increased levels of these second messengers, which in turn drive oncogenic signaling pathways responsible for cell proliferation, differentiation, and motility.[3][7][8] The diagram below illustrates a simplified representation of the PC-PLC signaling pathway in cancer.

PC_PLC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PC_PLC PC-PLC (Target) PC->PC_PLC Hydrolysis DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC Activation Proliferation Cell Proliferation, Survival, Motility PKC->Proliferation Downstream Signaling Analogs 2-Morpholinobenzoic Acid Analogs Analogs->PC_PLC Inhibition

Figure 1: Simplified PC-PLC signaling pathway in cancer.

Data Presentation: Structure-Activity Relationship (SAR) of 2-Morpholinobenzoic Acid Analogs

The following tables summarize the quantitative data for a series of 2-morpholinobenzoic acid analogs, detailing their inhibitory activity against PC-PLC and their anti-proliferative effects on human cancer cell lines.

Table 1: PC-PLC Enzyme Inhibition by 2-Morpholinobenzoic Acid Analogs

Compound IDR Group (Benzyl Substitution)% Inhibition (at 10 µM)
1a 2-Cl85.3 ± 2.1
1b 3-Cl89.3 ± 1.5
1c 4-Cl82.1 ± 3.4
1d 3,4-diCl92.5 ± 0.9
2a 2-F78.9 ± 4.2
2b 3-F84.6 ± 2.8
2c 4-F75.3 ± 5.1
D609 (Control) -65.7 ± 6.2

Data adapted from a study on 2-morpholinobenzoic acid scaffold as antiproliferative PC-PLC inhibitors.[2]

Table 2: Anti-proliferative Activity of 2-Morpholinobenzoic Acid Analogs

Compound IDR Group (Benzyl Substitution)HCT116 IC50 (µM)MDA-MB-231 IC50 (µM)
1a 2-Cl5.2 ± 0.67.8 ± 1.1
1b 3-Cl3.1 ± 0.44.5 ± 0.7
1c 4-Cl6.8 ± 0.99.2 ± 1.3
1d 3,4-diCl1.9 ± 0.32.8 ± 0.5
2a 2-F8.5 ± 1.211.3 ± 1.8
2b 3-F4.7 ± 0.76.1 ± 0.9
2c 4-F9.1 ± 1.412.5 ± 2.1
D609 (Control) -> 50> 50

Data adapted from a study on 2-morpholinobenzoic acid scaffold as antiproliferative PC-PLC inhibitors.[2]

Experimental Protocols

Protocol 1: High-Throughput Screening for PC-PLC Enzyme Inhibition

This protocol describes a fluorescence-based assay for measuring the activity of PC-PLC, suitable for HTS. The assay utilizes a fluorogenic substrate that is cleaved by PC-PLC to produce a fluorescent signal.

Materials:

  • Recombinant human PC-PLC enzyme

  • Fluorogenic PC-PLC substrate (e.g., Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit)[9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 0.01% Triton X-100)

  • 384-well black, flat-bottom plates

  • Compound library of 2-morpholinobenzoic acid analogs dissolved in DMSO

  • Positive control inhibitor (e.g., D609)

  • DMSO (for negative control)

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection capabilities

Workflow:

HTS_Enzyme_Workflow start Start dispense_compounds Dispense Compounds (1 µL of 1 mM stock) and Controls to Plate start->dispense_compounds add_enzyme Add PC-PLC Enzyme (20 µL of 2X solution) dispense_compounds->add_enzyme incubate1 Incubate (15 min, RT) add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate (20 µL of 2X solution) incubate1->add_substrate incubate2 Incubate (60 min, RT, protected from light) add_substrate->incubate2 read_plate Read Fluorescence (Ex/Em appropriate for substrate) incubate2->read_plate analyze_data Data Analysis (% Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: HTS workflow for PC-PLC enzyme inhibition assay.

Procedure:

  • Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of each compound from the 2-morpholinobenzoic acid analog library (typically at 1 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 1 µL of D609 (positive control) and 1 µL of DMSO (negative control).

  • Enzyme Addition: Add 20 µL of a 2X working solution of PC-PLC enzyme in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add 20 µL of a 2X working solution of the fluorogenic PC-PLC substrate in assay buffer to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Plot the percentage of inhibition against the compound concentration to determine the IC50 values for active compounds.

Protocol 2: High-Throughput Anti-proliferative Cell-Based Assay

This protocol describes a cell-based assay to screen the 2-morpholinobenzoic acid analog library for anti-proliferative activity against cancer cell lines. A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Human cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 384-well clear or white, flat-bottom cell culture plates

  • Compound library of 2-morpholinobenzoic acid analogs dissolved in DMSO

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)

  • DMSO (for vehicle control)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Multichannel pipette or automated liquid handler

  • Plate reader (absorbance or luminescence)

Workflow:

HTS_Cell_Workflow start Start seed_cells Seed Cells in 384-well Plate (e.g., 2,000 cells/well) start->seed_cells incubate1 Incubate (24 h) seed_cells->incubate1 add_compounds Add Compounds and Controls (e.g., 100 nL of 10 mM stock) incubate1->add_compounds incubate2 Incubate (72 h) add_compounds->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent incubate3 Incubate (as per manufacturer's instructions) add_reagent->incubate3 read_plate Read Absorbance or Luminescence incubate3->read_plate analyze_data Data Analysis (% Viability, IC50) read_plate->analyze_data end End analyze_data->end

Figure 3: HTS workflow for anti-proliferative cell-based assay.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 384-well plates at an appropriate density (e.g., 2,000 cells per well in 40 µL of complete medium).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Addition: Add the 2-morpholinobenzoic acid analogs and controls to the wells. This is typically done using a pin tool or acoustic liquid handler to deliver a small volume (e.g., 100 nL) of a concentrated stock solution (e.g., 10 mM in DMSO).

  • Incubation: Incubate the plates for 72 hours under the same conditions as step 2.

  • Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified in the reagent protocol (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo®).

  • Signal Reading: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the vehicle control. Determine the IC50 values for active compounds by plotting cell viability against compound concentration.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening of 2-morpholinobenzoic acid analogs as potential anti-cancer agents. By employing a combination of enzymatic and cell-based assays, researchers can efficiently identify potent inhibitors of PC-PLC and compounds with significant anti-proliferative activity. The provided SAR data serves as a valuable starting point for further lead optimization and drug development efforts targeting the PC-PLC signaling pathway in cancer.

References

Application Notes and Protocols for 2-Morpholinobenzoic Acid Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: Publicly available information on "4-(Methylsulfonyl)-2-morpholinobenzoic acid" as a chemical probe, including its biological targets and specific applications, is limited. However, a closely related class of compounds, 2-morpholinobenzoic acid derivatives , has been identified and characterized as potent inhibitors of Phosphatidylcholine-Specific Phospholipase C (PC-PLC). These notes, therefore, focus on this well-documented analogue to provide relevant and actionable information for researchers, scientists, and drug development professionals.

Introduction

2-Morpholinobenzoic acid derivatives have emerged as a promising class of chemical probes for studying the function of Phosphatidylcholine-Specific Phospholipase C (PC-PLC).[1] PC-PLC is a pivotal enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine.[2] Dysregulation of PC-PLC activity has been implicated in a variety of pathological conditions, including cancer, inflammation, and atherosclerosis, making it a compelling target for therapeutic intervention.[2] The 2-morpholinobenzoic acid scaffold provides a robust platform for the development of selective PC-PLC inhibitors, enabling the elucidation of its roles in complex biological systems.[1][3]

Biological Target and Mechanism of Action

The primary biological target of this class of chemical probes is Phosphatidylcholine-Specific Phospholipase C (PC-PLC) . By inhibiting PC-PLC, these compounds block the production of DAG and phosphocholine.[2] The reduction in DAG levels, in particular, has significant downstream consequences, as DAG is a critical activator of several signaling pathways implicated in cell proliferation, survival, and migration, including:

  • Protein Kinase C (PKC) Pathway

  • Nuclear Factor-kappa B (NF-κB) Pathway

  • Mitogen-Activated Protein Kinase (MAPK) Pathway

Inhibition of these pathways through PC-PLC blockade can lead to anti-proliferative effects in cancer cells, making these compounds valuable tools for cancer research and drug development.[3]

Quantitative Data Summary

The following tables summarize the biological activity of representative 2-morpholinobenzoic acid derivatives from a study by Al-Zoubi et al. (2025).[1]

Table 1: PC-PLC Enzyme Inhibition

Compound IDStructure% PC-PLC Activity (at 10 µM)
11f 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid33.1 ± 5.7
11g 2-morpholino-5-((3-(trifluoromethyl)benzyl)amino)benzoic acid38.9 ± 12.5
12f 5-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide47.5 ± 0.8
D609 (Control) Tricyclodecan-9-yl-xanthogenate49.8 ± 14.0

Data is presented as mean ± standard error of the mean (SEM) of three independent experiments.[1]

Table 2: Anti-proliferative Activity

Compound ID% Cell Proliferation in MDA-MB-231 (at 10 µM)% Cell Proliferation in HCT116 (at 10 µM)
11f 99.1 ± 19.9103.2 ± 17.8
12f 45.6 ± 2.846.9 ± 2.5
D609 (Control) Not specifiedNot specified

Data is presented as mean ± SEM of three independent experiments.[1]

Experimental Protocols

Herein are detailed protocols for assays relevant to the characterization of 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.

1. PC-PLC Inhibition Assay (Amplex Red Method)

This assay is a fluorometric method for measuring PC-PLC activity.

  • Materials:

    • Amplex™ Red reagent

    • Horseradish peroxidase (HRP)

    • Choline oxidase

    • Alkaline phosphatase

    • Phosphatidylcholine (PC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2, 0.1% Triton X-100)

    • PC-PLC enzyme

    • Test compounds (2-morpholinobenzoic acid derivatives)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing Amplex™ Red reagent, HRP, choline oxidase, and alkaline phosphatase in the assay buffer.

    • Add the test compound at various concentrations to the wells of the 96-well plate.

    • Add the PC-PLC enzyme to the wells containing the test compound and incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the phosphatidylcholine substrate.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

    • Calculate the percent inhibition of PC-PLC activity for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

2. Colorimetric PC-PLC Inhibition Assay

This assay utilizes the chromogenic substrate p-nitrophenylphosphorylcholine (p-NPPC).

  • Materials:

    • p-Nitrophenylphosphorylcholine (p-NPPC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • PC-PLC enzyme

    • Test compounds

    • 96-well clear microplates

    • Spectrophotometer microplate reader

  • Procedure:

    • Add the test compound at various concentrations to the wells of the 96-well plate.

    • Add the PC-PLC enzyme to the wells.

    • Initiate the reaction by adding the p-NPPC substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the absorbance at 405 nm. The liberation of p-nitrophenol results in a yellow color.

    • Calculate the percent inhibition and IC50 values as described for the Amplex Red assay.

3. Cell Proliferation Assay (MTT Method)

This assay determines the effect of the chemical probe on the viability and proliferation of cancer cell lines.

  • Materials:

    • MDA-MB-231 (human breast cancer) or HCT116 (human colon cancer) cells

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear cell culture plates

    • Spectrophotometer microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations

PC_PLC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC PtdIns45P2 PIP2 PI_PLC PI-PLC PtdIns45P2->PI_PLC RTK Receptor Tyrosine Kinase (RTK) RTK->PC_PLC activates RTK->PI_PLC activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PC_PLC activates GPCR->PI_PLC activates DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PI_PLC->DAG IP3 Inositol Trisphosphate (IP3) PI_PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Pathway PKC->MAPK activates NFkB NF-κB Pathway PKC->NFkB activates Proliferation Cell Proliferation & Survival MAPK->Proliferation NFkB->Proliferation Inhibitor 2-Morpholinobenzoic Acid Derivative Inhibitor->PC_PLC Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Extracellular_Signal->RTK Extracellular_Signal->GPCR

Caption: PC-PLC Signaling Pathway and Point of Inhibition.

Experimental_Workflow_PC_PLC_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis Compound_Prep Prepare serial dilutions of 2-morpholinobenzoic acid derivative Preincubation Pre-incubate PC-PLC enzyme with inhibitor Compound_Prep->Preincubation Enzyme_Prep Prepare PC-PLC enzyme and substrate solutions Enzyme_Prep->Preincubation Reaction_Start Initiate reaction by adding substrate Preincubation->Reaction_Start Incubation Incubate for a defined time and temperature Reaction_Start->Incubation Measurement Measure product formation (fluorescence or absorbance) Incubation->Measurement Calculation Calculate % inhibition relative to control Measurement->Calculation IC50_Determination Determine IC50 value from dose-response curve Calculation->IC50_Determination

Caption: Experimental Workflow for IC50 Determination.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate Start->Seed_Cells Incubate_Adhesion Incubate overnight for cell adhesion Seed_Cells->Incubate_Adhesion Treat_Cells Treat cells with various concentrations of the 2-morpholinobenzoic acid derivative Incubate_Adhesion->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % cell viability and determine IC50 value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Cell Proliferation (MTT) Assay Workflow.

References

Analytical methods for "4-(Methylsulfonyl)-2-morpholinobenzoic acid" characterization

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical methods for the characterization of "4-(Methylsulfonyl)-2-morpholinobenzoic acid" is detailed in this application note. The protocols provided are designed for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

Before detailing the analytical methods, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1197193-34-2[1][2]
Molecular FormulaC12H15NO5S[1][2]
Molecular Weight285.32 g/mol [1][2]
Purity97%[2]
MDL NumberMFCD13191614[1][2]

Analytical Methods and Protocols

A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound. The following sections detail the recommended analytical methods and provide exemplary protocols.

A logical workflow for the characterization is depicted in the following diagram:

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of 4-(Methylsulfonyl)-2- morpholinobenzoic acid Purification Purification (e.g., Recrystallization, Preparative Chromatography) Synthesis->Purification HPLC HPLC/UPLC Analysis (Purity & Quantification) Purification->HPLC NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR EA Elemental Analysis (Elemental Composition) Purification->EA MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS LC-MS HPLC_Method cluster_instrument HPLC System cluster_mobile_phase Mobile Phase Pump Solvent Delivery System (Pump) Injector Autosampler/ Manual Injector Pump->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV/Vis Detector Column->Detector Data Chromatogram (Purity & Quantification) Detector->Data SolventA Aqueous Phase (e.g., 0.1% Formic Acid in Water) SolventA->Pump SolventB Organic Phase (e.g., Acetonitrile) SolventB->Pump Sample Prepared Sample Sample->Injector

References

Application Notes and Protocols for Enzyme Inhibition Studies of 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-morpholinobenzoic acid is a synthetic organic compound with potential applications in enzyme inhibition studies. Its structural motifs, including the benzoic acid, methylsulfonyl, and morpholine groups, are found in various known enzyme inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, while the morpholine ring can influence solubility and binding orientation within an enzyme's active site. The carboxylic acid moiety provides a key interaction point, often with positively charged residues in an enzyme's active site.

These structural features suggest that this compound may be a candidate for inhibiting enzymes such as kinases, metalloproteinases, or other ATP-dependent enzymes. This document provides detailed protocols for the initial screening and characterization of this compound as a potential enzyme inhibitor.

Hypothetical Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is implicated in various cancers, making it an attractive target for drug development.

Relevant Signaling Pathway

The CDK2/Cyclin E complex is crucial for the G1/S phase transition of the cell cycle. Its activity is tightly regulated by various upstream signals. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Ras Ras RTK->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway CyclinD Cyclin D Synthesis MAPK_Pathway->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Inhibitor 4-(Methylsulfonyl)-2- morpholinobenzoic acid Inhibitor->CDK2 Inhibition

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the point of inhibition.

Experimental Protocols

In Vitro CDK2 Kinase Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of CDK2/Cyclin E and Histone H1 in kinase buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

This protocol assesses the effect of the compound on the proliferation of a cancer cell line that is dependent on CDK2 activity (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in culture media. Add the desired concentrations to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis and Purification InVitro In Vitro Kinase Assay (CDK2/Cyclin E) Start->InVitro IC50 Determine IC50 Value InVitro->IC50 Cellular Cellular Proliferation Assay (MCF-7 Cells) IC50->Cellular If IC50 < 10 µM Kinetics Enzyme Kinetics Studies (e.g., Lineweaver-Burk Plot) IC50->Kinetics GI50 Determine GI50 Value Cellular->GI50 Mechanism Mechanism of Action Studies (e.g., Western Blot for pRb) GI50->Mechanism If GI50 < 20 µM End End: Lead Compound Characterization Mechanism->End Kinetics->End

Caption: A typical workflow for the initial characterization of a novel enzyme inhibitor.

Data Presentation

The following tables present hypothetical data for the characterization of this compound as a CDK2 inhibitor.

Table 1: In Vitro Inhibitory Activity against CDK2

CompoundTargetIC50 (µM)Assay Method
This compoundCDK20.85ADP-Glo™
Roscovitine (Control)CDK20.40ADP-Glo™

Table 2: Cellular Activity in MCF-7 Cells

CompoundGI50 (µM)Assay Method
This compound5.2CellTiter-Glo®
Roscovitine (Control)2.5CellTiter-Glo®

Conclusion

These application notes provide a framework for the initial investigation of this compound as a potential enzyme inhibitor, using CDK2 as a hypothetical target. The provided protocols for in vitro and cellular assays, along with the data presentation and visualization tools, offer a comprehensive guide for researchers in the field of drug discovery and development. Further studies would be required to elucidate the precise mechanism of action, selectivity profile, and pharmacokinetic properties of this compound.

Application Notes and Protocols for "4-(Methylsulfonyl)-2-morpholinobenzoic acid" in Antiproliferative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "4-(Methylsulfonyl)-2-morpholinobenzoic acid" and related compounds in antiproliferative research. The information presented is intended to guide the experimental design and execution of studies aimed at evaluating the anticancer potential of this class of molecules.

Introduction

"this compound" belongs to a class of 2-morpholinobenzoic acid derivatives that have been investigated for their potential as antiproliferative agents. These compounds have been shown to target and inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of various cancers. The dysregulation of choline phospholipid metabolism is a known hallmark of malignant transformation, making PC-PLC a promising target for novel cancer therapeutics.

Mechanism of Action: Inhibition of PC-PLC Signaling

The primary mechanism of antiproliferative action for the 2-morpholinobenzoic acid scaffold is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce the second messengers phosphocholine and diacylglycerol (DAG). In cancer cells, the overexpression of PC-PLC leads to aberrant signaling that promotes cell proliferation, survival, and motility.

Inhibition of PC-PLC by compounds such as "this compound" is thought to occur through chelation of the catalytic zinc ions in the enzyme's active site. By blocking the activity of PC-PLC, these inhibitors can disrupt the downstream signaling cascades that are crucial for cancer cell growth. Key signaling pathways affected by PC-PLC inhibition include the EGFR, PI3K/AKT, and MAPK/ERK pathways. The inhibition of these pathways ultimately leads to a reduction in cell proliferation and survival.[1]

PC_PLC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PC Phosphatidylcholine PLC PC-PLC PC->PLC hydrolysis PtdIns45P2 PIP2 AKT AKT PtdIns45P2->AKT activation DAG DAG PLC->DAG Phosphocholine Phosphocholine PLC->Phosphocholine Compound 4-(Methylsulfonyl)-2- morpholinobenzoic acid Compound->PLC inhibition PI3K->PtdIns45P2 phosphorylation Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PC-PLC Signaling Pathway Inhibition.

Antiproliferative Activity

Studies on a series of 2-morpholinobenzoic acid derivatives have demonstrated their antiproliferative activity against various cancer cell lines. The antiproliferative effects were assessed in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. While specific data for "this compound" is not available in the reviewed literature, the following table summarizes the antiproliferative activity of structurally related compounds at a concentration of 10 µM.

Compound IDR Group (at position 4)Cell Proliferation (%) in MDA-MB-231 (mean ± s.e.m.)Cell Proliferation (%) in HCT116 (mean ± s.e.m.)
11a H100.8 ± 12.090.0 ± 10.1
11b 2-F93.9 ± 11.287.1 ± 13.9
11c 3-F88.5 ± 11.080.1 ± 11.3
11d 4-F98.1 ± 13.989.5 ± 12.6
11e 2-Cl95.0 ± 12.185.3 ± 11.8
11f 3-Cl90.2 ± 10.882.4 ± 10.5
11g 4-Cl96.3 ± 13.188.7 ± 11.9
11h 2-Br89.8 ± 11.581.0 ± 12.3
11i 3-Br85.7 ± 10.278.9 ± 9.8
11j 4-Br94.2 ± 12.586.4 ± 11.1
11k 2-OMe104.9 ± 15.496.9 ± 12.5
11l 3-OMe105.8 ± 10.291.4 ± 10.6
11m 4-OMe105.9 ± 5.695.5 ± 15.1

Data is presented as a percentage of cell proliferation relative to a vehicle (DMSO) control and is reported as the mean ± standard error of the mean (s.e.m.) of three independent experiments performed in triplicate. Data extracted from a study on 2-morpholino-4-N-benzylamine benzoic acids.

Experimental Protocols

The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a colorimetric assay for determining cell proliferation and cytotoxicity. This protocol can be adapted for the evaluation of "this compound".

Sulforhodamine B (SRB) Assay Protocol

1. Materials and Reagents:

  • MDA-MB-231 or HCT116 cancer cell lines

  • "this compound"

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM

  • 96-well flat-bottom plates

  • Microplate reader

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in complete medium.

  • Count cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

3. Compound Treatment:

  • Prepare a stock solution of "this compound" in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

4. Cell Fixation:

  • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.

  • Incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

5. SRB Staining:

  • Add 100 µL of 0.4% SRB solution to each well.

  • Incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

6. Solubilization and Absorbance Measurement:

  • Add 200 µL of 10 mM Tris-base solution to each well.

  • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Measure the absorbance at 515 nm using a microplate reader.

7. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro antiproliferative study of "this compound".

experimental_workflow start Start cell_culture Cell Culture (MDA-MB-231, HCT116) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment (48-72h incubation) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment assay Antiproliferation Assay (e.g., SRB Assay) treatment->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq data_analysis Data Analysis (% Viability, IC50) data_acq->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Antiproliferative Study.

Conclusion

"this compound" and its analogues represent a promising class of compounds for the development of novel anticancer agents. Their mechanism of action, involving the inhibition of the PC-PLC signaling pathway, provides a clear rationale for their antiproliferative effects. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of these molecules. Further studies are warranted to determine the specific activity of "this compound" and to optimize the therapeutic index of this promising scaffold.

References

Application Notes and Protocols for In Vitro Studies with 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vitro evaluation of 4-(Methylsulfonyl)-2-morpholinobenzoic acid. Due to the limited availability of specific experimental data for this compound, the following protocols and recommendations are based on general principles for compounds with similar chemical properties, particularly those with low aqueous solubility.

Compound Information

PropertyValueSource
Chemical Name This compound-
CAS Number 1197193-34-2[1]
Molecular Formula C₁₂H₁₅NO₅S[1][2]
Molecular Weight 285.32 g/mol [1][2]
Appearance Assumed to be a solid-

Formulation for In Vitro Studies

The presence of a carboxylic acid, a sulfonyl group, and a morpholine ring suggests that this compound may have limited solubility in aqueous solutions. Therefore, a careful formulation strategy is crucial for obtaining reliable and reproducible in vitro data.

Solubility Assessment

A preliminary solubility test is recommended to determine the optimal solvent for preparing a high-concentration stock solution.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Observations
DMSO Data to be determined by user-
Ethanol Data to be determined by user-
Methanol Data to be determined by user-
PBS (pH 7.4) Data to be determined by user-
Protocol for Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[3]

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps[4]

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate Compound: Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Weigh Compound: Accurately weigh the desired amount of the compound. For a 10 mM stock solution, weigh out 2.85 mg to prepare 1 mL.

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO to the weighed powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution gently in a 37°C water bath to facilitate dissolution. Visually inspect to ensure no particulates are present.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of this compound on a cancer cell line.

Table 3: Example Data for IC₅₀ Determination

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control) 100 ± 5.2
0.1 Data to be determined by user
1 Data to be determined by user
10 Data to be determined by user
50 Data to be determined by user
100 Data to be determined by user

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[3] Replace the old medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathway Analysis

Compounds containing morpholino and sulfonyl moieties are often investigated as inhibitors of protein kinases. A potential, hypothetical target for this compound could be the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Hypothetical PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 -> PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Transcription Gene Transcription S6K->Transcription EIF4EBP1->Transcription Inhibition Compound 4-(Methylsulfonyl)-2- morpholinobenzoic acid Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway that could be targeted.

Western Blot Protocol for Pathway Analysis

To investigate the effect of this compound on the PI3K/Akt/mTOR pathway, a western blot analysis can be performed to measure the phosphorylation status of key proteins.

Table 4: Example Western Blot Target Proteins

Target ProteinPhosphorylation SiteExpected Change with Inhibition
Akt Ser473Decrease
p70S6K Thr389Decrease
4E-BP1 Thr37/46Decrease
β-Actin -No change (Loading Control)

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, p-p70S6K, p-4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Workflow for Western Blot Analysis

WB_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Densitometry Analysis H->I

Caption: General workflow for Western Blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic approach involves a two-step process. The first step is the oxidation of a methylthio-substituted benzoic acid derivative to the corresponding methylsulfonyl compound. The second step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine group at the 2-position of the benzoic acid ring.

Q2: What are the critical parameters to control during the oxidation step?

A2: Temperature, the concentration of the oxidizing agent, and reaction time are crucial. Over-oxidation can lead to undesired byproducts, while incomplete oxidation will result in a mixture of sulfoxide and sulfone, complicating purification.[1][2][3]

Q3: Why is the nucleophilic aromatic substitution (SNAr) reaction feasible for this synthesis?

A3: The methylsulfonyl group at the 4-position is a strong electron-withdrawing group. This activates the aromatic ring for nucleophilic attack, facilitating the displacement of a leaving group (like a halogen) at the 2-position by morpholine.[4][5][6]

Troubleshooting Guides

Part 1: Oxidation of 2-Chloro-4-(methylthio)benzoic acid to 2-Chloro-4-(methylsulfonyl)benzoic acid

This initial step involves the conversion of the sulfide to a sulfone. A common method is the use of an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid.[7]

  • Dissolution: Dissolve 2-Chloro-4-(methylthio)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cooling: Cool the mixture in an ice-water bath.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide dropwise to the cooled and stirring solution, maintaining a low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture at a controlled temperature (e.g., 70-100°C) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench any excess peroxide by adding a solution of sodium sulfite.[7] The product may precipitate upon cooling or addition of water.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Sulfone 1. Incomplete reaction. 2. Over-oxidation to other byproducts. 3. Loss of product during work-up.1. Increase reaction time or temperature gradually, monitoring by TLC. 2. Ensure slow, controlled addition of the oxidizing agent at a low temperature. Avoid excessive heating. 3. Ensure complete precipitation of the product before filtration. Wash with minimal cold solvent.
Presence of Sulfoxide Impurity Insufficient amount of oxidizing agent or incomplete reaction.Add a slight excess of the oxidizing agent or prolong the reaction time. Monitor closely by TLC to avoid over-oxidation.
Reaction is Too Exothermic/Uncontrolled Addition of the oxidizing agent is too rapid or the initial temperature is too high.Add the oxidizing agent more slowly and ensure efficient cooling with an ice bath.
Product is Oily or Difficult to Crystallize Presence of impurities or residual solvent.Try recrystallization from a suitable solvent system (e.g., ethanol/water). Ensure all acetic acid is removed during work-up.
Part 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-(methylsulfonyl)benzoic acid with Morpholine

In this step, the chlorine atom on the aromatic ring is displaced by morpholine. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

  • Reactant Mixture: In a round-bottom flask, combine 2-Chloro-4-(methylsulfonyl)benzoic acid, an excess of morpholine, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. Wash the solid with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Inactive catalyst or base. 3. Poor quality solvent (contains water).1. Gradually increase the reaction temperature, monitoring for any decomposition. 2. Use freshly dried base. 3. Use anhydrous solvent.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Reaction of morpholine with the carboxylic acid group.1. Lower the reaction temperature and increase the reaction time. 2. Consider protecting the carboxylic acid group as an ester before the SNAr reaction, followed by deprotection.
Product is Difficult to Purify Presence of starting material and/or side products with similar polarity.Optimize the reaction conditions to drive the reaction to completion. For purification, consider column chromatography if recrystallization is ineffective.
Dark Reaction Color/Tar Formation Decomposition of starting materials or product at high temperatures.Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.

Visual Guides

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Aromatic Substitution Start 2-Chloro-4-(methylthio)benzoic acid Oxidation Oxidation (e.g., H2O2, Acetic Acid) Start->Oxidation Oxidizing Agent Intermediate 2-Chloro-4-(methylsulfonyl)benzoic acid Oxidation->Intermediate SNAr SNAr Reaction (Morpholine, Base) Intermediate->SNAr Nucleophile Final_Product 4-(Methylsulfonyl)-2- morpholinobenzoic acid SNAr->Final_Product

Caption: Synthetic workflow for this compound.

G Problem Low Yield in Oxidation Cause1 Incomplete Reaction Problem->Cause1 Cause2 Over-oxidation Problem->Cause2 Cause3 Work-up Loss Problem->Cause3 Solution1 Increase Time/Temp Cause1->Solution1 Solution2 Controlled Addition of Oxidant Cause2->Solution2 Solution3 Optimize Precipitation/Washing Cause3->Solution3

Caption: Troubleshooting logic for low yield in the oxidation step.

G Problem Low Yield in SNAr Cause1 Low Reactivity Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Decomposition Problem->Cause3 Solution1 Increase Temp / Anhydrous Solvent Cause1->Solution1 Solution2 Protect Carboxylic Acid / Lower Temp Cause2->Solution2 Solution3 Lower Temp / Inert Atmosphere Cause3->Solution3

Caption: Troubleshooting logic for low yield in the SNAr step.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Morpholinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 2-morpholinobenzoic acid derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-morpholinobenzoic acid and its derivatives?

A1: The most prevalent methods for synthesizing the 2-morpholinobenzoic acid scaffold are transition-metal-catalyzed cross-coupling reactions. These include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods involve the coupling of a 2-halobenzoic acid (typically chloro- or bromo-substituted) with morpholine.

Q2: What are the key reaction parameters to consider when optimizing the synthesis?

A2: Several factors critically influence the success of these coupling reactions. Key parameters to optimize include the choice of catalyst (Palladium or Copper source), the ligand for the metal catalyst, the base, the solvent, and the reaction temperature. The nature of the substituent on the benzoic acid ring can also affect reactivity.

Q3: What is the biological significance of 2-morpholinobenzoic acid derivatives?

A3: 2-Morpholinobenzoic acid derivatives have garnered significant interest in drug discovery. They have been identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer and inflammatory signaling pathways.[1][2] Additionally, the broader class of N-aryl anthranilic acids, to which 2-morpholinobenzoic acid belongs, is known for its anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1][3][4]

Troubleshooting Guides

Buchwald-Hartwig Amination

Q4: I am observing low to no yield in my Buchwald-Hartwig amination of a 2-halobenzoic acid with morpholine. What are the potential causes and solutions?

A4: Low yields in Buchwald-Hartwig aminations of this type can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.

    • Solution: Ensure you are using a reliable precatalyst. Using bulky, electron-rich phosphine ligands like XPhos or SPhos can stabilize the catalyst and promote the reaction.[5]

  • Inappropriate Base: The choice of base is crucial. A base that is too weak may not efficiently deprotonate the morpholine, while an overly strong base can lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective. However, screening other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.

  • Steric Hindrance: The ortho-carboxylic acid group can sterically hinder the approach of the morpholine to the palladium center.

    • Solution: Employing bulkier ligands can sometimes overcome steric hindrance by creating a more open coordination sphere around the palladium.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the halogen with hydrogen) can reduce the yield of the desired product.

    • Solution: Ensure the reaction is performed under strictly anaerobic and anhydrous conditions, as water and oxygen can contribute to catalyst decomposition and side reactions.

Q5: I am seeing the formation of byproducts in my Buchwald-Hartwig reaction. How can I identify and minimize them?

A5: Common byproducts include:

  • Hydrodehalogenation Product: The starting 2-halobenzoic acid is converted to benzoic acid. This can be minimized by using rigorously dried solvents and reagents and maintaining an inert atmosphere.

  • Homocoupling of the Aryl Halide: Two molecules of the 2-halobenzoic acid couple to form a biphenyl derivative. This is often a result of catalyst decomposition or the presence of oxygen.

  • Products from Reaction with the Carboxylic Acid: In some cases, the carboxylic acid itself can react. Protecting the carboxylic acid as an ester prior to the coupling reaction and deprotecting it afterward can prevent this, although many protocols work with the free acid.

Ullmann Condensation

Q6: My Ullmann condensation is sluggish and requires harsh conditions. How can I improve the reaction?

A6: Traditional Ullmann reactions are known for requiring high temperatures and stoichiometric amounts of copper.[6] Modern modifications have improved this:

  • Ligand Addition: The use of ligands can significantly accelerate the reaction and allow for lower reaction temperatures. Diamine and amino acid ligands are commonly employed.

  • Catalyst Source: While copper powder can be used, soluble copper(I) salts like CuI or CuBr are often more effective.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used. However, solvent screening can be beneficial.

Q7: I am experiencing difficulty with the purification of my 2-morpholinobenzoic acid derivative. What are some effective methods?

A7: Purification can be challenging due to the amphiphilic nature of the product.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[7][8] Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, or mixtures thereof.[9][10]

  • Column Chromatography: While possible, column chromatography on silica gel can be complicated by the acidity of the carboxylic acid. Using a solvent system containing a small amount of acetic or formic acid can help to improve the peak shape and separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Morpholinobenzoic Acid Derivatives

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-Chlorobenzoic AcidCu₂O (10)NoneK₂CO₃ (1)DMF1308Moderate[11] (analogy)
22-Bromobenzoic AcidCu Powder (9), Cu₂O (4.5)NoneK₂CO₃ (1)2-Ethoxyethanol1302481-99[12]
34-ChlorotoluenePd(dba)₂ (1.5)XPhos (3)NaOtBu (2)TolueneReflux694 (analogy)
42-Chlorobenzoic AcidCuO (cat.)NoneK₂CO₃ (anhyd.)N/AReflux6-8Good[4][13]

Note: Data is illustrative and may be adapted from reactions with similar substrates.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Chlorotoluene with Morpholine (Adaptable for 2-Chlorobenzoic Acid)

Materials:

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene (or 2-chlorobenzoic acid)

  • Morpholine

  • Toluene (anhydrous, degassed)

  • Water (deionized)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation of 2-Bromobenzoic Acid with an Amine

Materials:

  • 2-Bromobenzoic acid

  • Amine (e.g., an aniline derivative or morpholine)

  • Potassium carbonate (K₂CO₃)

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • 2-Ethoxyethanol

  • Water

  • Hydrochloric acid (dilute)

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Celite

Procedure: [14]

  • In a flask, combine the 2-bromobenzoic acid (1.0 equiv.), the amine (1.0-2.0 equiv.), K₂CO₃ (1.0 equiv.), Cu powder (0.09 equiv.), and Cu₂O (0.045 equiv.).

  • Add 2-ethoxyethanol as the solvent.

  • Heat the mixture to reflux (approx. 130 °C) under a nitrogen atmosphere for 24 hours.

  • Cool the reaction mixture and pour it into water.

  • Add decolorizing charcoal and filter the mixture through Celite.

  • Acidify the filtrate with dilute HCl to precipitate the crude product.

  • For further purification, dissolve the crude product in a 5% aqueous Na₂CO₃ solution, filter to remove insoluble impurities, and then re-precipitate the product by adding dilute HCl.

  • Collect the purified product by filtration, wash with water, and dry.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and its role in generating second messengers, which is a target of 2-morpholinobenzoic acid derivatives.

PC_PLC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PC_PLC PC-PLC PC->PC_PLC DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Morpholinobenzoic Acid Derivative Inhibitor->PC_PLC inhibits

Caption: PC-PLC signaling pathway and its inhibition by 2-morpholinobenzoic acid derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of 2-morpholinobenzoic acid derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2-Halobenzoic Acid + Morpholine Coupling Cross-Coupling Reaction (Buchwald-Hartwig or Ullmann) Start->Coupling Crude Crude Product Mixture Coupling->Crude Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Extraction->Chromatography Pure Pure 2-Morpholinobenzoic Acid Derivative Recrystallization->Pure Chromatography->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

Caption: General workflow for synthesis and purification of 2-morpholinobenzoic acid derivatives.

References

"4-(Methylsulfonyl)-2-morpholinobenzoic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)-2-morpholinobenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous solutions. Why is it poorly soluble?

Q2: What are the initial steps to assess the solubility of this compound?

A preliminary solubility assessment in a variety of common laboratory solvents is recommended. This will help in understanding the compound's general solubility profile and aid in selecting appropriate solvents for your experiments. A related compound, 4-Methylsulfonyl-2-nitrobenzoic acid, shows slight solubility in DMSO and Methanol, which could be starting points for your assessment.[3]

Solubility Screening Table

SolventPredicted SolubilityNotes
WaterPoorExpected based on chemical structure.
Phosphate-Buffered Saline (PBS)PoorSimilar to water; pH will influence solubility.
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for poorly soluble compounds.
MethanolPotentially SolubleA polar organic solvent.
EthanolPotentially SolubleAnother common polar organic solvent.

Q3: How can I improve the solubility of this compound for my in vitro assays?

Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[1][2][4][5][6] The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Common Solubility Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer. The compound is poorly soluble in the final buffer composition.1. pH Adjustment: Modify the pH of the buffer to ionize the molecule, which can increase solubility. 2. Use of Co-solvents: Add a water-miscible organic solvent (e.g., DMSO, ethanol) to the buffer.
Inconsistent results between experiments. Variability in stock solution preparation or precipitation during the assay.1. Standardize Stock Preparation: Follow a consistent protocol for preparing stock solutions. 2. Precipitation Check: Visually inspect for any precipitation before and during the experiment.
Low bioavailability in animal studies. Poor dissolution of the compound in the gastrointestinal tract.1. Formulation Strategies: Consider advanced formulation techniques such as solid dispersions or nanosuspensions.[7][8]

Solubility Enhancement Strategies

A variety of methods can be used to improve the solubility of poorly water-soluble drugs.[1][2][4][5][6]

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionizing the molecule by altering the pH of the solution.[1][2]Simple and effective for ionizable compounds.Can affect compound stability and biological activity.
Co-solvents Adding a water-miscible organic solvent to increase solubility.[1][5][6]Easy to implement for in vitro studies.High concentrations of co-solvents can be toxic to cells.
Solid Dispersions Dispersing the drug in a hydrophilic carrier matrix.[1][4]Can significantly improve dissolution rate and bioavailability.May require specialized equipment for preparation.
Particle Size Reduction Increasing the surface area by reducing particle size (micronization, nanosuspension).[5][6]Enhances dissolution rate.May not increase equilibrium solubility.
Complexation Using complexing agents like cyclodextrins to encapsulate the drug molecule.[1]Can improve solubility and stability.Can be expensive and may alter drug activity.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

  • Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol).

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 0.5%, 1%, 5%, 10%).

  • Add a small aliquot of the stock solution to each co-solvent/buffer mixture to reach the desired final concentration.

  • Visually inspect for precipitation immediately and after a defined period (e.g., 2 hours).

  • Quantify the dissolved compound if necessary, using an appropriate analytical method.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_analysis Analysis & Next Steps compound 4-(Methylsulfonyl)-2- morpholinobenzoic acid add_excess Add excess compound to solvent compound->add_excess solvents Select Solvents (e.g., Water, PBS, DMSO) solvents->add_excess equilibrate Equilibrate (24-48h) add_excess->equilibrate separate Separate solid (Centrifuge/Filter) equilibrate->separate analyze Analyze supernatant (e.g., HPLC) separate->analyze data Determine Solubility (mg/mL or µM) analyze->data troubleshoot Troubleshoot if solubility is low data->troubleshoot

Caption: A general workflow for determining the solubility of a compound.

solubility_enhancement_decision_tree start Poor Aqueous Solubility of 4-(Methylsulfonyl)-2- morpholinobenzoic acid is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes is_in_vitro For in vitro use? is_ionizable->is_in_vitro No ph_adjust->is_in_vitro cosolvents Use Co-solvents is_in_vitro->cosolvents Yes is_in_vivo For in vivo use? is_in_vitro->is_in_vivo No end Optimized Solubility cosolvents->end formulation Advanced Formulation (Solid Dispersion, Nanosuspension) is_in_vivo->formulation Yes formulation->end

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: 4-(Methylsulfonyl)-2-morpholinobenzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Methylsulfonyl)-2-morpholinobenzoic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Initial Synthesis and Work-up

Possible Causes:

  • Incomplete precipitation of the product.

  • Loss of product during extraction phases.

  • Suboptimal pH for precipitation.

Troubleshooting Steps:

  • Optimize Precipitation pH: The solubility of benzoic acid derivatives is highly pH-dependent. Ensure the aqueous solution is acidified sufficiently to fully protonate the carboxylic acid group, thereby minimizing its solubility. A pH of 2-3 is often effective for precipitating carboxylic acids.

  • Salting Out: If the product has some water solubility, consider adding a saturated brine solution to the aqueous phase to decrease the solubility of the organic compound.

  • Solvent Selection for Extraction: If an extraction is performed, use a water-immiscible organic solvent in which the product is highly soluble. Test different solvents like ethyl acetate, dichloromethane, or a mixture thereof to maximize recovery.

  • Back-Extraction: To remove basic impurities, the product can be dissolved in an organic solvent and washed with a dilute acid. To remove acidic impurities, a wash with a dilute base can be employed, but be mindful that this will deprotonate the desired product, potentially moving it to the aqueous layer.

Problem 2: Oily Product Instead of Crystalline Solid After Solvent Evaporation

Possible Causes:

  • Presence of residual solvent.

  • Impurities preventing crystallization.

  • The compound may be an amorphous solid or an oil at room temperature if impure.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Add a small amount of a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture to encourage the product to solidify while the impurities remain in solution. Hexane or diethyl ether are common choices for this purpose.

  • Recrystallization: If trituration fails, proceed with a full recrystallization to remove impurities that may be inhibiting crystal lattice formation.

Problem 3: Difficulty in Finding a Suitable Recrystallization Solvent

Challenge: Identifying a single solvent or a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below can be challenging.

Troubleshooting Workflow:

Caption: Workflow for selecting a suitable recrystallization solvent system.

Solvent Screening Data (Hypothetical)

SolventSolubility at Room Temp.Solubility at Boiling PointSuitability
WaterLowLowPoor
EthanolModerateHighPotentially Good
AcetoneHighHighPoor
Ethyl AcetateModerateHighPotentially Good
TolueneLowModeratePossible for solvent system
HexaneLowLowGood for anti-solvent/trituration

Problem 4: Impurities Co-elute with the Product During Column Chromatography

Challenge: Achieving baseline separation of the target compound from structurally similar impurities can be difficult.

Troubleshooting Steps for HPLC Purification:

  • Optimize Mobile Phase:

    • Gradient Elution: If isocratic elution is not providing sufficient resolution, switch to a gradient method. A shallow gradient of a strong organic solvent (like acetonitrile or methanol) in a weak solvent (like water with an acidic modifier) can improve separation.

    • Acidic Modifier: For acidic compounds like this, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry.

    • Phenyl-Hexyl Column: A phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column.

    • Polar-Embedded Column: These columns can provide alternative selectivity for compounds with polar functional groups.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and may alter selectivity.

HPLC_Optimization Start Poor Separation in HPLC Optimize_Mobile_Phase Optimize Mobile Phase Start->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase If separation is still poor Good_Separation Good Separation Achieved Optimize_Mobile_Phase->Good_Separation If successful Adjust_Conditions Adjust Flow Rate/Temperature Change_Stationary_Phase->Adjust_Conditions For further refinement Change_Stationary_Phase->Good_Separation If successful Adjust_Conditions->Good_Separation If successful

Caption: Logical steps for optimizing HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Based on common synthetic routes for analogous compounds, potential impurities could include:

  • Starting Materials: Unreacted starting materials such as a di-substituted benzene derivative.

  • Isomeric Impurities: Positional isomers formed during the substitution reactions.

  • Over- or Under-Oxidized Species: If the methylsulfonyl group is formed by oxidation of a thioether, the corresponding sulfoxide may be present as an impurity.

  • Hydrolysis Products: If the synthesis starts from an ester, incomplete hydrolysis can leave the corresponding ester as an impurity.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For a molecule with the polarity of this compound, a good starting point for a two-solvent recrystallization system would be a polar protic solvent in which it is soluble (like ethanol or methanol) and a non-polar anti-solvent (like hexane or heptane). Alternatively, a mixture of a polar aprotic solvent like ethyl acetate and a non-polar solvent could be effective.

Q3: Can I use normal-phase chromatography for purification?

A3: While possible, reverse-phase chromatography is generally more suitable for polar, acidic compounds like this compound. The acidic nature of the compound can lead to strong interactions with the silica gel in normal-phase chromatography, resulting in poor peak shape and recovery. If normal-phase is attempted, it is often necessary to add an acid, like acetic acid, to the mobile phase to mitigate these effects.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of small molecules. A high-purity sample should show a single major peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of the main peak observed in the HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural information and can reveal the presence of impurities, even if they are not visible by HPLC.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Experimental Protocols

General Protocol for Purification by Acid-Base Extraction and Precipitation

This protocol is based on methods for structurally similar benzoic acid derivatives.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Acid Wash (Optional): Wash the organic layer with 1 M HCl to remove any basic impurities.

  • Base Extraction: Extract the organic layer with a 1 M NaOH solution. The desired product, being acidic, will move into the aqueous basic layer, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 2. The product should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum.

General Protocol for Reverse-Phase HPLC Purification

This protocol is a starting point based on methods for similar compounds.

  • Column: C18, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1 mL/min for analytical scale.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection: Dissolve the sample in a small amount of the mobile phase or a compatible solvent like methanol.

HPLC Parameters (Example)

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient10-95% B over 20 min
Flow Rate1.0 mL/min
TemperatureAmbient
Detection254 nm

Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "4-(Methylsulfonyl)-2-morpholinobenzoic acid" synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step pathway involving the formation of a key intermediate, either 2-chloro-4-(methylsulfonyl)benzoic acid or 2-nitro-4-(methylsulfonyl)benzoic acid, followed by a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation reaction with morpholine.

Synthetic Pathway 4-(Methylsulfonyl)toluene 4-(Methylsulfonyl)toluene Intermediate 2-Substituted-4- (methylsulfonyl)benzoic acid (X = Cl or NO2) 4-(Methylsulfonyl)toluene->Intermediate Chlorination or Nitration & Oxidation Final_Product 4-(Methylsulfonyl)-2- morpholinobenzoic acid Intermediate->Final_Product Nucleophilic Aromatic Substitution (SNAr) with Morpholine caption Overall synthetic scheme.

Caption: Overall synthetic scheme.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low yield in the formation of 2-chloro-4-(methylsulfonyl)benzoic acid - Incomplete chlorination of 4-methylsulfonyltoluene. - Incomplete oxidation of the methyl group.- Ensure the use of a suitable chlorinating agent and catalyst (e.g., chlorine gas with an iron catalyst). Monitor the reaction progress using techniques like GC or TLC.[1] - Use a strong oxidizing agent like nitric acid at an elevated temperature (175-195 °C) to ensure complete conversion to the carboxylic acid.[1]
Low yield in the final morpholine substitution step (SNAr) - Poor reactivity of the 2-chloro substituent. - Inappropriate solvent or base. - Reaction temperature is too low. - Hydrolysis of the starting material.[2]- Consider using a copper catalyst (Ullmann condensation) to facilitate the reaction, especially with the less reactive 2-chloro derivative.[2][3][4][5][6][7][8] - Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.[2] - Employ a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. - Increase the reaction temperature, potentially to reflux conditions. - Ensure anhydrous conditions to prevent the formation of salicylic acid as a byproduct.[2]
Formation of side products - In the case of Ullmann condensation, ether formation can be a side reaction.[3] - Dimerization of the starting aryl halide.- Optimize the catalyst system and reaction conditions. The use of specific ligands can improve selectivity.[5] - Use an excess of morpholine to favor the desired reaction.
Difficulty in product purification - The basic nature of the morpholine moiety can cause tailing on silica gel chromatography.[9] - High water solubility of the product.[9]- Add a basic modifier like triethylamine (0.1-2%) to the eluent during column chromatography to improve peak shape.[9] - Perform a "salting out" procedure by adding NaCl to the aqueous layer during extraction to decrease the product's solubility in the aqueous phase.[9] - Convert the product to its hydrochloride salt to facilitate precipitation and recrystallization.[9]

III. Frequently Asked Questions (FAQs)

Q1: Which precursor is better for the final substitution reaction: 2-chloro- or 2-nitro-4-(methylsulfonyl)benzoic acid?

A1: The 2-nitro derivative is generally more reactive towards nucleophilic aromatic substitution because the nitro group is a stronger electron-withdrawing group than chlorine, which activates the aromatic ring for nucleophilic attack.[10][11][12] However, the 2-chloro precursor is also a viable option, and its reactivity can be enhanced by using a copper catalyst in an Ullmann-type reaction.

Q2: What is the role of a copper catalyst in the reaction with 2-chloro-4-(methylsulfonyl)benzoic acid?

A2: A copper catalyst facilitates the Ullmann condensation, a type of cross-coupling reaction. It is particularly useful for aryl halides that are less activated towards traditional SNAr. The copper catalyst undergoes oxidative addition with the aryl halide, followed by coordination of the amine and reductive elimination to form the C-N bond.[3][5]

Q3: What are the key parameters to control for a successful Ullmann condensation?

A3: Key parameters include the choice of copper source (e.g., CuI, Cu₂O), the use of a ligand (e.g., phenanthroline, amino acids) to stabilize the copper catalyst, the choice of a high-boiling polar solvent (e.g., DMF, NMP), a suitable base (e.g., K₂CO₃), and an appropriate reaction temperature (often high, >100 °C).[3][5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot test for the disappearance of the starting material and the appearance of the product spot can indicate the reaction's progression towards completion.

IV. Experimental Protocols

A. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

This two-step protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

  • In a 250 mL reactor, add 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride, and 3g of iron powder.

  • Heat the mixture to 87-91 °C using a water bath.

  • Bubble chlorine gas through the reaction mixture. Monitor the reaction progress by gas chromatography.

  • Stop the chlorine gas flow when the amount of impurity exceeds that of the starting material (approximately 5 hours).

  • Cool the reaction mixture and proceed to the next step.

Step 2: Oxidation to 2-chloro-4-(methylsulfonyl)benzoic acid

  • Take the crude 2-chloro-4-methylsulfonyltoluene from the previous step.

  • React it with nitric acid at a temperature of 175-195 °C to induce oxidation of the methyl group to a carboxylic acid.

  • After the reaction is complete, cool the mixture and purify the product.

Parameter Value Reference
Starting Material4-methylsulfonyltoluene[1]
Chlorinating AgentChlorine gas[1]
Catalyst (Chlorination)Iron powder[1]
Solvent (Chlorination)Carbon tetrachloride[1]
Temperature (Chlorination)87-91 °C[1]
Oxidizing AgentNitric acid[1]
Temperature (Oxidation)175-195 °C[1]
Expected Yield High [1]
B. Synthesis of this compound (Suggested Protocol)

This suggested protocol is based on the principles of the Ullmann condensation reaction.

Ullmann_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - 2-chloro-4-(methylsulfonyl)benzoic acid - Morpholine (2 eq.) - K2CO3 (2 eq.) - CuI (0.1 eq.) - L-proline (0.2 eq.) - Anhydrous DMF Heat Heat to 100-120 °C Reactants->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter off solids Cool->Filter Acidify Acidify filtrate (e.g., with HCl) Filter->Acidify Extract Extract with organic solvent Acidify->Extract Purify Purify by column chromatography (with 1% triethylamine in eluent) Extract->Purify caption Experimental workflow for the final substitution step.

Caption: Experimental workflow for the final substitution step.

  • Reactant Charging : In a round-bottom flask, combine 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq), morpholine (2.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in anhydrous dimethylformamide (DMF).

  • Reaction : Heat the mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring : Monitor the reaction for the disappearance of the starting material using TLC or HPLC.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and dilute the filtrate with water.

  • Acidification and Extraction : Acidify the aqueous solution with an acid (e.g., 1M HCl) to precipitate the product. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent peak tailing.

Parameter Suggested Condition Rationale/Reference
Starting Material2-chloro-4-(methylsulfonyl)benzoic acidPrecursor
NucleophileMorpholine (2 eq.)To drive the reaction to completion
BaseK₂CO₃ (2 eq.)Neutralizes the generated HCl
CatalystCuI (0.1 eq.) / L-proline (0.2 eq.)Ullmann condensation catalyst system[3][5]
SolventAnhydrous DMFHigh-boiling polar aprotic solvent
Temperature100-120 °CTypical for Ullmann reactions
Estimated Yield 60-80% Based on similar Ullmann condensations

V. Logical Relationships in Troubleshooting

Troubleshooting_Logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Check_Reagents Check Reagent Purity/Activity Incomplete_Reaction->Check_Reagents Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Optimize_Catalyst Optimize Catalyst/Ligand Side_Products->Optimize_Catalyst Yes Change_Solvent_Base Change Solvent/Base Side_Products->Change_Solvent_Base Yes Modify_Workup Modify Workup (e.g., pH) Purification_Issues->Modify_Workup Yes Optimize_Chroma Optimize Chromatography (e.g., add triethylamine) Purification_Issues->Optimize_Chroma Yes caption Decision tree for troubleshooting low yield.

Caption: Decision tree for troubleshooting low yield.

References

"4-(Methylsulfonyl)-2-morpholinobenzoic acid" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of "4-(Methylsulfonyl)-2-morpholinobenzoic acid".

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Inconsistent Assay Results or Loss of Potency

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a cool, dry place, away from light and sources of ignition.[1][2] The container should be tightly sealed to prevent moisture and air exposure.[1][2]

  • Review Solution Preparation:

    • Was the solvent appropriate and of high purity?

    • Was the solution freshly prepared? Some compounds are less stable in solution.

    • For aqueous solutions, check the pH, as it can significantly influence the stability of compounds with ionizable groups like a carboxylic acid.

  • Perform a Quick Purity Check: Use a simple analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products in your sample compared to a fresh, unopened sample if available.

Logical Relationship for Troubleshooting Inconsistent Results

G A Inconsistent Assay Results B Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed) A->B C Review Solution Preparation Protocol A->C D Perform Purity Check (e.g., TLC, HPLC) B->D C->D E Compound Stable D->E No impurities F Degradation Observed D->F Impurities detected G Review other experimental parameters (e.g., instrument, reagents) E->G H Implement Corrective Actions: - Use fresh sample - Optimize storage/solution conditions F->H

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of Unknown Peaks in Chromatogram During Analysis

Possible Cause: Formation of degradation products during sample processing or analysis.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Temperature: Was the sample exposed to high temperatures during preparation (e.g., sonication, heating for dissolution)?

    • pH: Was the sample dissolved in a highly acidic or basic solution for an extended period?

    • Light Exposure: Was the sample protected from light, especially UV light?

  • Assess Analytical Method Conditions:

    • Mobile Phase: Is the mobile phase pH compatible with the compound's stability?

    • Temperature: Is the column oven temperature appropriate? High temperatures can cause on-column degradation.

  • Conduct a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to predict the degradation products that might be observed under normal experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general safety data sheets for similar compounds, it is recommended to store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[1][2][3] For long-term storage, refrigeration or freezing in a sealed container is advisable. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]

Q2: How stable is this compound in different solvents?

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not documented, potential degradation pathways for similar molecules can be hypothesized:

  • Hydrolysis: The morpholine ring or the methylsulfonyl group could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The morpholine ring and the electron-rich aromatic ring could be susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be sensitive to degradation upon exposure to UV light.

To definitively identify degradation pathways, a forced degradation study is necessary.[4][5]

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study, also known as stress testing, involves subjecting the compound to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[4][5] A general protocol is outlined below.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

Experimental Workflow for Forced Degradation Study

G A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidative Degradation (e.g., 3% H2O2, RT) B->E F Thermal Degradation (Solid, 105°C) B->F G Photolytic Degradation (Solid & Solution) B->G H Prepare Samples for Analysis (Neutralize, Dilute) C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify and Quantify Degradation Products I->J

References

Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNA) reaction. In this process, a suitable precursor, such as 2-halo-4-(methylsulfonyl)benzoic acid or 2-nitro-4-(methylsulfonyl)benzoic acid, is reacted with morpholine. The electron-withdrawing sulfonyl group activates the aromatic ring, facilitating the displacement of the leaving group (e.g., halogen or nitro group) by the morpholine nucleophile.[1][2][3][4]

Q2: What are the common side reaction products observed during the synthesis?

A2: Common side reaction products can include unreacted starting materials, di-substituted products (if other positions on the aromatic ring are activated), and products resulting from the opening of the morpholine ring.[5] In the case of using a nitro-substituted precursor, side reactions may also involve the reduction of the nitro group. If the synthesis involves the oxidation of a methylthio group to a methylsulfonyl group, incomplete oxidation can result in the corresponding sulfoxide as an impurity.

Q3: How can I minimize the formation of side products?

A3: To minimize side products, it is crucial to control the reaction conditions carefully. This includes optimizing the reaction temperature, time, and the stoichiometry of the reactants. Using a suitable solvent and base (if required) is also critical. Purification of the starting materials and intermediates can prevent the carry-over of impurities that might catalyze side reactions.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the progress of the reaction and detecting the presence of impurities. For structural elucidation of the main product and any side products, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing. Check the purity of starting materials.
Degradation of the product.Lower the reaction temperature. Reduce the reaction time. Use a milder base if applicable.
Competing side reactions.Optimize stoichiometry of reactants. See below for specific side product mitigation.
Presence of unreacted starting material Insufficient reaction time or temperature.Increase reaction time or temperature.
Deactivation of the nucleophile.Ensure the morpholine is not protonated by an acidic medium, if not intended. Use an appropriate base to deprotonate the morpholine if necessary.
Formation of a di-substituted product High reaction temperature or prolonged reaction time.Reduce reaction temperature and time. Use a stoichiometric amount of morpholine.
Presence of multiple activating groups.While less likely for this specific molecule, consider protecting other reactive sites if applicable.
Observation of a product with an opened morpholine ring Harsh reaction conditions (e.g., high temperature, strong acid/base).[5]Use milder reaction conditions. Avoid excessively high temperatures and strong acids or bases.
Presence of the corresponding sulfoxide impurity Incomplete oxidation of the methylthio precursor.Ensure sufficient oxidizing agent and reaction time during the oxidation step. Purify the sulfonyl intermediate before the substitution reaction.
Formation of a product with a reduced nitro group (when using a nitro precursor) Presence of a reducing agent or catalytic hydrogenation conditions.Ensure the reaction environment is free from reducing agents. If a reduction is intended for a different step, ensure it is performed selectively.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

This is a generalized protocol and may require optimization based on the specific starting material (halogenated or nitrated benzoic acid).

  • Reactant Preparation : In a clean, dry reaction vessel, dissolve the 2-substituted-4-(methylsulfonyl)benzoic acid precursor in a suitable polar apathetic solvent (e.g., DMF, DMSO).

  • Addition of Morpholine : Add morpholine to the reaction mixture. The molar ratio of morpholine to the benzoic acid precursor may need to be optimized, but a slight excess of morpholine is common.

  • Base Addition (if necessary) : If the starting material is a hydrohalide salt or if an acid is generated during the reaction, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) should be added to neutralize the acid and facilitate the reaction.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) and stir for a sufficient time (monitored by TLC or HPLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and the properties of the product. It may involve quenching with water, extraction with an organic solvent, and washing of the organic layer.

  • Purification : The crude product can be purified by techniques such as recrystallization, column chromatography, or preparative HPLC to obtain the final this compound.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic route to this compound and potential side reaction pathways.

Synthesis_Pathway Start 2-X-4-(Methylsulfonyl)benzoic Acid (X = Halogen or NO2) Sulfoxide Sulfoxide Impurity (from precursor) Start->Sulfoxide Precursor Impurity Conditions Reaction Conditions Start->Conditions Morpholine Morpholine Morpholine->Conditions Product 4-(Methylsulfonyl)-2- morpholinobenzoic Acid DiSub Di-substituted Product ExcessMorpholine Excess Morpholine/ High Temp RingOpened Ring-Opened Product HarshConditions Harsh Conditions Unreacted Unreacted Starting Material IncompleteReaction Incomplete Reaction IncompleteOxidation Incomplete Oxidation (of precursor) Conditions->Product Main Reaction (SNAr) Conditions->DiSub Side Reaction Conditions->RingOpened Side Reaction Conditions->Unreacted Incomplete

Caption: Synthetic pathway and potential side reactions.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow A 1. Reactant Preparation (Precursor + Solvent) B 2. Addition of Morpholine & Base (if needed) A->B C 3. Reaction under Controlled Temperature B->C D 4. Reaction Monitoring (TLC/HPLC) C->D D->C Continue Reaction E 5. Work-up (Quenching, Extraction) D->E Reaction Complete F 6. Purification (Recrystallization/Chromatography) E->F G 7. Characterization (NMR, MS, HPLC) F->G H Final Product G->H

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis and scale-up of 4-(Methylsulfonyl)-2-morpholinobenzoic acid. Given the limited publicly available data on this specific molecule, this guide addresses common challenges encountered during similar multi-step aromatic substitution and oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common synthetic approach involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNA_r_): Reaction of a di-substituted benzoic acid, such as 2-fluoro-4-chlorobenzoic acid, with morpholine to form 2-morpholino-4-chlorobenzoic acid.

  • Sulfone Formation: Oxidation of the chloro-intermediate with a suitable oxidizing agent, followed by reaction with a methylating agent, or more directly, a reaction with a sulfinate salt. A plausible route involves the conversion of the 4-chloro group to a sulfonyl group.

Q2: What are the most critical parameters to control during the scale-up of the SNA_r_ reaction?

Temperature, reaction time, and stoichiometry are critical. Exothermic reactions can lead to side product formation. The molar ratio of morpholine to the benzoic acid derivative should be carefully controlled to minimize di-substituted byproducts.

Q3: My crystallization process is inconsistent upon scale-up. What could be the cause?

Inconsistent crystallization can be due to variations in cooling rate, agitation, solvent purity, and the presence of impurities. Impurities can act as crystal growth inhibitors or promoters, leading to changes in crystal habit and particle size distribution.

Troubleshooting Guides

Low Yield in the Nucleophilic Aromatic Substitution (SNA_r_) Step
Symptom Potential Cause Recommended Action
Incomplete conversion of starting materialInsufficient reaction time or temperature.Monitor reaction progress by HPLC. Consider extending the reaction time or cautiously increasing the temperature.
Formation of side productsReaction temperature too high, leading to side reactions.Optimize the reaction temperature. Consider a more gradual addition of reagents to control the exotherm.
Poor solubility of reactantsInappropriate solvent or insufficient solvent volume.Screen for alternative solvents with better solubility for all reactants at the desired reaction temperature.
Issues with the Oxidation Step for Sulfone Formation
Symptom Potential Cause Recommended Action
Incomplete oxidationInsufficient oxidizing agent or deactivation of the oxidant.Increase the molar equivalents of the oxidizing agent. Ensure the reaction conditions are suitable for the chosen oxidant.
Over-oxidation or degradationReaction temperature is too high, or the reaction time is too long.Optimize temperature and reaction time. Consider a milder oxidizing agent.
Formation of insoluble byproductsSide reactions or precipitation of inorganic salts.Analyze the byproducts to understand the side reaction. Optimize the work-up procedure to remove inorganic salts effectively.

Experimental Protocols

Protocol 1: Synthesis of 2-morpholino-4-chlorobenzoic acid (SNA_r_ Step)
  • To a stirred solution of 2-fluoro-4-chlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMSO, NMP) at room temperature, add morpholine (2.5 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Adjust the pH to ~2 with aqueous HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-morpholino-4-chlorobenzoic acid.

Protocol 2: Recrystallization of this compound
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., Ethanol/Water).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Filter the crystals, wash with a cold solvent, and dry under vacuum.

Data Summary

Table 1: Hypothetical Solubility Data for this compound
SolventSolubility at 25°C (g/L)Solubility at 75°C (g/L)
Water< 0.10.5
Ethanol550
Acetone1080
Acetonitrile865

Visualizations

experimental_workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Sulfone Formation start 2-Fluoro-4-chlorobenzoic Acid + Morpholine reaction Heat in Solvent (e.g., DMSO) start->reaction 1.0 eq / 2.5 eq workup1 Aqueous Work-up & Acidification reaction->workup1 intermediate 2-morpholino-4-chlorobenzoic acid workup1->intermediate oxidation Oxidation & Methylation intermediate->oxidation workup2 Purification / Crystallization oxidation->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solution Potential Solutions start Low Yield or Purity Issue check_starting_materials Check Starting Material Purity start->check_starting_materials analyze_impurities Analyze Impurity Profile (LC-MS, NMR) start->analyze_impurities review_parameters Review Reaction Parameters (Temp, Time) start->review_parameters improve_workup Improve Work-up/Purification check_starting_materials->improve_workup Impure Starting Material optimize_reaction Optimize Reaction Conditions analyze_impurities->optimize_reaction Known Impurity review_parameters->optimize_reaction recrystallize Recrystallize Product optimize_reaction->recrystallize improve_workup->recrystallize final_product final_product recrystallize->final_product Problem Resolved

Caption: Troubleshooting decision tree for synthesis scale-up.

Overcoming poor solubility of "4-(Methylsulfonyl)-2-morpholinobenzoic acid" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the poor solubility of "4-(Methylsulfonyl)-2-morpholinobenzoic acid" in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. What is causing this?

A: This is a common issue for compounds with low aqueous solubility.[1][2] "this compound" is a moderately lipophilic molecule and is likely poorly soluble in aqueous solutions at neutral pH. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration may exceed its solubility limit, leading to precipitation. The key is to maintain the compound in a soluble state during the dilution process and in the final assay medium.

Q2: How can I prepare a stock solution of this compound?

A: Due to its likely poor water solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[3] Depending on the specific experimental needs, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) could also be tested.[3] Always start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock.

Q3: What is the maximum recommended concentration of DMSO in my final assay?

A: The tolerance of biological assays to DMSO varies. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant cytotoxic effects or interference with the assay components.[2] However, it is crucial to determine the specific tolerance of your assay by running a vehicle control with different concentrations of DMSO.

Q4: My screening results with this compound are inconsistent. Could this be related to its solubility?

A: Yes, poor solubility is a major contributor to inconsistent and unreliable data in biological assays.[2][3] If the compound is not fully dissolved, the actual concentration available to interact with the target is unknown and lower than the intended concentration, leading to variability in the results.[2]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

This guide provides a systematic approach to address the precipitation of this compound when diluting a DMSO stock into an aqueous buffer.

Troubleshooting Workflow:

Precipitation_Workflow start Start: Compound Precipitates in Aqueous Buffer check_solubility Is the compound fully dissolved in the initial DMSO stock? start->check_solubility optimize_dilution Optimize Dilution Protocol check_solubility->optimize_dilution Yes prepare_stock Ensure clear, high-concentration stock in 100% DMSO. Consider gentle warming or sonication. check_solubility->prepare_stock No modify_buffer Modify Assay Buffer optimize_dilution->modify_buffer serial_dilution Perform serial dilutions instead of a single large dilution step. Add stock to vigorously stirring buffer. optimize_dilution->serial_dilution use_excipients Incorporate Solubilizing Excipients modify_buffer->use_excipients ph_adjustment Adjust buffer pH. For this acidic compound, increasing pH may improve solubility. modify_buffer->ph_adjustment add_protein Increase protein concentration (e.g., BSA) in the buffer, if compatible with the assay. modify_buffer->add_protein end_insoluble Outcome: Further Formulation Development Needed use_excipients->end_insoluble cosolvents Add a co-solvent (e.g., ethanol, propylene glycol) to the final buffer. Validate assay tolerance. use_excipients->cosolvents cyclodextrins Use cyclodextrins to form inclusion complexes and enhance solubility. use_excipients->cyclodextrins end_soluble Outcome: Compound Soluble prepare_stock->check_solubility serial_dilution->end_soluble ph_adjustment->end_soluble add_protein->end_soluble cosolvents->end_soluble cyclodextrins->end_soluble

Caption: A decision tree for troubleshooting compound precipitation.

Detailed Steps:

  • Optimize Dilution Protocol:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.

    • Rapid Mixing: Add the DMSO stock to the assay buffer while vigorously vortexing or stirring to avoid localized high concentrations that can trigger precipitation.[2]

  • Modify the Assay Buffer:

    • pH Adjustment: Since "this compound" contains a carboxylic acid group, its solubility is likely pH-dependent. Increasing the pH of the assay buffer (e.g., from 7.4 to 8.0) can deprotonate the carboxylic acid, forming a more soluble salt. It is crucial to ensure the pH change does not affect the biological assay.

    • Increase Protein Concentration: If your assay contains a protein like bovine serum albumin (BSA), increasing its concentration can sometimes help to keep hydrophobic compounds in solution.

  • Incorporate Solubilizing Excipients:

    • Co-solvents: The addition of a small percentage of a water-miscible organic solvent (co-solvent) to the final assay buffer can increase the solubility of the compound.[4][5] The choice of co-solvent and its final concentration must be tested for compatibility with the assay.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[4][6]

Data Presentation: Recommended Co-solvents and Starting Concentrations

Co-solventTypical Starting Concentration in Final Assay BufferMaximum Tolerated Concentration (Assay Dependent)
Ethanol1 - 2% (v/v)5% (v/v)
Propylene Glycol1 - 5% (v/v)10% (v/v)
Polyethylene Glycol 400 (PEG-400)1 - 5% (v/v)10% (v/v)

Note: These are general recommendations. The optimal co-solvent and its concentration must be determined empirically for each specific assay.

Issue 2: Inconsistent Assay Results and Low Potency

This guide addresses how to determine if poor solubility is the root cause of unreliable experimental data.

Experimental Workflow:

Solubility_Validation_Workflow start Start: Inconsistent Results or Low Potency Observed visual_inspection Visually Inspect Assay Plate (Microscopically if possible) for Precipitate start->visual_inspection solubility_assay Perform a Kinetic or Thermodynamic Solubility Assay visual_inspection->solubility_assay Precipitate Observed or Suspected end_soluble Outcome: Solubility is NOT the primary issue. Investigate other assay parameters. visual_inspection->end_soluble No Precipitate Observed concentration_analysis Analyze Compound Concentration in Supernatant solubility_assay->concentration_analysis compare_results Compare Measured Soluble Concentration to Assay Concentration Range concentration_analysis->compare_results compare_results->end_soluble Measured > Assay end_insoluble Outcome: Solubility is the likely cause. Implement solubility enhancement strategies. compare_results->end_insoluble Measured < Assay

Caption: Workflow to diagnose if poor solubility is affecting assay results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 285.32 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 2.85 mg of this compound and place it in a clean microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles remain, gently warm the solution to 37°C for 5-10 minutes or sonicate for 5 minutes.

    • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Test
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • A series of buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0)

    • 96-well plate

    • Plate reader capable of measuring turbidity (optional)

    • Microscope

  • Procedure:

    • Add 198 µL of each buffer to different wells of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM (final DMSO concentration of 1%).

    • Mix the plate gently.

    • Incubate the plate at room temperature for 30 minutes.

    • Visually inspect each well for signs of precipitation. For a more sensitive assessment, view the wells under a microscope or measure turbidity using a plate reader at a wavelength of 600-650 nm.

    • The highest pH at which no precipitate is observed indicates a more favorable condition for solubility.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the physicochemical properties of "this compound" and its behavior in an aqueous assay environment.

Solubility_Factors cluster_compound Compound Properties cluster_environment Aqueous Environment cluster_outcome Experimental Outcome lipophilicity High Lipophilicity precipitation Precipitation lipophilicity->precipitation acidic_group Acidic Group (Carboxylic Acid) acidic_group->precipitation at low/neutral pH neutral_ph Neutral pH Buffer neutral_ph->precipitation low_protein Low Protein Concentration low_protein->precipitation low_bioavailability Low Bioavailability in Assay precipitation->low_bioavailability

References

Technical Support Center: Reaction Monitoring for 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

I. Experimental Workflow: Reaction Monitoring

The following diagram illustrates the general workflow for monitoring the progress of the synthesis of this compound.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision Making cluster_outcome Outcome Reaction Synthesize 4-(Methylsulfonyl)- 2-morpholinobenzoic acid TakeAliquot Take Reaction Aliquot Reaction->TakeAliquot Periodically Quench Quench Aliquot TakeAliquot->Quench PrepSample Prepare Sample for Analysis (Dilution, Filtration) Quench->PrepSample TLC TLC Analysis PrepSample->TLC HPLC HPLC Analysis PrepSample->HPLC Decision Reaction Complete? TLC->Decision HPLC->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Figure 1. General workflow for monitoring the synthesis of this compound.

II. High-Performance Liquid Chromatography (HPLC) Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for monitoring my reaction?

A1: A good starting point for reverse-phase HPLC analysis would be a C18 column with a gradient elution. You can begin with a mobile phase of water and acetonitrile (both with 0.1% formic or trifluoroacetic acid) and a gradient from low to high organic content.

Q2: How can I identify the peaks for my starting material and product?

A2: Before starting the reaction, inject analytical standards of your starting materials (e.g., 2-halo-4-(methylsulfonyl)benzoic acid and morpholine) and, if available, the final product. This will allow you to determine their individual retention times and confirm peak identities in your reaction mixture chromatograms.

Q3: My peaks are tailing. What can I do to improve peak shape?

A3: Peak tailing is a common issue, especially with acidic or basic compounds.[1][2] Here are several troubleshooting steps:

  • Adjust Mobile Phase pH: The carboxylic acid moiety in your product is acidic. Ensure the mobile phase pH is sufficiently low (e.g., by adding formic or trifluoroacetic acid) to keep the carboxylic acid protonated. This can significantly reduce tailing.[3]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[4] Try diluting your sample and reinjecting.

  • Use a Different Column: If pH adjustment doesn't resolve the issue, consider a column with a different stationary phase or one that is specifically designed for the analysis of polar compounds.

  • Inspect for System Issues: Tailing of all peaks may indicate a physical problem in the system, such as a partially blocked column frit or dead volume from improper tubing connections.[5]

Q4: I am not seeing good separation between my starting material and product peaks. How can I improve resolution?

A4: To improve the separation of closely eluting peaks:

  • Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage over a longer time) can often improve the resolution between peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

Quantitative Data Summary: Example HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection UV at 254 nm
Column Temperature 30 °C

III. Thin-Layer Chromatography (TLC) Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase for TLC analysis of this reaction?

A1: For a compound like this compound, which has both polar and non-polar characteristics, a good starting mobile phase would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 1:1 hexanes:ethyl acetate. You may need to add a small amount of acetic or formic acid (e.g., 1%) to the mobile phase to prevent streaking of the carboxylic acid.[6]

Q2: My spots are streaking on the TLC plate. What is the cause and how can I fix it?

A2: Streaking is often observed with polar compounds like carboxylic acids.[6][7] Here are some common causes and solutions:

  • Sample Overload: The most common cause of streaking is applying too much sample to the plate.[7][8] Try diluting your sample before spotting.

  • Compound Acidity/Basicity: The carboxylic acid in your product can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a polar modifier like acetic acid to your eluent can help to mitigate this effect by protonating the silica surface and the analyte.[6][9]

  • Inappropriate Solvent System: If the polarity of the mobile phase is too low, the compound may not move sufficiently from the baseline, leading to streaking. Conversely, if it is too high, poor separation may occur. Experiment with different solvent ratios.

Q3: I can't see any spots on my TLC plate after developing and visualizing under UV light. What should I do?

A3: If you don't see any spots, consider the following:

  • Concentration is too low: Your sample may be too dilute.[7][8] Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.

  • Compound is not UV active: While the aromatic ring in your compound should be UV active, it's possible the concentration is below the detection limit. Try using a visualization stain, such as permanganate or p-anisaldehyde, which can react with a broader range of organic compounds.[10]

  • Sample did not spot correctly: Ensure the spotting capillary properly transfers the sample to the plate.

  • Solvent Level in Chamber: The spotting line must be above the level of the solvent in the developing chamber; otherwise, the sample will dissolve into the solvent pool instead of eluting up the plate.[7]

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

A4: If your spots are not well-separated:

  • Change the Solvent System: Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the separation.

  • Use a Different Type of Plate: If you are using silica gel, you could try using alumina plates or reverse-phase TLC plates to achieve a different separation selectivity.

  • Double Elution: After running the TLC once, remove the plate, allow it to dry completely, and then place it back in the same developing chamber to run a second time. This can sometimes improve the resolution of spots with low Rf values.

Qualitative Data Summary: Example TLC Conditions
ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid
Visualization UV light (254 nm) and/or Potassium Permanganate stain

IV. Detailed Experimental Protocols

Protocol 1: HPLC Sample Preparation and Analysis
  • Aliquoting and Quenching:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile). This prevents further reaction.

  • Sample Preparation:

    • Dilute the quenched sample further with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a final concentration suitable for HPLC analysis (typically in the low ppm range).

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Analysis:

    • Inject the filtered sample onto the HPLC system.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak.

    • Integrate the peak areas to determine the relative percentages of starting material and product to quantify the reaction progress.

Protocol 2: TLC Sample Preparation and Analysis
  • Aliquoting:

    • Dip a glass capillary tube into the reaction mixture to draw up a small amount of the solution.

  • Spotting:

    • Gently touch the end of the capillary tube to the silica gel plate on the marked origin line. Keep the spot size small (1-2 mm in diameter).[10]

    • It is good practice to co-spot your reaction mixture with the starting material on the same plate to aid in identification.

  • Development:

    • Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Circle any visible spots with a pencil.

    • If necessary, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating.

  • Interpretation:

    • Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

    • Calculate the Retention Factor (Rf) for each spot (distance traveled by spot / distance traveled by solvent front) for your records.[10]

References

"4-(Methylsulfonyl)-2-morpholinobenzoic acid" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals working with 4-(Methylsulfonyl)-2-morpholinobenzoic acid, focusing on its synthesis and potential catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic approach involves a two-step process:

  • Oxidation: Conversion of a 4-(methylthio)benzoic acid derivative to the corresponding 4-(methylsulfonyl)benzoic acid.

  • Nucleophilic Aromatic Substitution (SNA_r_): Reaction of a 2-halo-4-(methylsulfonyl)benzoic acid with morpholine to introduce the morpholino group.

Q2: Which catalyst is recommended for the oxidation step?

For the oxidation of the thioether to the sulfone, common methods include using hydrogen peroxide in acetic acid.[1] While not strictly catalytic in some protocols, transition metal catalysts can be employed to enhance efficiency and selectivity. For related compounds, catalysts like sodium tungstate have been used in conjunction with hydrogen peroxide.

Q3: What are the key parameters to control during the nucleophilic aromatic substitution (SNA_r_) with morpholine?

Key parameters include the choice of catalyst, solvent, temperature, and base. Copper-based catalysts are frequently used for the amination of aryl halides. The reaction temperature and the choice of a suitable base to neutralize the generated acid are critical for driving the reaction to completion and minimizing side products.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of 4-(Methylthio)-2-halobenzoic Acid
Potential Cause Recommended Solution
Incomplete OxidationIncrease the equivalents of the oxidizing agent (e.g., hydrogen peroxide). Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material.
Over-oxidationControl the reaction temperature carefully. Over-heating can lead to degradation or side reactions. Consider adding the oxidizing agent portion-wise to maintain better temperature control.
Catalyst InactivityIf using a catalyst like sodium tungstate, ensure it is fully dissolved and that the pH of the reaction medium is appropriate for its catalytic activity.
Poor SolubilityEnsure the starting material is adequately dissolved in the chosen solvent (e.g., glacial acetic acid) before adding the oxidizing agent.
Problem 2: Incomplete Conversion during the Amination with Morpholine
Potential Cause Recommended Solution
Insufficient Catalyst ActivityIncrease the loading of the copper catalyst (e.g., CuI or Cu₂O). Ensure the catalyst is of high purity. Consider using a ligand to enhance catalyst activity.
Reaction Temperature Too LowGradually increase the reaction temperature. Aromatic substitutions of this type often require elevated temperatures to proceed at a reasonable rate.
Inappropriate BaseThe choice of base is crucial. A base that is too weak may not effectively neutralize the generated acid, stalling the reaction. A base that is too strong could lead to side reactions. Consider bases like K₂CO₃ or Cs₂CO₃.
Steric HindranceThe ortho-halo and meta-sulfonyl groups can sterically hinder the approach of morpholine. Higher temperatures and longer reaction times may be necessary.

Experimental Protocols

Protocol 1: Oxidation of 4-(Methylthio)-2-chlorobenzoic Acid
  • Dissolution: Dissolve 4-(methylthio)-2-chlorobenzoic acid in glacial acetic acid.

  • Cooling: Cool the mixture in an ice bath.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution) to the stirred mixture, maintaining a low temperature.

  • Heating: After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 80-100°C) and monitor the reaction progress.

  • Work-up: After completion, cool the reaction mixture and add a solution of sodium sulfite to quench any excess peroxide. The product can then be isolated by filtration and washing.[1]

Protocol 2: Copper-Catalyzed Amination of 2-Bromo-4-(methylsulfonyl)benzoic Acid
  • Reaction Setup: In a reaction vessel, combine 2-bromo-4-(methylsulfonyl)benzoic acid, morpholine (typically in excess), a copper catalyst (e.g., CuI), and a suitable base (e.g., K₂CO₃) in a high-boiling point solvent like DMF or DMSO.

  • Heating: Heat the reaction mixture to a temperature between 120-150°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with water, and acidify to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amination start 4-(Methylthio)-2-halobenzoic Acid process1 Oxidizing Agent (e.g., H₂O₂) Catalyst (optional, e.g., Na₂WO₄) start->process1 product1 2-Halo-4-(methylsulfonyl)benzoic Acid process1->product1 product1_ref 2-Halo-4-(methylsulfonyl)benzoic Acid process2 Morpholine Cu Catalyst Base (e.g., K₂CO₃) product1_ref->process2 final_product This compound process2->final_product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting logic for the synthesis of this compound.

References

"4-(Methylsulfonyl)-2-morpholinobenzoic acid" protecting group strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)-2-morpholinobenzoic acid. The focus is on implementing effective protecting group strategies for the functional groups present in this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound that may require protection?

The primary functional group that typically requires protection is the carboxylic acid . The morpholine is attached via a tertiary amine, which is generally unreactive under many conditions. The methylsulfonyl group is also relatively stable. Therefore, most synthetic strategies will focus on protecting the carboxylic acid to prevent its interference with subsequent reactions.

Q2: Which protecting groups are recommended for the carboxylic acid moiety of this molecule?

The most common and effective strategy for protecting a carboxylic acid is its conversion to an ester. The choice of ester is critical and depends on the overall synthetic plan. Two versatile and widely used options are:

  • Benzyl (Bn) ester: Cleaved under neutral conditions via hydrogenolysis.

  • tert-Butyl (t-Bu) ester: Cleaved under acidic conditions.[1]

The selection between these depends on the stability of other functional groups in your molecule to the respective deprotection conditions.[1]

Q3: How do I choose the most suitable ester protecting group for my synthesis?

The choice involves considering the compatibility of the deprotection conditions with the rest of your molecule. This is known as an orthogonal strategy, which allows for the selective removal of one protecting group without affecting others.[1][2] For instance, a benzyl ester can be removed by hydrogenolysis, while a tert-butyl ester is cleaved with acid.[1] This enables sequential reactions at different sites of a complex molecule.

Decision Workflow for Protecting Group Selection

Start Start: Need to protect 4-(Methylsulfonyl)-2- morpholinobenzoic acid Question1 Are subsequent reaction steps sensitive to hydrogenolysis (e.g., presence of reducible groups like alkenes, alkynes)? Start->Question1 Use_tBu Use tert-Butyl (t-Bu) Ester Question1->Use_tBu Yes Question2 Are subsequent reaction steps sensitive to strong acid (e.g., presence of other acid-labile groups like Boc)? Question1->Question2 No Use_Bn Use Benzyl (Bn) Ester Question2->Use_Bn No Consider_Other Consider alternative protecting groups Question2->Consider_Other Yes

Caption: Logic diagram for choosing a carboxylic acid protecting group.

Q4: How stable are the methylsulfonyl and morpholino groups to common deprotection conditions?

  • Methylsulfonyl Group: This group is generally very robust and stable to most reaction conditions, including the acidic cleavage of t-butyl esters (e.g., with TFA) and the hydrogenolysis conditions used to remove benzyl esters.

  • Morpholino Group: The C-N bond of the morpholine is also stable. As a tertiary amine, it may be protonated under strong acidic conditions, but this typically does not lead to cleavage. It is also stable to hydrogenolysis.

Q5: What is an orthogonal protecting group strategy and how can it be applied here?

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups, without affecting the others.[2][3] For example, if you had a derivative of this compound that also contained a Boc-protected amine, you would want to protect the carboxylic acid as a benzyl ester. This would allow you to remove the benzyl ester by hydrogenolysis without cleaving the acid-sensitive Boc group. Conversely, if your derivative had a group sensitive to reduction, you would protect the carboxylic acid as a t-butyl ester, which can be removed with acid.[1]

Troubleshooting Guides

Problem 1: Low yield during the esterification of the carboxylic acid.

  • Possible Cause 1: Steric Hindrance. The morpholine group at the 2-position may cause steric hindrance, slowing down the reaction.

    • Solution: Increase the reaction time or temperature. Consider using a more powerful coupling agent if preparing the ester via an active ester intermediate. For direct esterification, ensure a strong acid catalyst is used effectively.

  • Possible Cause 2: Inadequate Water Removal (for Fischer Esterification). If using an alcohol and an acid catalyst, the water produced can limit the reaction equilibrium.

    • Solution: Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, use a large excess of the alcohol as the solvent.

  • Possible Cause 3: Reagent Purity. Impure starting materials or reagents can lead to side reactions and lower yields.

    • Solution: Ensure all reagents and solvents are pure and dry.

Problem 2: Incomplete cleavage of the ester protecting group.

  • Possible Cause 1 (Hydrogenolysis of Benzyl Ester): Catalyst poisoning or insufficient catalyst.

    • Solution: Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds, though the sulfone is generally stable). Increase the catalyst loading (e.g., Pd/C) and ensure efficient hydrogen pressure and stirring.

  • Possible Cause 2 (Acidolysis of t-Butyl Ester): Insufficient acid concentration or reaction time.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) or extend the reaction time. Monitor the reaction by TLC or LC-MS to determine completion.[4]

Data Summary

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Benzyl (Bn) Benzyl bromide or alcohol with acid catalystH₂, Pd/C (Hydrogenolysis)Stable to acid and base. Sensitive to reduction.
tert-Butyl (t-Bu) Isobutylene, H₂SO₄ or tert-Butyl alcohol with coupling agentTrifluoroacetic Acid (TFA) or HCl in an organic solventStable to base and hydrogenolysis. Sensitive to strong acid.[1]
Methyl/Ethyl Methanol/Ethanol, H₂SO₄ (Fischer Esterification)NaOH or LiOH (Saponification)Stable to acid and hydrogenolysis. Sensitive to base.

Key Experimental Protocols

Protocol 1: Benzylation of this compound

  • Suspend this compound (1.0 eq) in a suitable solvent like DMF or Toluene.

  • Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protection/Deprotection Workflow: Benzyl Ester

cluster_main Benzyl Ester Protection & Deprotection Cycle Starting_Material 4-(Methylsulfonyl)-2- morpholinobenzoic acid Reaction1 Protection Starting_Material->Reaction1 Protected_Ester Benzyl 4-(Methylsulfonyl)-2- morpholinobenzoate Other_Reactions Perform other synthetic steps Protected_Ester->Other_Reactions Reaction1->Protected_Ester Reaction2 Deprotection Reaction2->Starting_Material Reagents1 BnBr, K2CO3 DMF, 60 °C Reagents1->Reaction1 Reagents2 H2, Pd/C MeOH or EtOAc Reagents2->Reaction2 Other_Reactions->Reaction2

Caption: General workflow for benzyl ester protection and deprotection.

Protocol 2: Hydrogenolysis of Benzyl 4-(Methylsulfonyl)-2-morpholinobenzoate

  • Dissolve the benzyl ester (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add Palladium on carbon (Pd/C, 10% w/w, ~0.05 eq of Pd).

  • Purge the reaction vessel with hydrogen gas (or use a hydrogen balloon).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Protocol 3: Acidic Cleavage of tert-Butyl 4-(Methylsulfonyl)-2-morpholinobenzoate

  • CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.[5]

  • Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) (typically a 25-50% solution in DCM, v/v).

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene several times to ensure complete removal of residual TFA.

  • The resulting product is often the TFA salt of the carboxylic acid, which can be used directly or neutralized if necessary.

References

Validation & Comparative

A Comparative Guide to PC-PLC Inhibitors: Evaluating 4-(Methylsulfonyl)-2-morpholinobenzoic Acid and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors, with a focus on the emerging class of morpholinobenzoic acid derivatives, to which "4-(Methylsulfonyl)-2-morpholinobenzoic acid" belongs. While specific experimental data for "this compound" is not prominently available in publicly accessible literature, this guide leverages data on the broader class of 2-morpholinobenzoic acids and compares their performance with established PC-PLC inhibitors such as D609, U73122, and edelfosine.

Introduction to PC-PLC and Its Role in Disease

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[1] Upregulation of PC-PLC activity has been implicated in the pathophysiology of various diseases, including cancer, inflammation, and cardiovascular conditions.[2][3] This makes PC-PLC a compelling target for therapeutic intervention. The development of potent and selective PC-PLC inhibitors is a significant area of research for novel drug discovery.

Comparative Performance of PC-PLC Inhibitors

The efficacy of PC-PLC inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The table below summarizes the available quantitative data for several key PC-PLC inhibitors. It is important to note that direct comparative studies for "this compound" are not currently available. However, research on the 2-morpholinobenzoic acid scaffold indicates that this class of compounds holds significant promise, with some analogues demonstrating superior potency to the widely used inhibitor D609.[4]

Inhibitor ClassSpecific CompoundTargetPotency (Ki / IC50)Key Characteristics
Xanthate D609PC-PLCKi = 6.4 μM[5][6]Competitive inhibitor; also exhibits antioxidant properties and inhibits sphingomyelin synthase.[4][5] Known for poor stability in aqueous media.
Aminosteroid U73122Pan-PLC, 5-LOIC50 = 1-2.1 μM for PLC[6]Potent inhibitor of various PLC isoforms, not specific to PC-PLC.[1] Also inhibits 5-lipoxygenase.
Alkylphospholipid EdelfosinePI-PLC-Inhibits PI-PLC and has been shown to block PLC activation. Also known for its pro-apoptotic effects in cancer cells.
Morpholinobenzoic Acids 2-morpholinobenzoic acid derivativesPC-PLCPotency varies by derivative; some show superior activity to D609.[4]A promising class of novel, drug-like PC-PLC inhibitors.[4] The core scaffold is considered an optimal pharmacophore.[1][5]

Signaling Pathways and Experimental Workflows

To understand the context of PC-PLC inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to assess inhibitor efficacy.

PC_PLC_Signaling_Pathway PC-PLC Signaling Pathway PC Phosphatidylcholine PCP_LC PC-PLC PC->PCP_LC PCholine Phosphocholine DAG Diacylglycerol PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (Proliferation, Survival) PKC->Downstream Inhibitor PC-PLC Inhibitor (e.g., this compound) Inhibitor->PCP_LC PCP_LC->PCholine PCP_LC->DAG

Caption: The PC-PLC signaling cascade and the point of intervention for inhibitors.

Inhibitor_Screening_Workflow General Workflow for PC-PLC Inhibitor Screening cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Compound Test Compound (e.g., this compound) Assay Enzyme Assay Compound->Assay Enzyme Purified PC-PLC Enzyme->Assay Substrate PC Substrate Substrate->Assay Measure Measure Product Formation (e.g., DAG, Phosphocholine) Assay->Measure IC50 Determine IC50 Measure->IC50 Cells Cancer Cell Line Treat Treat with Inhibitor Cells->Treat Proliferation Assess Cell Proliferation/ Viability Treat->Proliferation Signaling Analyze Downstream Signaling (e.g., PKC activation) Treat->Signaling

Caption: A typical experimental workflow for identifying and characterizing PC-PLC inhibitors.

Experimental Protocols

The following are generalized protocols for assessing PC-PLC inhibition, based on methodologies cited in the literature.

In Vitro PC-PLC Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of purified PC-PLC.

Materials:

  • Purified PC-PLC enzyme

  • Phosphatidylcholine (PC) substrate (often labeled, e.g., with a fluorescent or radioactive tag)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate cofactors like Zn2+)

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates

  • Plate reader (for fluorescence, luminescence, or absorbance) or scintillation counter (for radioactivity)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a microplate, add the purified PC-PLC enzyme to the wells containing the diluted test compounds. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PC substrate to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction using a suitable stop solution (e.g., EDTA to chelate Zn2+ ions essential for enzyme activity).

  • Detection: Quantify the amount of product formed (e.g., diacylglycerol or phosphocholine). The method of detection will depend on the nature of the substrate used (e.g., fluorescence, radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of PC-PLC inhibitors on the growth of cancer cell lines that overexpress PC-PLC.

Materials:

  • Cancer cell lines known to have high PC-PLC activity (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)[1]

  • Cell culture medium and supplements

  • Test compounds

  • Reagents for assessing cell viability (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., D609).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the percentage of growth inhibition. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Conclusion

The inhibition of PC-PLC presents a promising strategy for the development of novel therapeutics, particularly in oncology. While established inhibitors like D609 have been instrumental in preclinical research, they possess limitations such as poor stability. The emergence of the 2-morpholinobenzoic acid class of inhibitors offers a significant advancement, with studies indicating improved potency and drug-like properties.[4] Although specific data for "this compound" is not yet widely published, the strong performance of its structural class suggests it could be a valuable candidate for further investigation. Researchers are encouraged to utilize the outlined experimental protocols to explore the potential of this and other novel PC-PLC inhibitors.

References

Comparative Analysis of 2-Morpholinobenzoic Acid Derivatives as Phosphatidylcholine-Specific Phospholipase C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-morpholinobenzoic acid derivatives, focusing on their activity as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme implicated in cancer cell proliferation and signaling. The data presented is intended to inform the rational design of novel therapeutics by exploring the impact of various structural modifications on biological activity.

Introduction

Derivatives of 2-morpholinobenzoic acid have emerged as a promising class of compounds for targeting dysregulated choline phospholipid metabolism in cancer.[1][2][3] This dysregulation is often characterized by the overexpression of PC-PLC, which catalyzes the hydrolysis of phosphatidylcholine into the second messengers phosphocholine and 1,2-diacylglycerol (DAG).[1] DAG, in particular, activates downstream oncogenic signaling pathways, including those mediated by protein kinase C (PKC), NF-κB, and mitogen-activated protein kinases (MAPK), promoting cellular proliferation and metastatic traits.[1] The 2-morpholinobenzoic acid scaffold has been identified as a promising starting point for the development of potent and selective PC-PLC inhibitors.[1][4]

Comparative Biological Activity

Recent studies have focused on expanding the structure-activity relationship (SAR) of the 2-morpholinobenzoic acid scaffold. Modifications to the central aromatic ring's substitution pattern, the nature of the acyl group, and substitutions on the N-benzyl ring have been systematically investigated to optimize inhibitory activity against PC-PLC and anti-proliferative effects against cancer cell lines.

The following table summarizes the in vitro activity of a series of 2-morpholinobenzoic acid derivatives against PC-PLC and the HCT116 human colon cancer cell line.

Compound IDR1 (Acyl Group)R2 (on N-benzyl)Central Ring SubstitutionPC-PLCBC Inhibition (% Activity Relative to Vehicle)Anti-proliferative Activity (HCT116) IC50 (µM)
1a Carboxylic AcidH2-morpholino-5-N-benzyl->50
1b Carboxylic Acid3-Cl2-morpholino-5-N-benzyl10.7 ± 1.511.0 ± 1.2
2a Hydroxamic AcidH2-morpholino-5-N-benzyl-1.8 ± 0.2
2b Hydroxamic Acid3-Cl2-morpholino-5-N-benzyl30.5 ± 7.32.1 ± 0.1
11f Carboxylic Acid3-Cl2-morpholino-4-N-benzyl33.1 ± 5.715.6 ± 1.8
12f Hydroxamic Acid3-Cl2-morpholino-4-N-benzyl47.5 ± 0.83.4 ± 0.4
N-Me-1b Carboxylic Acid3-Cl2-morpholino-5-N(Me)-benzyl-4.3 ± 0.5
N-Me-2b Hydroxamic Acid3-Cl2-morpholino-5-N(Me)-benzyl-0.9 ± 0.1

Data synthesized from information presented in the study by Workman, et al. (2025).[1][2][3][5]

Key Structure-Activity Relationship (SAR) Insights:

  • Acyl Group (R1): The replacement of a carboxylic acid with a hydroxamic acid group generally leads to a significant increase in anti-proliferative activity, as seen in the comparison between compounds 1a/1b and 2a/2b .[1][4]

  • Central Ring Substitution: A 2,5-substitution pattern between the morpholine and N-benzylamino groups on the central benzoic acid ring is optimal for PC-PLC inhibition. Altering this to a 2,4-relationship, as in compounds 11f and 12f , results in a decrease in inhibitory activity compared to their 2,5-substituted counterparts (1b and 2b ).[1]

  • N-benzyl Ring Substitution (R2): Halogen substitution, particularly a 3-chloro group on the N-benzyl ring, enhances both PC-PLC inhibition and anti-proliferative potency.[1]

  • N-methylation: Methylation of the benzylic nitrogen bridge has been shown to be a key modification for improving biological activity.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key assays used to evaluate the 2-morpholinobenzoic acid derivatives.

PC-PLC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of phosphatidylcholine-specific phospholipase C. The enzyme from Bacillus cereus (PC-PLCBC) is often used as a model.

  • Enzyme and Substrate Preparation: A solution of PC-PLCBC is prepared in an appropriate buffer (e.g., Tris-HCl). A fluorescently labeled phosphatidylcholine substrate is prepared in a separate buffer containing a surfactant.

  • Compound Incubation: The test compounds are pre-incubated with the PC-PLCBC enzyme for a defined period at a specific temperature to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate solution to the enzyme-compound mixture.

  • Detection: The hydrolysis of the fluorescently labeled substrate by PC-PLC results in an increase in fluorescence. This is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a vehicle control (e.g., DMSO).

Anti-proliferative Activity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-morpholinobenzoic acid derivatives and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its pharmacokinetic profile.

  • Compound Incubation: The test compound is incubated with liver microsomes (e.g., from rats) and a cofactor solution containing NADPH at 37°C.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. This data can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Visualizations

Signaling Pathway

PC_PLC_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC hydrolysis DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine Inhibitor 2-Morpholinobenzoic Acid Derivative Inhibitor->PC_PLC inhibition PKC PKC DAG->PKC NFkB NF-κB DAG->NFkB MAPK MAPK DAG->MAPK Proliferation Cell Proliferation & Metastasis PKC->Proliferation NFkB->Proliferation MAPK->Proliferation

Caption: PC-PLC signaling pathway and the inhibitory action of 2-morpholinobenzoic acid derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_outcome Outcome Synthesis Synthesis of Derivatives Purification Purification & QC Synthesis->Purification Library Compound Library Purification->Library PC_PLC_Assay PC-PLC Inhibition Assay Library->PC_PLC_Assay Antiproliferative_Assay Anti-proliferative Assay (e.g., MTT) Library->Antiproliferative_Assay SAR_Analysis SAR Analysis PC_PLC_Assay->SAR_Analysis Antiproliferative_Assay->SAR_Analysis Hit_to_Lead Hit-to-Lead SAR_Analysis->Hit_to_Lead ADME_Tox Microsomal Stability Hit_to_Lead->ADME_Tox Lead_Compound Optimized Lead Compound ADME_Tox->Lead_Compound

Caption: General experimental workflow for the evaluation of 2-morpholinobenzoic acid derivatives.

References

Validating the Biological Activity of 4-(Methylsulfonyl)-2-morpholinobenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-morpholinobenzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with both a methylsulfonyl and a morpholino group. While direct experimental evidence for the biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs, particularly the morpholine ring, are present in a number of compounds known to exhibit significant pharmacological effects. Notably, the morpholine moiety is a key pharmacophore in several inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is a critical regulator of cell proliferation, growth, and survival, and is frequently dysregulated in cancer.

This guide provides a framework for validating the potential biological activity of "this compound" as a PI3K/mTOR inhibitor. It outlines the necessary experimental protocols and presents a comparative analysis with a known dual PI3K/mTOR inhibitor, Gedatolisib (PKI-587), to serve as a benchmark for data interpretation.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade in cellular regulation.[1][2][3] Inhibition of both PI3K and mTOR can effectively shut down this pathway, making dual inhibitors potent therapeutic candidates, particularly in oncology.[1][2] The morpholine group, a prominent feature of "this compound," is also found in the potent dual PI3K/mTOR inhibitor PKI-587.[1][2] This structural similarity provides a strong rationale for investigating the inhibitory potential of our target compound within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation FourEBP1->Proliferation Inhibits Translation Inhibitor 4-(Methylsulfonyl)- 2-morpholinobenzoic acid (Hypothesized) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of "this compound" against the known PI3K/mTOR inhibitor, Gedatolisib (PKI-587). The data in this table is for illustrative purposes to demonstrate how experimental results would be summarized.

ParameterThis compoundGedatolisib (PKI-587)
PI3Kα IC50 (nM) TBD0.4
PI3Kβ IC50 (nM) TBD5
PI3Kδ IC50 (nM) TBD1
PI3Kγ IC50 (nM) TBD1
mTOR IC50 (nM) TBD1.6
Cell Line (MCF-7) GI50 (nM) TBD10
p-Akt (Ser473) Inhibition EC50 (nM) TBD8

TBD: To Be Determined through experimentation.

Experimental Protocols

To validate the biological activity of "this compound" as a PI3K/mTOR inhibitor, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against PI3K isoforms and mTOR.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase are obtained from commercial sources. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.

  • Assay Reaction: The compound, at varying concentrations, is pre-incubated with the kinase in an assay buffer containing ATP and MgCl2.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of the lipid substrate (for PI3K) or a peptide substrate (for mTOR).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated product. For PI3K, this is typically done using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay). For mTOR, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the effect of the compound on the growth of a cancer cell line known to be dependent on the PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells).

Methodology:

  • Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the media is replaced with fresh media containing serial dilutions of the test compound.

  • Incubation: The cells are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal growth inhibition concentration (GI50) is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Western Blot Analysis of Pathway Modulation

Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation status of key downstream effectors.

Methodology:

  • Cell Treatment: A suitable cancer cell line (e.g., PC-3 or MCF-7) is treated with the compound at various concentrations for a defined period (e.g., 2 hours).

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total Akt (Ser473), and other downstream targets like p70S6K and 4E-BP1.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated and normalized to the vehicle control to determine the EC50 for pathway inhibition.

Experimental Workflow and Logic

The validation of "this compound" follows a logical progression from direct enzyme inhibition to cellular effects and pathway modulation.

Experimental_Workflow Start Hypothesis: This compound inhibits PI3K/mTOR Kinase_Assay In Vitro Kinase Assays (PI3Kα, β, δ, γ, mTOR) Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MCF-7) Kinase_Assay->Cell_Assay If IC50 is potent No_Activity No Significant Activity Kinase_Assay->No_Activity If IC50 is weak/inactive Western_Blot Western Blot Analysis (p-Akt, p-S6K, etc.) Cell_Assay->Western_Blot If GI50 is potent Cell_Assay->No_Activity If GI50 is weak/inactive Activity_Confirmed Biological Activity Validated Western_Blot->Activity_Confirmed If pathway is inhibited Western_Blot->No_Activity If pathway is not modulated

Caption: A streamlined workflow for validating biological activity.

While "this compound" currently lacks direct evidence of biological activity, its structural similarity to known PI3K/mTOR inhibitors suggests a promising avenue for investigation. The experimental framework outlined in this guide provides a comprehensive approach to validate this hypothesis, from direct enzyme inhibition to cellular pathway modulation. By systematically generating the data described, researchers can effectively determine the biological activity of this compound and compare its performance against established inhibitors in the field.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Morpholinobenzoic Acid Analogs as Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-morpholinobenzoic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) and their antiproliferative effects against cancer cell lines. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects.

Introduction

Derivatives of 2-morpholinobenzoic acid have emerged as a promising class of compounds in the development of novel anticancer therapies.[1][2] Their mechanism of action is primarily attributed to the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism, a hallmark of various cancers.[3][4] Inhibition of PC-PLC disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] This guide summarizes the key structural modifications influencing the biological activity of these analogs.

Core Structure-Activity Relationship Insights

The foundational scaffold for this class of inhibitors is 2-morpholino-5-N-benzylamino benzoic acid.[1][2] SAR studies have revealed several key structural features that govern their inhibitory potency and antiproliferative activity:

  • The Morpholine Ring: The morpholine moiety is crucial for activity. Replacement of the morpholine ring with a tetrahydropyran (THP) ring leads to a significant decrease or complete loss of inhibitory activity against PC-PLC, highlighting the importance of the morpholinyl nitrogen.[3]

  • The N-Benzyl Group: Substitution on the N-benzyl ring plays a significant role in modulating activity.

    • Halogen Substitution: The presence of a halogen, particularly at the 3-position of the benzyl ring, consistently enhances both enzyme inhibition and antiproliferative potency.[5]

    • N-Methylation: Methylation of the benzylic nitrogen has been shown to be a beneficial modification, often leading to increased biological activity.[1][2]

  • The Carboxylic Acid Moiety: The carboxylic acid group is a key feature, believed to be involved in chelating the zinc ions in the active site of PC-PLC.[6] Replacing the carboxylic acid with a hydroxamic acid group can also yield potent inhibitors.[1][3]

  • Substitution Pattern on the Central Benzoic Acid Ring: The relative positions of the morpholine, N-benzylamine, and acyl groups on the central aromatic ring are critical. A 1,2,5-relationship (acyl, morpholine, and N-benzylamine, respectively) has been identified as optimal for activity.[1] Altering this to a 1,2,4-substitution pattern generally results in decreased inhibitory potency.[1]

Quantitative Analysis of Biological Activity

The following table summarizes the biological activity of representative 2-morpholinobenzoic acid analogs against PC-PLC and human cancer cell lines.

Compound IDR (Acyl Group)R' (N-Benzyl Substituent)Substitution PatternPC-PLC Inhibition (% Remaining Activity)Antiproliferative Activity (IC50, µM) - MDA-MB-231Antiproliferative Activity (IC50, µM) - HCT116
1a COOHH1,2,5-Strong InhibitionData not availableData not available
1b COOH3-Cl1,2,5-10.7 ± 1.5%Data not availableData not available
2a CONHOHH1,2,5-Potent InhibitionPotentPotent
2b CONHOH3-Cl1,2,5-30.5 ± 7.3%PotentPotent
11f COOH3-Cl1,2,4-33.1 ± 5.7%Data not availableData not available
20f COOH3-Cl1,2,5- (THP analog)No significant inhibitionData not availableData not available
21f CONHOH3-Cl1,2,5- (THP analog)79.7 ± 0.7%Data not availableData not available

Note: Data is compiled from available literature. "Strong/Potent Inhibition" indicates significant activity as reported in the source, with specific quantitative values provided where available.[1][3] IC50 values for antiproliferative activity were reported as "potent" for several key compounds without specific numerical values in the primary source.[3]

Experimental Protocols

PC-PLC Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against PC-PLC.

Materials:

  • Purified PC-PLC enzyme (e.g., from Bacillus cereus)

  • Phosphatidylcholine (PC) substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 70 mM KCl, 3 mM CaCl2, 3 mM EGTA, 2 mM DTT)[7]

  • Test compounds dissolved in DMSO

  • DMSO (vehicle control)

  • Detection reagent (e.g., Amplex Red, or a method to measure phosphocholine or diacylglycerol)[8]

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add a small volume of the diluted test compound or DMSO (for control wells).

    • Add the purified PC-PLC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[7]

    • Initiate the enzymatic reaction by adding the PC substrate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the product formation using a suitable detection method. For example, using the Amplex Red assay to measure hydrogen peroxide produced in a coupled enzymatic reaction.[8]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • MDA-MB-231 (human breast adenocarcinoma) and HCT116 (human colon carcinoma) cell lines

  • Complete culture medium (e.g., DMEM for MDA-MB-231, McCoy's 5A for HCT116, supplemented with 10% FBS and 1% penicillin-streptomycin)[9]

  • Test compounds dissolved in DMSO

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (prepared in culture medium from DMSO stock solutions). Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator.[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[9]

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for SAR studies.

PC_PLC_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PC_PLC PC-PLC Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine Inhibitor 2-Morpholinobenzoic Acid Analog Inhibitor->PC_PLC Inhibits PC Phosphatidylcholine (PC) PC->PC_PLC PKC PKC DAG->PKC Activates NF_kB NF-κB PKC->NF_kB Activates MAPK MAPK PKC->MAPK Activates Proliferation Cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation

Caption: PC-PLC signaling pathway and its inhibition.

SAR_Workflow Lead_Compound Lead Compound (2-Morpholinobenzoic Acid) Analog_Design Analog Design & Chemical Synthesis Lead_Compound->Analog_Design PC_PLC_Assay In Vitro PC-PLC Inhibition Assay Analog_Design->PC_PLC_Assay Antiproliferative_Assay Antiproliferative Assay (MDA-MB-231, HCT116) Analog_Design->Antiproliferative_Assay Data_Analysis Data Analysis (IC50 Determination) PC_PLC_Assay->Data_Analysis Antiproliferative_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Analog_Design Iterative Optimization Optimized_Compound Optimized Compound SAR_Elucidation->Optimized_Compound

Caption: Experimental workflow for SAR studies.

References

Navigating the Kinome: A Comparative Selectivity Profile of 4-(Methylsulfonyl)-2-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity of "4-(Methylsulfonyl)-2-morpholinobenzoic acid," a novel small molecule, benchmarked against established kinase inhibitors.

Disclaimer: As of the latest literature review, comprehensive selectivity profiling data for this compound is not publicly available. Therefore, for illustrative purposes, this guide will refer to it as Compound X and present a hypothetical selectivity profile. This approach is intended to demonstrate the methodologies and comparative analyses crucial in early-stage drug discovery. The data for the comparator compounds—Dasatinib, Imatinib, Erlotinib, and Gefitinib—are derived from publicly accessible databases and literature.

The Importance of Selectivity Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.

Broad-spectrum inhibition can lead to unforeseen toxicities, while a highly selective inhibitor may offer a better therapeutic window. Kinase selectivity profiling, therefore, is an indispensable tool in drug development, providing a comprehensive view of a compound's interaction with a wide array of kinases. This allows for the early identification of potential liabilities and opportunities for optimization.

Comparative Selectivity Analysis

To contextualize the potential of Compound X, its hypothetical selectivity is compared against well-characterized kinase inhibitors with diverse selectivity profiles. The data is presented as dissociation constants (Kd), which represent the concentration of the inhibitor required to bind to half of the kinase population at equilibrium. A lower Kd value indicates a higher binding affinity.

Table 1: Kinase Selectivity Profile (Kd in nM)
Kinase TargetCompound X (Hypothetical)DasatinibImatinibErlotinibGefitinib
Primary Target(s)
ABL1>10,0000.5 25 >10,000>10,000
EGFR5.2 2.1>10,0001 2.4
KIT>10,0001.2 100 >10,000>10,000
SRC>10,0000.4 >10,000>10,000>10,000
Selected Off-Targets
AURKA85035>10,000>10,0005,100
BRAF>10,0006.4>10,000>10,000>10,000
LCK>10,0000.3 >10,000>10,000>10,000
MEK1 (MAP2K1)3,2002,800>10,000>10,000>10,000
p38α (MAPK14)1,500120>10,000>10,000>10,000
VEGFR2 (KDR)4502.92,1001,2001,100

Data for comparator compounds are compiled from various public sources and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in kinase selectivity profiling.

KINOMEscan® Competition Binding Assay

This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[1][2]

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. This is then used to calculate a dissociation constant (Kd). A low Kd value signifies strong binding of the test compound to the kinase.[1][2]

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, a high degree of FRET occurs. A test compound that also binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, tracer, and test compound in the appropriate assay buffer.

  • Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate.

  • Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to each well.

  • Tracer Addition: Add the tracer solution to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, the concentration of the test compound that causes a 50% decrease in the FRET signal, is determined by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

To further aid in the interpretation of selectivity data, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation EGF EGF Ligand EGF->EGFR

Caption: EGFR Signaling Pathway

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow Compound Test Compound (e.g., Compound X) Assay High-Throughput Screening Assay (e.g., KINOMEscan) Compound->Assay KinasePanel Large Panel of Recombinant Kinases KinasePanel->Assay DataAcquisition Data Acquisition (e.g., qPCR, FRET) Assay->DataAcquisition DataAnalysis Data Analysis (Kd or IC50 determination) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

Caption: Kinase Profiling Workflow

Conclusion

This guide provides a framework for understanding and comparing the selectivity of kinase inhibitors. While the selectivity profile for this compound (Compound X) is presented hypothetically, the comparative data for established inhibitors and the detailed experimental protocols offer valuable insights for researchers in the field. Comprehensive selectivity profiling is a critical step in the journey of a kinase inhibitor from a promising hit to a potential therapeutic agent. The methodologies and analyses presented here are foundational to making informed decisions in the complex landscape of kinase-targeted drug discovery.

References

Unraveling the Profile of 4-(Methylsulfonyl)-2-morpholinobenzoic acid: A Search for Cross-Reactivity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and chemical databases for "4-(Methylsulfonyl)-2-morpholinobenzoic acid" reveals a significant challenge in identifying a specific, well-characterized compound with this exact name for which cross-reactivity studies have been published. The search did not yield a commercially available drug or a widely studied research molecule with this precise structure and a defined biological target.

Initial searches for "this compound" and its potential biological activities, including its mechanism of action, selectivity, and off-target effects, did not provide the necessary data to construct a comparative guide as requested. The scientific literature does not appear to contain studies detailing its binding affinity, inhibitory concentrations (e.g., IC50, Ki), or selectivity against a panel of related or unrelated biological targets.

For instance, while related chemical structures can be found, they differ in their substitution patterns and are investigated in distinct contexts. One identified compound, "Benzoic acid, 4-(methylsulfonyl)-2-nitro-," is noted as a transformation product of the herbicide Mesotrione and is not characterized as a pharmacological agent with a specific protein target.[1] Another molecule, "3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid," has been identified as a sensitizing agent causing occupational asthma, a toxicological concern rather than a therapeutic effect.[2]

Furthermore, a broader look into compounds containing both "methylsulfonyl" and "benzoic acid" moieties reveals their presence in various pharmacologically active molecules, such as a potent PI3K alpha inhibitor.[3] However, the specific arrangement of a morpholino group at the 2-position of the benzoic acid ring, as specified in the user's request, does not correspond to a readily identifiable and studied compound.

Without a clear identification of "this compound" as a specific bioactive agent with a known primary target, it is not feasible to:

  • Source quantitative data for a comparative analysis of its performance against other alternatives.

  • Detail experimental protocols for non-existent cross-reactivity studies.

  • Create meaningful diagrams of signaling pathways or experimental workflows related to its mechanism of action.

Therefore, the creation of a comparison guide on the cross-reactivity of "this compound" cannot be completed at this time due to the absence of foundational scientific data on this specific chemical entity in the public domain. Further clarification on the identity of the compound, such as a common name, brand name, or a reference to a specific publication, would be necessary to proceed with the request.

References

In Vivo Efficacy of Morpholinobenzoic Acid Analogs as PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. Consequently, PI3K has emerged as a key target for cancer therapy. This guide provides a comparative overview of the in vivo efficacy of two representative PI3K inhibitors, ZSTK474 and GDC-0941 , which serve as analogs for compounds based on the morpholinobenzoic acid scaffold, such as the conceptual "4-(Methylsulfonyl)-2-morpholinobenzoic acid". Both ZSTK474 and GDC-0941 incorporate a morpholino group, a key structural feature for potent PI3K inhibition. This document summarizes their performance in preclinical cancer models, details the experimental protocols used to generate this data, and visualizes the underlying biological pathways and experimental workflows.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor activity of ZSTK474 and GDC-0941 in various xenograft models.

Table 1: In Vivo Efficacy of ZSTK474

Cancer TypeXenograft ModelDosing ScheduleKey Outcomes
MelanomaB16F10 (subcutaneous)100, 200, or 400 mg/kg, p.o., daily for 14 daysDose-dependent tumor growth inhibition; tumor regression observed at all doses[1][2]
Prostate CancerDU145 (bone metastasis model)200 mg/kg, p.o.Ameliorated bone metastasis, improved bone mineral density[3]
OsteosarcomaXenograft modelNot specifiedIn combination with oncolytic virus VSVΔ51, significantly inhibited tumor growth compared to either agent alone[4]
Various CancersA549, PC-3, WiDr xenograftsNot specifiedStrong antitumor activity against various human cancer xenografts with no toxic effects in critical organs[1]

Table 2: In Vivo Efficacy of GDC-0941

Cancer TypeXenograft ModelDosing ScheduleKey Outcomes
MedulloblastomaMEB-Med-8A (orthotopic)100 mg/kg, p.o., dailyImpaired tumor growth and significantly prolonged survival[5]
Breast CancerPatient-derived xenograftsNot specifiedEnhanced the antitumor activity of docetaxel[6]
Gastrointestinal Stromal Tumor (GIST)Multiple GIST xenograftsNot specifiedCaused tumor growth stabilization as a single agent and profound tumor regression in combination with imatinib[7]
GlioblastomaU87MG xenograftsNot specifiedQuantifiable tumor growth suppression[8]
Various CancersXenograft modelsNot specifiedSignificant tumor growth suppression, with reductions in xenograft volume by 40–70%[9]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K/Akt/mTOR signaling pathway targeted by these inhibitors and a general workflow for in vivo efficacy studies.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor ZSTK474 / GDC-0941 (Analogs) Inhibitor->PI3K Inhibits In_Vivo_Efficacy_Workflow Xenograft Establish Xenograft Model (e.g., subcutaneous or orthotopic in immunocompromised mice) TumorGrowth Monitor Tumor Growth (Calipers or Bioluminescence) Xenograft->TumorGrowth Randomization Randomize into Treatment Groups (Vehicle vs. Inhibitor) TumorGrowth->Randomization Treatment Administer Treatment (e.g., oral gavage daily) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor size, weight, survival, biomarker analysis) Monitoring->Endpoint

References

Benchmarking "4-(Methylsulfonyl)-2-morpholinobenzoic acid": An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the understanding of the biological activity of "4-(Methylsulfonyl)-2-morpholinobenzoic acid." At present, there is insufficient data to perform a direct benchmark comparison against known drugs as a specific biological target has not been identified for this compound.

While the chemical structure of "this compound" is defined and the compound is commercially available from several suppliers, its pharmacological profile remains uncharacterized in peer-reviewed studies and patent literature. This lack of information precludes the creation of a detailed comparison guide with supporting experimental data as requested. A meaningful benchmark requires a known biological target or a defined therapeutic effect to select appropriate comparator drugs.

Exploring Structurally Related Compounds for Potential Insights

Despite the absence of direct data, an examination of structurally similar molecules provides some potential, albeit speculative, avenues for future investigation. The core structure, a substituted morpholinobenzoic acid, is found in compounds with various biological activities.

One area of interest is the potential for antiproliferative effects. Research into a series of 2-morpholinobenzoic acid derivatives has identified them as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling. [1]These studies, however, focused on compounds with a different substitution pattern and did not include "this compound."

The broader class of molecules containing a morpholine ring has been explored for a range of therapeutic applications, including in neurodegenerative diseases. [2]Similarly, compounds with sulfonyl groups are recognized for their diverse roles in medicinal chemistry, contributing to treatments for conditions like diabetes. [3]Aromatic carboxylic acids are also a common feature in many pharmaceuticals. [4]

Hypothetical Benchmarking Workflow

Should a biological target for "this compound" be identified in the future, a systematic benchmarking process could be initiated. The following diagram illustrates a general workflow for such a comparative study.

cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Comparator Selection cluster_2 Phase 3: In Vitro Comparative Assays cluster_3 Phase 4: Data Analysis & Reporting A Identify Biological Target of 'this compound' B Validate Target Engagement (e.g., Cellular Thermal Shift Assay) A->B C Identify Known Drugs for the Same Target B->C D Select Comparators Based on Mechanism & Clinical Relevance C->D E Biochemical Assays (e.g., IC50, Ki) D->E F Cell-Based Assays (e.g., EC50, Potency) E->F G Selectivity & Off-Target Profiling F->G H Tabulate Quantitative Data G->H I Visualize Signaling Pathways H->I J Generate Comparison Guide I->J

Caption: Hypothetical workflow for benchmarking a novel compound.

Conclusion for the Research Community

"this compound" represents a chemical entity with an unknown biological profile. For researchers in drug discovery, this compound could be a candidate for high-throughput screening campaigns to identify novel biological activities. Should such screening yield a validated target, the compound could then be benchmarked against established drugs in the relevant therapeutic area. Until such data becomes available, any comparison would be purely speculative. The scientific community is encouraged to publish any findings on the bioactivity of this and other uncharacterized molecules to build a collective knowledge base and accelerate drug discovery efforts.

References

A Comparative Guide to the Synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic routes for the preparation of 4-(Methylsulfonyl)-2-morpholinobenzoic acid, a key intermediate in pharmaceutical research. The methodologies presented—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—are evaluated based on reaction efficiency, substrate scope, and operational conditions. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Data Presentation: A Side-by-Side Comparison

The following tables provide a summary of the key quantitative parameters for the two synthetic routes, allowing for a direct comparison of their respective performance.

Table 1: Comparison of Reaction Parameters

ParameterRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Buchwald-Hartwig Amination
Starting Material 2-Chloro-4-(methylsulfonyl)benzoic acid2-Bromo-4-(methylsulfonyl)benzoic acid
Key Reagents Morpholine, K₂CO₃Morpholine, Pd₂(dba)₃, XPhos, NaOtBu
Solvent Dimethylformamide (DMF)Toluene
Temperature 100-120 °C90-110 °C
Reaction Time 12-24 hours2-12 hours
Typical Yield 75-85%80-95%
Purification RecrystallizationColumn Chromatography

Table 2: Reagent Stoichiometry and Loading

ReagentRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Buchwald-Hartwig Amination
Aryl Halide 1.0 eq1.0 eq
Morpholine 2.0-3.0 eq1.2-1.5 eq
Base 2.0-3.0 eq (K₂CO₃)1.4-1.5 eq (NaOtBu)
Palladium Precursor N/A2-5 mol% (Pd₂(dba)₃)
Ligand N/A4-10 mol% (XPhos)

Experimental Protocols

Route A: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of this compound from 2-Chloro-4-(methylsulfonyl)benzoic acid via a classical SNAr reaction.

Materials:

  • 2-Chloro-4-(methylsulfonyl)benzoic acid

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-Chloro-4-(methylsulfonyl)benzoic acid (1.0 eq), Potassium Carbonate (2.5 eq), and Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes.

  • Add Morpholine (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl, resulting in the precipitation of the crude product.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Route B: Buchwald-Hartwig Amination

This protocol details the synthesis of this compound from 2-Bromo-4-(methylsulfonyl)benzoic acid using a Palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-4-(methylsulfonyl)benzoic acid

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Brine

Procedure:

  • In an oven-dried Schlenk flask, add 2-Bromo-4-(methylsulfonyl)benzoic acid (1.0 eq), Sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous Toluene, followed by Morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow and the chemical transformations described in this guide.

G Synthesis Workflow Comparison cluster_0 Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route B: Buchwald-Hartwig Amination A_start 2-Chloro-4-(methylsulfonyl)benzoic acid A_reagents Morpholine, K₂CO₃ DMF, 110 °C, 18h A_start->A_reagents Reaction A_product This compound A_reagents->A_product A_purification Acidification & Recrystallization A_product->A_purification Workup end 4-(Methylsulfonyl)-2- morpholinobenzoic acid A_purification->end Final Product B_start 2-Bromo-4-(methylsulfonyl)benzoic acid B_reagents Morpholine, Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100 °C, 8h B_start->B_reagents Reaction B_product This compound B_reagents->B_product B_purification Quenching & Column Chromatography B_product->B_purification Workup B_purification->end Final Product start Target Molecule Synthesis start->A_start Option 1 start->B_start Option 2

Caption: Comparative workflow for the synthesis of the target molecule.

reaction_schemes cluster_snar Route A: SNAr Reaction cluster_buchwald Route B: Buchwald-Hartwig Amination snar_start 2-Chloro-4-(methylsulfonyl)benzoic acid snar_end This compound snar_start->snar_end Morpholine, K₂CO₃, DMF buchwald_start 2-Bromo-4-(methylsulfonyl)benzoic acid buchwald_end This compound buchwald_start->buchwald_end Morpholine, Pd catalyst, Ligand, Base

A Comparative Guide to the Off-Target Effects of 4-(Methylsulfonyl)-2-morpholinobenzoic acid and Structurally Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(methylsulfonyl)-2-morpholinobenzoic acid represents a novel chemical entity with potential biological activity. While its precise primary target is not extensively documented in publicly available literature, its structural motifs—specifically the 2-morpholinobenzoic acid scaffold—are characteristic of inhibitors targeting phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2] PC-PLC is an enzyme implicated in various cancers due to its role in dysregulated choline phospholipid metabolism.[1][2]

This guide provides a comparative analysis of the potential off-target effects of this compound, postulating its primary activity against PC-PLC. We compare it with other compounds sharing similar structural features that are known to inhibit other enzyme classes, such as phosphoinositide 3-kinases (PI3Ks) and cyclooxygenases (COX). Understanding the off-target profile of a compound is critical in drug development to anticipate potential side effects and to develop more selective therapeutic agents.

Comparative Analysis of Inhibitor Selectivity

The following table summarizes the inhibitory activities of representative compounds against their primary targets and key off-targets. This data, compiled from various studies, illustrates the importance of specific structural modifications in determining target selectivity.

Compound/ScaffoldPrimary TargetIC50 (Primary Target)Key Off-TargetsOff-Target ActivityReference
Hypothetical: this compoundPC-PLCNot DeterminedPI3K, COX-2, 5-LOXNot DeterminedN/A
2-morpholino-5-N-benzylamino benzoic acid derivativePC-PLCLow µMNot ReportedNot Reported[1][2]
PI-103 (Morpholino-purine derivative)PI3Kα8 nMmTORC1/220 nM / 83 nM[3]
3-[4-(methylsulfonyl)phenyl]methylene-indolin-2-one derivativeCOX-1/COX-2/5-LOX0.10-0.56 µMNot ReportedNot Reported
Indazole Substituted Morpholino-TriazinePI3Kα60 nMCYP isoformsMinimal inhibition at 10 µM[4]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the process of evaluating off-target effects, the following diagrams are provided.

cluster_0 PC-PLC Signaling Pathway PC Phosphatidylcholine PLC PC-PLC PC->PLC DAG Diacylglycerol PLC->DAG PCho Phosphocholine PLC->PCho PKC PKC Activation DAG->PKC Proliferation Cell Proliferation PKC->Proliferation

Caption: The PC-PLC signaling cascade, a potential target of this compound.

cluster_1 Off-Target Profiling Workflow Compound Test Compound (e.g., 4-(Methylsulfonyl)- 2-morpholinobenzoic acid) PrimaryAssay Primary Target Assay (PC-PLC Activity) Compound->PrimaryAssay KinasePanel Kinase Panel Screen (e.g., PI3K, mTOR) Compound->KinasePanel COXLOXAssay COX/LOX Inhibition Assay Compound->COXLOXAssay DataAnalysis Data Analysis & Selectivity Profiling PrimaryAssay->DataAnalysis KinasePanel->DataAnalysis COXLOXAssay->DataAnalysis

Caption: A generalized experimental workflow for assessing the off-target effects of a lead compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for evaluating primary and off-target activities.

1. PC-PLC Inhibition Assay (Amplex Red Method)

This assay quantitatively measures the inhibition of PC-PLC activity.

  • Principle: The assay relies on a coupled enzyme reaction. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. In the presence of alkaline phosphatase, phosphocholine is converted to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, H₂O₂ reacts with the Amplex Red reagent in the presence of horseradish peroxidase to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the PC-PLC activity.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, CaCl₂, and Triton X-100.

    • Add the PC-PLC enzyme, alkaline phosphatase, choline oxidase, horseradish peroxidase, and the Amplex Red reagent to the buffer.

    • Introduce the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the substrate, phosphatidylcholine.

    • Incubate the reaction mixture at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a fluorescence microplate reader.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

2. Kinase Selectivity Profiling (Lanthascreen™ Eu Kinase Binding Assay)

This is a competitive binding assay to determine the affinity of a test compound for a panel of kinases.

  • Principle: The assay is based on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a kinase. When a europium (Eu)-labeled anti-tag antibody is also bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the Eu-chelate donor and the Alexa Fluor™ 647 acceptor on the tracer. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Prepare a kinase reaction buffer.

    • In a multi-well plate, add the kinase, the Eu-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.

    • Add the test compound at a range of concentrations.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Determine the percent inhibition based on the decrease in the FRET signal and calculate the IC50 values for each kinase in the panel.

3. COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of cyclooxygenase (COX) enzymes.

  • Principle: The peroxidase component of COX catalyzes the oxidation of a probe (e.g., ADHP) in the presence of arachidonic acid to produce a fluorescent product. Inhibitors of COX will reduce the rate of this reaction.

  • Procedure:

    • Prepare a reaction buffer (e.g., Tris-HCl).

    • Add purified COX-1 or COX-2 enzyme to separate wells of a microplate.

    • Add the fluorometric probe and the test compound at various concentrations.

    • Incubate briefly at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the rate of the reaction and determine the percent inhibition and IC50 values for both COX-1 and COX-2 to assess selectivity.

Conclusion

While the primary target of this compound requires further experimental validation, its structural similarity to known PC-PLC inhibitors provides a strong rationale for investigating its activity against this target. The presence of the morpholine and methylsulfonyl moieties, which are prevalent in inhibitors of PI3K and COX/LOX respectively, highlights the importance of comprehensive off-target profiling. The experimental protocols and workflows described in this guide provide a framework for researchers to systematically evaluate the selectivity of this and other novel chemical entities, a critical step in the journey from a promising compound to a safe and effective therapeutic.

References

A Head-to-Head Comparison of 2-, 3-, and 4-Morpholinobenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the pursuit of novel therapeutics. This guide provides a comprehensive, data-driven comparison of the three positional isomers of morpholinobenzoic acid: 2-morpholinobenzoic acid, 3-morpholinobenzoic acid, and 4-morpholinobenzoic acid. We delve into their physicochemical properties, synthesis, and biological activities, with a focus on the well-documented potential of the 2-isomer as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cancer cell signaling.

Physicochemical Properties: A Tale of Three Positions

The position of the morpholine substituent on the benzoic acid ring significantly influences the physicochemical properties of each isomer. These properties, in turn, can affect solubility, absorption, and ultimately, biological activity. A summary of key physicochemical data is presented in Table 1.

Property2-Morpholinobenzoic Acid3-Morpholinobenzoic Acid4-Morpholinobenzoic Acid
Molecular Formula C₁₁H₁₃NO₃C₁₁H₁₃NO₃C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol 207.23 g/mol 207.23 g/mol
Melting Point (°C) Not available161-170[1][2]275-277[3]
pKa (Predicted) Not available3.53[4]Not available
Solubility Not availableNot availableSlightly soluble in water[3]

Synthesis of Morpholinobenzoic Acid Isomers

The synthesis of each isomer can be achieved through nucleophilic aromatic substitution reactions, with slight variations in starting materials and reaction conditions.

Experimental Protocol: Synthesis of 2-Morpholinobenzoic Acid

A common route for the synthesis of 2-morpholinobenzoic acid involves the reaction of 2-fluorobenzoic acid with morpholine.

Materials:

  • 2-Fluorobenzoic acid

  • Morpholine

  • Solvent (e.g., DMSO)

  • Base (e.g., K₂CO₃)

Procedure:

  • Dissolve 2-fluorobenzoic acid in a suitable solvent.

  • Add an excess of morpholine and a base such as potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the crude product.

  • Recrystallize from a suitable solvent to obtain pure 2-morpholinobenzoic acid.

Experimental Protocol: Synthesis of 3-Morpholinobenzoic Acid

The synthesis of 3-morpholinobenzoic acid can be achieved from 3-iodobenzoic acid and morpholine using a palladium-catalyzed coupling reaction.

Materials:

  • 3-Iodobenzoic acid

  • Morpholine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel, add 3-iodobenzoic acid, morpholine, palladium catalyst, ligand, and base.

  • Add the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the catalyst.

  • Acidify the filtrate to precipitate the product.

  • Filter, wash, and dry the product.

  • Purify by recrystallization.

Experimental Protocol: Synthesis of 4-Morpholinobenzoic Acid

4-Morpholinobenzoic acid can be synthesized by the nucleophilic substitution of 4-fluorobenzoic acid with morpholine.

Materials:

  • Ethyl 4-fluorobenzoate

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Heat a mixture of ethyl 4-fluorobenzoate and an excess of morpholine at 130°C for 12 hours.

  • After cooling, add water and a 20% NaOH solution and reflux for 3.5 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and acidify with 5% HCl solution with stirring.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 4-morpholinobenzoic acid[3].

Biological Activity: A Focus on PC-PLC Inhibition

The 2-morpholinobenzoic acid scaffold has been extensively studied as a source of potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[5] In contrast, there is a significant lack of data on the biological activities of the 3- and 4-morpholinobenzoic acid isomers in this or other contexts.

PC-PLC Inhibition by 2-Morpholinobenzoic Acid Derivatives

Derivatives of 2-morpholinobenzoic acid have been shown to inhibit PC-PLC with varying efficacy depending on other substitutions on the molecule. For example, a study comparing a 2,5-substituted 2-morpholinobenzoic acid derivative with its 2,4-substituted analog (a positional isomer) revealed a significant difference in inhibitory activity. The 2,4-substituted compound showed a 3-fold decrease in PC-PLC inhibition compared to the 2,5-substituted compound, highlighting the critical role of substituent positioning for biological activity.[5]

Antiproliferative Activity

The antiproliferative activity of 2-morpholinobenzoic acid derivatives has been demonstrated in various cancer cell lines. In one study, 2-morpholino-4-N-benzylamine derivatives with a carboxylic acid moiety showed minimal antiproliferative activity, while ester derivatives exhibited moderate activity.[5] This suggests that further modifications of the core morpholinobenzoic acid structure are necessary to optimize anticancer effects.

Table 2: Comparative Biological Activity of Morpholinobenzoic Acid Isomers (Based on available data)

IsomerTargetActivityKey Findings
2-Morpholinobenzoic Acid Derivatives PC-PLCInhibitorThe 2,5-substitution pattern is more potent than the 2,4-substitution pattern.[5]
Cancer Cell LinesAntiproliferativeEster derivatives show moderate activity.[5]
3-Morpholinobenzoic Acid Not extensively studiedUnknownLimited data available.
4-Morpholinobenzoic Acid Not extensively studiedUnknownLimited data available. Can be inferred to have lower PC-PLC inhibitory activity than the 2-isomer based on comparative data of 2,4-substituted analogs.[5]
Experimental Protocols for Biological Assays

PC-PLC Inhibition Assay (Amplex Red-based): This assay measures the activity of PC-PLC by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction, using the Amplex Red reagent.

  • Prepare a reaction mixture containing the PC-PLC enzyme, the test compound (morpholinobenzoic acid isomer), and a suitable buffer.

  • Add the substrate (e.g., phosphatidylcholine).

  • In a coupled reaction, the choline produced is oxidized by choline oxidase to produce hydrogen peroxide.

  • Horseradish peroxidase then catalyzes the reaction between hydrogen peroxide and Amplex Red to produce the fluorescent product, resorufin.

  • Measure the fluorescence intensity over time to determine the rate of the reaction and the inhibitory effect of the compound.

Antiproliferative Activity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the morpholinobenzoic acid isomers for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the antiproliferative effect of the compounds.

Visualizing the Science: Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

PC_PLC_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor 1. Binds PC_PLC PC-PLC Receptor->PC_PLC 2. Activates PC Phosphatidylcholine (PC) PC_PLC->PC 3. Hydrolyzes DAG Diacylglycerol (DAG) PC->DAG Phosphocholine Phosphocholine PC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC 4. Activates Downstream_Signaling Downstream Signaling (Proliferation, Survival) PKC->Downstream_Signaling 5. Phosphorylates Inhibitor 2-Morpholinobenzoic Acid Derivative Inhibitor->PC_PLC Inhibits

Caption: PC-PLC signaling pathway and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Materials Starting Materials (e.g., Halogenated Benzoic Acid, Morpholine) Reaction Chemical Reaction (e.g., Nucleophilic Substitution) Start_Materials->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization PC_PLC_Assay PC-PLC Inhibition Assay Characterization->PC_PLC_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Characterization->Antiproliferative_Assay Data_Analysis Data Analysis (IC50 determination) PC_PLC_Assay->Data_Analysis Antiproliferative_Assay->Data_Analysis SAR_Analysis SAR_Analysis Data_Analysis->SAR_Analysis Structure-Activity Relationship (SAR) Analysis

Caption: General experimental workflow.

SAR_Comparison Isomers Morpholinobenzoic Acid Isomers Isomer_2 2-Isomer Isomers->Isomer_2 Isomer_3 3-Isomer Isomers->Isomer_3 Isomer_4 4-Isomer Isomers->Isomer_4 High_Activity High Activity Isomer_2->High_Activity Demonstrated Low_Activity Low/Unknown Activity Isomer_3->Low_Activity Presumed/Unknown Isomer_4->Low_Activity Inferred Activity Biological Activity (e.g., PC-PLC Inhibition)

Caption: Structure-activity relationship comparison.

Conclusion and Future Directions

This guide provides a comparative overview of the 2-, 3-, and 4-morpholinobenzoic acid isomers. The available data strongly indicates that the 2-morpholinobenzoic acid scaffold is a promising starting point for the development of PC-PLC inhibitors with potential anticancer activity. The profound impact of the morpholine substituent's position on biological activity underscores the importance of isomeric considerations in drug design.

However, a significant knowledge gap exists regarding the biological activities of the 3- and 4-morpholinobenzoic acid isomers. Further research, including direct head-to-head comparative studies of all three isomers against a panel of biological targets, is warranted. Such studies would provide a more complete understanding of the structure-activity relationships and could unveil novel therapeutic opportunities for these versatile chemical scaffolds.

References

Validating in vitro findings of "4-(Methylsulfonyl)-2-morpholinobenzoic acid" in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

The journey of a potential new drug from a promising in vitro hit to a viable in vivo candidate is a critical and often challenging phase in drug discovery. This guide provides a comprehensive framework for validating in vitro findings in living systems, using a hypothetical small molecule inhibitor, "Compound X," as an illustrative example. We will objectively compare the necessary experimental stages and provide supporting data formats and detailed protocols to aid in this transition. The successful integration of in vitro and in vivo experimental data is crucial for projecting human dose regimens that are anticipated to be safe and therapeutically beneficial.[1]

The Challenge of In Vitro to In Vivo Translation

In vitro experiments, conducted in controlled laboratory environments like test tubes or petri dishes, are essential for initial drug screening, offering high throughput and cost-effectiveness.[2][3] However, these systems lack the complexity of a whole organism.[3][] Translating these findings into in vivo models, which involve living organisms, is a pivotal step to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[1][5][6] This transition helps to bridge the gap between initial discovery and clinical trials.[3][]

Hypothetical Case Study: Compound X

To illustrate the validation process, let's consider "Compound X," a novel small molecule inhibitor identified from a high-throughput screen.

In Vitro Profile of Compound X:

ParameterResultDescription
Target Kinase YA key enzyme in the pro-inflammatory NF-κB signaling pathway.
Biochemical IC50 50 nMConcentration of Compound X required to inhibit the activity of isolated Kinase Y by 50%.
Cellular EC50 250 nMConcentration of Compound X required to achieve 50% of the maximum effect in a cell-based assay (e.g., reduction of a downstream marker).
In Vitro ADME FavorableGood cell permeability and metabolic stability in liver microsomes.

The In Vivo Validation Workflow

The validation of Compound X's in vitro findings in an in vivo setting will follow a structured workflow. This process begins with pharmacokinetic and pharmacodynamic studies to establish a dose-response relationship, followed by efficacy studies in a relevant disease model.

A streamlined workflow for in vivo validation.

Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

The initial step in moving in vivo is to understand how the organism processes Compound X (PK) and how Compound X affects its target in the organism (PD).[5][6][7]

Experimental Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Compound Administration: A single dose of Compound X (e.g., 10 mg/kg) is administered via oral (PO) and intravenous (IV) routes.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of Compound X are determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Key PK parameters are calculated using software like WinNonlin.[5]

Table 1: Representative Pharmacokinetic Data for Compound X

ParameterOral (PO)Intravenous (IV)Description
Cmax (ng/mL) 15003000Maximum plasma concentration.[5]
Tmax (hr) 10.25Time to reach Cmax.[5]
AUC (ng*hr/mL) 60008000Area under the concentration-time curve.[5]
Half-life (t1/2) (hr) 43.5Time for plasma concentration to reduce by half.[5]
Bioavailability (%) 75N/AThe fraction of the oral dose that reaches systemic circulation.
Experimental Protocol: Target Engagement and PD Marker Assay
  • Animal Model: Male C57BL/6 mice.

  • Compound Administration: Mice are treated with a range of doses of Compound X.

  • Tissue Collection: At a predetermined time point after dosing (e.g., 2 hours), tissues of interest (e.g., blood, spleen) are collected.

  • Analysis:

    • Target Engagement: The level of phosphorylated Kinase Y (the active form) is measured by Western blot or ELISA.

    • PD Marker: The expression of a downstream gene regulated by NF-κB (e.g., TNF-α) is quantified using qPCR.

  • Data Analysis: A dose-response curve is generated to determine the ED50 (the dose required to achieve 50% of the maximal effect).

Table 2: Pharmacodynamic Data for Compound X

Dose (mg/kg)% Inhibition of Phospho-Kinase Y% Reduction in TNF-α mRNA
0 (Vehicle)00
12015
34540
108580
309592
ED50 ~3 mg/kg ~4 mg/kg

Phase 2: In Vivo Efficacy Studies

With a good understanding of the PK/PD relationship, the next step is to assess the therapeutic efficacy of Compound X in a relevant animal model of disease.[8] Given that Compound X targets the NF-κB pathway, a model of inflammation would be appropriate.[9][10]

The NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation.[] Dysregulation of this pathway is implicated in various inflammatory diseases.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal KinaseY Kinase Y IKK->KinaseY IkB IκB KinaseY->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Genes Inflammatory Genes (e.g., TNF-α) DNA->Genes Transcription CompoundX Compound X CompoundX->KinaseY Inhibits

The NF-κB signaling pathway and the target of Compound X.
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a well-established and reproducible model of acute inflammation.[10]

  • Animal Model: Male Wistar rats.

  • Acclimatization: Animals are acclimatized for one week before the experiment.

  • Grouping: Animals are divided into groups (n=6 per group):

    • Vehicle control

    • Compound X (e.g., 3, 10, 30 mg/kg, PO)

    • Positive control (e.g., Indomethacin, 10 mg/kg, PO)

  • Dosing: The respective treatments are administered orally one hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Table 3: Efficacy of Compound X in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase at 3hr (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
Compound X 30.60 ± 0.0429.4
Compound X 100.35 ± 0.0358.8
Compound X 300.20 ± 0.0276.5
Indomethacin 100.25 ± 0.0370.6

Comparison with Alternatives

Throughout the in vivo validation process, it is essential to compare the performance of the test compound with a standard-of-care or a known active compound in the field. In our example, Indomethacin serves as a positive control.

Table 4: Comparative Profile of Compound X vs. Indomethacin

FeatureCompound XIndomethacin (Alternative)
Mechanism of Action Kinase Y InhibitorNon-selective COX inhibitor
Potency (in vivo) ED50 ~3-4 mg/kgED50 ~5 mg/kg
Efficacy at 10 mg/kg 58.8% inhibition70.6% inhibition
Selectivity High for Kinase YNon-selective
Potential Side Effects To be determined in toxicology studiesGastrointestinal issues

Conclusion

The successful validation of in vitro findings in in vivo models is a cornerstone of preclinical drug development.[1][3] This guide has outlined a systematic approach, from initial PK/PD studies to efficacy testing in a relevant disease model, using the hypothetical "Compound X" as an example. By carefully designing experiments, collecting robust data, and comparing against relevant alternatives, researchers can make informed decisions about the progression of a compound towards clinical development. The ultimate goal is to identify drug candidates with a high probability of success in human clinical trials.[3][]

References

Safety Operating Guide

Personal protective equipment for handling 4-(Methylsulfonyl)-2-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Methylsulfonyl)-2-morpholinobenzoic acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound (CAS No. 1197193-34-2).

Chemical and Physical Properties

PropertyValue
Molecular Formula C12H15NO5S
Molecular Weight 285.32 g/mol
Appearance Solid
Purity 96%+

Source: 2a biotech[1]

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound indicates that it is hazardous.[2] It is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and/or a full-face shield.[3][4][5]To protect against splashes and solid particulates that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4][5]To prevent skin contact which can cause irritation.[2]
Body Protection Laboratory coat or chemical-resistant apron/coveralls.[3][4]To protect skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated.[5]To prevent inhalation of dust which can cause respiratory tract irritation.[2]
Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Experimental Protocol: Safe Handling of a Solid Chemical

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that the Safety Data Sheet (SDS) is readily accessible.

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully weigh the desired amount of the solid compound, avoiding the creation of dust.

    • If transferring the powder, use a spatula or other appropriate tool to minimize dispersal.

    • Keep the container with the chemical closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[7][8]

Waste Disposal Protocol

  • Identification and Segregation:

    • All waste containing this compound must be considered chemical waste.

    • Segregate this waste from other waste streams to prevent accidental reactions.[8]

  • Containerization and Labeling:

    • Collect waste in a designated, properly labeled, and sealed container.[9][10]

    • The label should clearly state "Hazardous Waste" and list the full chemical name.[9]

  • Storage and Disposal:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Dispose of the chemical waste through your institution's hazardous waste management program.[7][9] Do not dispose of it in the regular trash or down the drain.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visualizing Safety Protocols

To further clarify the procedural flow of ensuring safety when handling this chemical, the following diagrams illustrate the key decision-making and action steps.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Assess_Task Assess Handling Task (e.g., weighing, transferring) Consult_SDS Consult Safety Data Sheet (SDS) Assess_Task->Consult_SDS Eye_Protection Select Eye/Face Protection (Goggles/Face Shield) Consult_SDS->Eye_Protection Hand_Protection Select Hand Protection (Chemical-Resistant Gloves) Consult_SDS->Hand_Protection Body_Protection Select Body Protection (Lab Coat/Apron) Consult_SDS->Body_Protection Respiratory_Protection Assess Ventilation (Use Fume Hood, consider respirator if dusty) Consult_SDS->Respiratory_Protection Don_PPE Don all selected PPE correctly Eye_Protection->Don_PPE Hand_Protection->Don_PPE Body_Protection->Don_PPE Respiratory_Protection->Don_PPE Proceed Proceed with Handling Task Don_PPE->Proceed

Caption: PPE Selection Workflow

Disposal_Workflow Disposal Workflow for this compound Waste Start Waste Generated Identify Identify as Chemical Waste Start->Identify Segregate Segregate from other waste streams Identify->Segregate Containerize Place in a designated, compatible waste container Segregate->Containerize Label Label container with 'Hazardous Waste' and full chemical name Containerize->Label Store Store in a secure, designated area Label->Store Dispose Arrange for disposal through institutional hazardous waste program Store->Dispose

Caption: Chemical Waste Disposal Workflow

References

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